2-(Dichloromethyl)imidazo[1,2-a]pyridine
描述
Structure
3D Structure
属性
IUPAC Name |
2-(dichloromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c9-8(10)6-5-12-4-2-1-3-7(12)11-6/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXJBZGZZNDUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465063 | |
| Record name | 2-(Dichloromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143982-35-8 | |
| Record name | 2-(Dichloromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Dichloromethyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a dichloromethyl group at the 2-position offers a unique synthetic handle for further functionalization and can significantly modulate the electronic and biological properties of the parent heterocycle. This guide provides a comprehensive overview of the synthesis and detailed characterization of 2-(dichloromethyl)imidazo[1,2-a]pyridine, offering field-proven insights and robust protocols for its preparation and analysis.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core and 2-Position Functionalization
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered immense interest in drug discovery due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The versatility of this scaffold stems from its rigid, planar structure and the strategic placement of nitrogen atoms, which allows for multiple points of interaction with biological targets.
The 2-position of the imidazo[1,2-a]pyridine ring is a particularly attractive site for substitution. Functionalization at this position can influence the molecule's steric and electronic profile, directly impacting its pharmacokinetic and pharmacodynamic properties. The dichloromethyl group (-CHCl₂) is a valuable substituent in this context. It is a lipophilic, electron-withdrawing group that can enhance membrane permeability and metabolic stability. Furthermore, the two chlorine atoms provide a reactive site for subsequent chemical transformations, making this compound a key intermediate for the synthesis of more complex derivatives.
Synthesis of this compound: A Mechanistic Approach
The most direct and widely employed method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3] By logical extension of this established methodology, the synthesis of this compound can be efficiently achieved through the reaction of 2-aminopyridine with 1,1,3-trichloroacetone. A related synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridines utilizes 1,3-dichloroacetone, providing strong precedent for this approach.[4]
Proposed Reaction Mechanism
The reaction proceeds through a well-defined, multi-step mechanism:
-
Nucleophilic Attack: The endocyclic nitrogen of 2-aminopyridine, being the more nucleophilic nitrogen, attacks the electrophilic carbonyl carbon of 1,1,3-trichloroacetone.
-
Cyclization: The exocyclic amino group then undergoes an intramolecular nucleophilic attack on the adjacent carbon bearing the chlorine atoms, leading to the formation of a five-membered imidazole ring.
-
Dehydration and Aromatization: Subsequent dehydration of the cyclic intermediate results in the formation of the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Proposed reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of related imidazo[1,2-a]pyridines.[5]
Materials:
-
2-Aminopyridine
-
1,1,3-Trichloroacetone
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in absolute ethanol.
-
Reagent Addition: To this solution, add 1,1,3-trichloroacetone (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum will provide key information about the number and connectivity of protons in the molecule.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.5 - 7.7 | s | - |
| H-5 | 7.8 - 8.0 | d | ~7.0 |
| H-6 | 6.8 - 7.0 | t | ~7.0 |
| H-7 | 7.2 - 7.4 | t | ~7.0 |
| H-8 | 7.5 - 7.7 | d | ~9.0 |
| -CHCl₂ | 6.5 - 6.7 | s | - |
Note: Predicted chemical shifts are based on known data for imidazo[1,2-a]pyridine and the electronic effects of the dichloromethyl group.[6][7]
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 148 |
| C-3 | 115 - 118 |
| C-5 | 125 - 128 |
| C-6 | 112 - 115 |
| C-7 | 128 - 131 |
| C-8 | 117 - 120 |
| C-8a | 140 - 143 |
| -CHCl₂ | 65 - 70 |
Note: Predicted chemical shifts are based on known data for imidazo[1,2-a]pyridine and related heterocyclic compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak [M]⁺. The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).
Key fragmentation pathways may include:
-
Loss of a chlorine radical to give the [M-Cl]⁺ ion.
-
Loss of HCl to give the [M-HCl]⁺ ion.
-
Cleavage of the dichloromethyl group.
Caption: Predicted mass spectral fragmentation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C=C, C=N (aromatic) | 1450 - 1650 |
| C-Cl | 600 - 800 |
Conclusion
This technical guide outlines a robust and efficient methodology for the synthesis of this compound, a valuable intermediate in medicinal chemistry. The detailed characterization protocols provided will enable researchers to confidently verify the structure and purity of the synthesized compound. The insights into the reactivity and spectral properties of this molecule will facilitate its use in the development of novel therapeutic agents based on the privileged imidazo[1,2-a]pyridine scaffold.
References
-
PrepChem. Synthesis of F. 6,8-dichloro-2-methyl-imidazo [1,2-a]pyridine. Available at: [Link].
-
PubMed. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Available at: [Link].
-
PubMed. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Available at: [Link].
-
National Institutes of Health. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link].
-
Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link].
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link].
-
Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Available at: [Link].
-
GalChimia. Easy Access to 2-Aminopyridines. Available at: [Link].
-
RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link].
-
National Institutes of Health. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available at: [Link].
-
National Institutes of Health. A mild, catalyst-free synthesis of 2-aminopyridines. Available at: [Link].
-
ResearchGate. Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Available at: [Link].
-
ResearchGate. Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Available at: [Link].
-
RSC Publishing. ChemComm. Available at: [Link].
-
Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link].
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link].
-
ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Available at: [Link].
-
National Institutes of Health. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Available at: [Link].
-
Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available at: [Link].
-
PubMed. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Available at: [Link].
-
PubMed. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Available at: [Link].
-
ResearchGate. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Available at: [Link].
-
International Journal of Materials and Chemistry. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link].
-
National Institutes of Health. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available at: [Link].
-
Semantic Scholar. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Available at: [Link].
-
National Institutes of Health. Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. Available at: [Link].
Sources
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-(dichloromethyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold and the Role of the Dichloromethyl Moiety
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system is a key component in numerous commercial drugs, including Zolpidem for insomnia and Olprinone for acute heart failure, highlighting its therapeutic versatility.[2][3] The scaffold's unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological and pharmacokinetic properties.[4]
This guide focuses on a specific derivative, 2-(dichloromethyl)imidazo[1,2-a]pyridine. The introduction of the dichloromethyl group at the 2-position is anticipated to significantly modulate the parent molecule's physicochemical characteristics. This functional group can influence the compound's lipophilicity, metabolic stability, and potential for covalent interactions, all of which are critical parameters in drug discovery and development. Understanding these properties is paramount for predicting a compound's behavior in biological systems and for designing effective and safe therapeutic agents.
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. While specific experimental data for this compound is not widely available in the public domain, this document will detail the established methodologies for determining these properties, supplemented with data from closely related analogs and theoretical predictions. This approach offers a robust framework for researchers to characterize this and similar molecules.
Molecular Structure and Core Properties
A foundational understanding of a molecule begins with its basic structural and electronic properties. These parameters provide the initial context for all subsequent physicochemical and biological evaluations.
| Property | Value/Information | Source/Method |
| Molecular Formula | C₈H₆Cl₂N₂ | - |
| Molecular Weight | 201.05 g/mol | [5] |
| Chemical Structure | Imidazo[1,2-a]pyridine with a dichloromethyl group at the 2-position. | - |
| Appearance | Expected to be a solid at room temperature, similar to its analogs. | Analogy |
Lipophilicity: A Key Determinant of Pharmacokinetics
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
Predicted Lipophilicity
In the absence of experimental data, computational methods provide a valuable estimation of LogP.
| Parameter | Predicted Value | Method |
| Calculated LogP (cLogP) | 2.8 | [5] |
A cLogP of 2.8 suggests that this compound possesses moderate lipophilicity. This value falls within the range often associated with good oral bioavailability according to Lipinski's Rule of Five, which suggests a LogP of less than 5.[7][8]
Experimental Determination of LogP (Shake-Flask Method)
The causality behind this experimental choice lies in its direct measurement of the partitioning behavior, providing a "gold standard" for lipophilicity assessment.
Workflow for LogP Determination
Caption: Workflow for experimental LogP determination.
Solubility: A Prerequisite for Absorption
Aqueous solubility is a critical physicochemical property that dictates the bioavailability of orally administered drugs. Poor solubility can lead to incomplete absorption and insufficient therapeutic effect.[9]
While specific experimental solubility data for this compound is not available, its hydrochloride salt form suggests a strategy to enhance aqueous solubility.[8] The solubility of related imidazo[1,2-a]pyridine derivatives has been shown to be a key factor in their biological activity.[10]
Experimental Determination of Kinetic Solubility (Turbidimetric Method)
This high-throughput method is chosen for its speed and suitability for early-stage drug discovery, providing a rapid assessment of a compound's dissolution behavior.
Protocol for Kinetic Solubility Measurement
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add the DMSO stock solution to a multi-well plate.
-
Aqueous Buffer Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation and Shaking: Incubate the plate with shaking for a defined period (e.g., 2 hours) to allow for dissolution and equilibration.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is determined as the kinetic solubility.
Data Interpretation: The results are typically reported in µg/mL or µM. This value provides an indication of how much of the compound can be expected to be in solution under non-equilibrium conditions, which can be relevant to the initial stages of oral absorption.
Ionization Constant (pKa): Influence on Solubility and Permeability
The pKa of a molecule is the pH at which it is 50% ionized and 50% unionized. This property is crucial as it affects a compound's solubility, lipophilicity, and ability to permeate biological membranes. The imidazo[1,2-a]pyridine core contains nitrogen atoms that can be protonated, making pKa a key parameter.
Predicted pKa
Computational tools can provide an estimate of the pKa values. For the imidazo[1,2-a]pyridine scaffold, the pKa is influenced by the substituents. The electron-withdrawing nature of the dichloromethyl group is expected to lower the basicity of the nitrogen atoms compared to the unsubstituted parent compound.
Experimental Determination of pKa (Potentiometric Titration)
This method is selected for its accuracy and ability to directly measure the change in pH upon addition of a titrant, providing a reliable determination of the pKa.
Workflow for Potentiometric pKa Determination
Caption: Workflow for potentiometric pKa determination.
Thermal Properties: Melting and Boiling Points
The melting point of a solid is a key indicator of its purity and is influenced by the strength of the crystal lattice. The boiling point provides information about the volatility of a compound.
While no experimental melting or boiling points for this compound have been reported, data for a related compound, 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine, shows a melting point of 181.5 °C and a normal boiling point of 439.49 °C.[7] It is expected that this compound will also be a solid with a relatively high melting point.
Experimental Determination of Melting Point (Capillary Method)
This is a standard and reliable method for determining the melting point of a crystalline solid.
Protocol for Melting Point Determination
-
Sample Preparation: Finely powder the crystalline sample.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating and Observation: Heat the sample slowly and observe the temperature at which the solid begins to melt and the temperature at which it is completely liquid. The melting point is reported as this range.
Spectroscopic Profile: Confirming Structure and Purity
Spectroscopic techniques are essential for confirming the chemical structure and assessing the purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. For this compound, the following characteristic signals would be expected:
-
¹H NMR: A singlet for the proton of the dichloromethyl group, and distinct aromatic signals for the protons on the imidazo[1,2-a]pyridine ring system. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effect of the dichloromethyl group.
-
¹³C NMR: A signal for the dichloromethyl carbon and distinct signals for the carbons of the bicyclic ring system.
While specific spectra for the target molecule are not available, spectra for numerous other imidazo[1,2-a]pyridine derivatives have been published and can serve as a reference for spectral interpretation.[6][11][12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (201.05 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C=C, and C-N bonds within the aromatic system, as well as C-Cl stretching vibrations.
Conclusion: A Framework for Characterization and Development
This technical guide has outlined the key physicochemical properties of this compound and the experimental methodologies for their determination. While a lack of publicly available experimental data for this specific molecule necessitates a reliance on theoretical predictions and data from related analogs, the provided protocols and workflows offer a robust framework for its comprehensive characterization.
A thorough understanding of the lipophilicity, solubility, pKa, thermal properties, and spectroscopic profile is essential for any researcher working with this compound. These properties are not merely academic data points; they are critical determinants of a molecule's potential as a drug candidate. By systematically evaluating these parameters, scientists can make informed decisions in the optimization of lead compounds, ultimately enhancing the probability of success in the complex and challenging process of drug discovery and development.
References
-
Chemcasts. (n.d.). Thermophysical Properties of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Retrieved from [Link]
-
e-Century Publishing Corporation. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of imidazo[1,2-a]pyridine 7a. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]
-
ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Retrieved from [Link]
-
SpectraBase. (n.d.). Imidazo(1,2-A)pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 2-Chloromethyl-imidazo[1,2-A]pyridine. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Retrieved from [Link]
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | C8H6Cl2N2 | CID 4868389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. chem-casts.com [chem-casts.com]
- 8. This compound hydrochloride | 1193390-60-1 [chemicalbook.com]
- 9. 124168-59-8|7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 10. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to 2-(dichloromethyl)imidazo[1,2-a]pyridine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold in medicinal chemistry, recognized for its vast therapeutic applications.[1][2] This nitrogen-bridged bicyclic system is a "privileged structure," meaning it can bind to a variety of biological targets with high affinity, leading to a wide spectrum of pharmacological activities.[1] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (a cardiotonic agent) feature this core, underscoring its clinical significance.[2][3] The versatility of the imidazo[1,2-a]pyridine ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological and physicochemical properties for drug discovery and development.[2] This guide focuses on a specific derivative, 2-(dichloromethyl)imidazo[1,2-a]pyridine, providing a comprehensive overview of its chemical identity, synthesis, and potential as a building block for novel therapeutic agents.
Core Compound Profile: this compound
Chemical Structure and Identification
The foundational step in understanding any chemical entity is to ascertain its precise structure and unique identifiers.
-
Chemical Name: this compound
-
CAS Number: 143982-35-8
-
Molecular Formula: C₈H₆Cl₂N₂
-
Molecular Weight: 201.05 g/mol
The structure, depicted below, consists of a fused imidazole and pyridine ring, with a dichloromethyl substituent at the 2-position of the imidazole ring. This dichloromethyl group is a key feature, potentially acting as a reactive handle for further chemical transformations or contributing to the molecule's biological activity through specific interactions with target proteins.
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Likely a solid at room temperature | Heterocyclic compounds of this size are typically solids. |
| Solubility | Soluble in organic solvents like DCM, Chloroform, and Methanol. | The aromatic and halogenated nature suggests good solubility in common organic solvents. |
| Stability | Stable under standard laboratory conditions. | The imidazo[1,2-a]pyridine core is generally stable.[4] |
| Reactivity | The dichloromethyl group is a potential site for nucleophilic substitution. The aromatic core can undergo electrophilic substitution. | The chlorine atoms are leaving groups, and the electron-rich heterocyclic system is amenable to electrophilic attack. |
Synthesis of the Imidazo[1,2-a]pyridine Scaffold
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several efficient methods reported in the literature. These methods often involve the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound or its equivalent.
General Synthetic Strategies
Several key synthetic routes are employed for the construction of the imidazo[1,2-a]pyridine scaffold:
-
Condensation with α-Haloketones: This is a classical and widely used method involving the reaction of a 2-aminopyridine with an α-haloketone. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization.[5]
-
Groebke–Blackburn–Bienaymé (GBB) Reaction: A powerful one-pot, three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridines.[6]
-
Copper-Catalyzed Reactions: Various copper-catalyzed methods have been developed, including the reaction of 2-aminopyridines with terminal alkynes and aldehydes, or with nitroolefins, often using air as a green oxidant.[7][8]
-
Metal-Free Syntheses: Eco-friendly, metal-free protocols have also been developed, highlighting the ongoing efforts towards sustainable chemical synthesis.
Caption: Overview of synthetic routes to the imidazo[1,2-a]pyridine scaffold.
Proposed Synthesis of this compound: An Exemplary Protocol
Reaction Scheme:
2-Aminopyridine + Dichlorinated Carbonyl Precursor → this compound
Step-by-Step Methodology (Representative):
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol or DMF, add a base like sodium bicarbonate (2.0 eq.).
-
Addition of Carbonyl Component: Add a dichlorinated carbonyl compound, for example, 1,1,1-trichloroacetone (1.1 eq.), dropwise to the mixture at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality and Self-Validation:
-
Choice of Solvent: Ethanol and DMF are excellent solvents for this type of condensation, facilitating the dissolution of the starting materials and the reaction progress.
-
Role of the Base: The base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
-
Monitoring: TLC is a fundamental technique to ensure the reaction has gone to completion, preventing unnecessary heating and potential side reactions.
-
Purification: Chromatographic purification is essential to obtain the product with high purity, which is critical for subsequent applications and biological testing.
Reactivity and Chemical Properties
The this compound molecule possesses distinct reactive sites that can be exploited for further chemical modifications. The dichloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. The imidazo[1,2-a]pyridine core itself is an electron-rich aromatic system, susceptible to electrophilic substitution, primarily at the C3 position.
Applications in Drug Discovery and Development
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents due to its wide range of biological activities.
Therapeutic Areas of Interest
Derivatives of imidazo[1,2-a]pyridine have shown significant promise in numerous therapeutic areas, including:
-
Oncology: As anticancer agents, these compounds have been investigated as inhibitors of various kinases and other key proteins involved in cancer progression.
-
Infectious Diseases: They have demonstrated activity against a range of pathogens, including bacteria (antibacterial), viruses (antiviral), and parasites (antiprotozoal).[3]
-
Central Nervous System (CNS) Disorders: The scaffold is well-known for its application in developing anxiolytic, anticonvulsant, and hypnotic agents.[3]
-
Inflammatory Diseases: Anti-inflammatory properties have also been reported for several derivatives.[3]
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. The 2-position, where the dichloromethyl group resides in our title compound, is a critical site for modulating activity. The introduction of various groups at this position can influence the compound's potency, selectivity, and pharmacokinetic properties.
The following table summarizes the reported biological activities of some 2-substituted imidazo[1,2-a]pyridine derivatives to illustrate the potential of this class of compounds.
| Derivative Class | Biological Activity | IC₅₀ / Activity Range | Reference |
| 2-Aryl-3-substituted | Anticancer (against HT-29 colon cancer cells) | IC₅₀: 4.15 µM | |
| 2,3-Disubstituted | Anticancer (against B16F10 melanoma cells) | IC₅₀: 14.39 µM | |
| 3-Thioether substituted | Antiviral (against human cytomegalovirus) | High therapeutic index (>150) | |
| 2-Aryl-3-substituted | Anticancer (against A549 lung cancer cells) | IC₅₀: 50.56 µM |
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis is achievable through well-established methodologies for the imidazo[1,2-a]pyridine scaffold. The presence of the dichloromethyl group offers a reactive handle for further chemical diversification. Given the broad and potent biological activities associated with the imidazo[1,2-a]pyridine core, this compound represents a promising starting point for drug discovery programs in oncology, infectious diseases, and CNS disorders. Further investigation into the synthesis of libraries based on this scaffold and their subsequent biological evaluation is warranted to fully explore its therapeutic potential.
References
- Song, Q., Zhang, Q., Fan, X., Kaya, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry.
- Kaur, H., Kumar, S., & Singh, I. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994.
- López-López, E., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 8(1), 10.
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(23), 12494–12504.
- Anonymous. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Journal name unavailable].
- Anonymous. (2016).
- Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2571.
- Rana, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22357–22373.
- Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028.
- ChemicalBook. (n.d.). 2-(CHLOROMETHYL)IMIDAZO[1,2-A]PYRIDINE(57892-76-9) 1H NMR. ChemicalBook.
- Capot Chemical Co., Ltd. (n.d.). MSDS of 2-Chloromethyl-imidazo[1,2-A]pyridine. Capot Chemical.
- Anonymous. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Sigma-Aldrich. (n.d.). 2-(CHLOROMETHYL)IMIDAZO[1,2-A]PYRIDINE AldrichCPR. Sigma-Aldrich.
- Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
- Anonymous. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- Leyssen, P., et al. (2003). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Bioorganic & Medicinal Chemistry, 11(23), 4945–4953.
- Anonymous. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Chem-Impex. (n.d.). 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride. Chem-Impex.
- Santa Cruz Biotechnology. (n.d.). 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride. Santa Cruz Biotechnology.
- Al-Warhi, T., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
- PubChem. (n.d.). 2-(Chloromethyl)imidazo[1,2-a]pyridine;chloride. PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. e-century.us [e-century.us]
- 6. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 8. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprinting of 2-(Dichloromethyl)imidazo[1,2-a]pyridine: A Predictive NMR Analysis and Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(dichloromethyl)imidazo[1,2-a]pyridine. In the absence of direct experimental spectra in publicly available literature, this document leverages foundational NMR principles and existing data for the parent imidazo[1,2-a]pyridine scaffold to offer a robust predictive framework for its ¹H and ¹³C NMR spectra. This guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical spectroscopic analysis and a practical, field-proven protocol for the empirical acquisition and validation of NMR data for this and similar heterocyclic compounds.
Introduction: The Imperative of Spectroscopic Characterization
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The precise substitution pattern on this bicyclic system is critical to its biological activity, necessitating unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation, providing a detailed atomic-level map of the chemical environment. For a novel or sparsely documented derivative such as this compound, a predictive understanding of its NMR spectrum is invaluable for guiding synthesis, confirming identity, and assessing purity.
The introduction of a dichloromethyl (-CHCl₂) group at the C-2 position is expected to significantly modulate the electronic and magnetic environments of the core structure. This guide will first deconstruct the anticipated electronic effects of this substituent and then translate those effects into predicted chemical shifts (δ) and coupling constants (J) for both proton (¹H) and carbon-13 (¹³C) nuclei.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be complex due to the coupling between protons on the pyridine ring. The dichloromethyl group is strongly electron-withdrawing due to the inductive effect of the two chlorine atoms. This will deshield adjacent protons, causing them to resonate at a higher chemical shift (further downfield).
Based on data for similar imidazo[1,2-a]pyridine derivatives, the following predictions are made for a spectrum recorded in CDCl₃.[2]
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| H-3 | ~7.90 - 8.10 | s | - | Singlet due to lack of adjacent protons. Deshielded by the adjacent N-4 and the C-2 substituent. |
| H-5 | ~8.20 - 8.40 | d | ~6.8 | Doublet, coupled to H-6. Significantly deshielded due to its proximity to the bridgehead nitrogen (N-4). |
| H-6 | ~6.80 - 7.00 | t | ~6.8 | Triplet, coupled to H-5 and H-7. |
| H-7 | ~7.20 - 7.40 | t | ~8.0 | Triplet, coupled to H-6 and H-8. |
| H-8 | ~7.70 - 7.90 | d | ~9.0 | Doublet, coupled to H-7. |
| -CHCl₂ | ~6.60 - 6.80 | s | - | Singlet. The chemical shift is characteristic of a proton on a carbon bearing two chlorine atoms. |
Causality Behind Predicted Shifts:
-
H-3: The electron density at this position is reduced by the neighboring nitrogen and the electron-withdrawing -CHCl₂ group at C-2, leading to a downfield shift.
-
H-5: This proton experiences the most significant deshielding in the pyridine ring due to its peri-relationship with the bridgehead nitrogen.
-
-CHCl₂ Proton: The two electronegative chlorine atoms strongly deshield this proton, placing its resonance at a relatively high chemical shift for a non-aromatic proton.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reflect the electronic perturbations caused by the dichloromethyl substituent. The carbon atom directly attached to this group (C-2) will be significantly affected, as will the other carbons in the heterocyclic system.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted δ (ppm) | Rationale |
| C-2 | ~148 - 152 | Significantly deshielded by the attached -CHCl₂ group and the adjacent nitrogen atom. |
| C-3 | ~110 - 114 | Shielded relative to other carbons in the imidazole ring. |
| C-5 | ~126 - 129 | Deshielded due to proximity to the bridgehead nitrogen. |
| C-6 | ~113 - 116 | A typical aromatic carbon chemical shift. |
| C-7 | ~129 - 132 | Deshielded compared to C-6. |
| C-8 | ~118 - 121 | Shielded relative to C-5 and C-7. |
| C-8a | ~145 - 148 | Bridgehead carbon, deshielded by the two adjacent nitrogen atoms. |
| -CHCl₂ | ~70 - 75 | The chemical shift is characteristic for a carbon atom bonded to two chlorine atoms. |
Expert Insights on Carbon Assignments:
The assignment of carbon signals in heterocyclic systems can be ambiguous. Unambiguous assignments require two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which are detailed in the experimental protocol section.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data for this compound.
Sample Preparation
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the initial solvent, as it is a common solvent for this class of compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
Instrument Parameters (400 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of ¹³C.
-
2D NMR for Structural Confirmation
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of the pyridine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
Visualization of Molecular Structure and Experimental Workflow
Molecular Structure with Predicted Assignments
Caption: Predicted ¹H NMR assignments for this compound.
Experimental Workflow for NMR Analysis
Caption: Workflow for the acquisition and analysis of NMR data.
Conclusion
This technical guide provides a scientifically grounded prediction of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental electronic effects of the dichloromethyl substituent on the parent imidazo[1,2-a]pyridine ring system, researchers can anticipate the key features of the NMR spectra, aiding in the rapid and accurate characterization of this compound. The provided experimental protocol offers a robust methodology for obtaining high-quality, unambiguous NMR data, which is essential for the rigorous structural validation required in modern chemical and pharmaceutical research.
References
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]
-
NIH. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Retrieved from [Link]
-
NIH. (2012). Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. Retrieved from [Link]
-
University of Aveiro. (n.d.). Chemical shifts. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
Senthilkumar, P., & Radhakrishnan, K. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry, 35(12), 3021–3026. [Link]
-
Al-Tel, T. H. (n.d.). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Retrieved from [Link]
-
ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
Sources
"mass spectrometry analysis of 2-(dichloromethyl)imidazo[1,2-a]pyridine"
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(Dichloromethyl)imidazo[1,2-a]pyridine
Authored by: A Senior Application Scientist
This document provides a comprehensive, technically-grounded guide for the mass spectrometric analysis of this compound. Designed for researchers, analytical chemists, and drug development professionals, this guide moves beyond procedural lists to explain the underlying scientific principles and strategic decisions that ensure robust and reliable characterization of this halogenated heterocyclic compound.
Introduction: The Analytical Challenge
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] The specific analogue, this compound, presents a unique analytical challenge due to the presence of the dichloromethyl group. Accurate mass determination, structural confirmation, and impurity profiling are critical for its development and application. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[3] This guide details an integrated analytical strategy, from sample preparation to advanced fragmentation analysis, tailored specifically for this molecule.
Foundational Principles: Physicochemical Properties and MS Strategy
A successful mass spectrometry workflow begins with an understanding of the analyte's properties. The structure of this compound (Formula: C₈H₇Cl₂N₂) dictates our analytical approach.
-
Heterocyclic Core: The imidazo[1,2-a]pyridine ring system contains two nitrogen atoms, which are basic sites readily available for protonation. This makes soft ionization techniques operating in positive ion mode, such as Electrospray Ionization (ESI), highly effective.
-
Dichloromethyl Group: The two chlorine atoms are the most significant feature for mass spectrometric identification. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4] This results in a highly characteristic isotopic pattern for the molecular ion (M) and any chlorine-containing fragments, appearing as a cluster of peaks at M, M+2, and M+4, with predictable relative intensities. This pattern is a powerful diagnostic tool for confirming the presence and number of chlorine atoms in an ion.[5]
-
Polarity and Volatility: The compound is a small organic molecule with moderate polarity. While it can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) if it possesses sufficient volatility and thermal stability, Liquid Chromatography-Mass Spectrometry (LC-MS) is generally the preferred and more versatile method for such compounds.[6]
This leads to the primary strategic decision: employing LC coupled with ESI tandem mass spectrometry (MS/MS) for a comprehensive analysis.
The Analytical Workflow: From Sample to Spectrum
The following diagram illustrates the logical flow of the complete analytical process.
Caption: High-level workflow for MS analysis.
Experimental Design: Protocols and Methodologies
Sample Preparation: Ensuring Analytical Integrity
The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solution at an appropriate concentration.[6][7] Impurities can suppress ionization and contaminate the system.
Protocol: Standard Sample Preparation for LC-MS
-
Initial Solubilization: Accurately weigh the this compound sample. Dissolve it in a suitable organic solvent like methanol or acetonitrile to create a stock solution of approximately 1 mg/mL.[8]
-
Working Solution: Perform a serial dilution of the stock solution using a mixture of the organic solvent and water (e.g., 50:50 methanol:water) to a final concentration range of 1-10 µg/mL.[8] The final solvent composition should be similar to the initial mobile phase of the LC method to ensure good peak shape.
-
Cleanup (if required): For samples in complex matrices (e.g., biological fluids, reaction mixtures), a solid-phase extraction (SPE) step may be necessary to remove interfering components like salts and proteins.[9]
-
Final Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.[8]
-
Vial Transfer: Transfer the filtered solution to an appropriate 2 mL autosampler vial for analysis.
Instrumentation: Choosing the Right Tools
For this analysis, a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is highly recommended. HRMS provides accurate mass measurements, which are crucial for confirming the elemental composition of the parent molecule and its fragments.[10]
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source, promoting efficient ionization in positive ESI mode. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Standard organic solvents for reversed-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes | A generic gradient suitable for eluting a wide range of small molecules. Should be optimized for the specific sample. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The two nitrogen atoms in the imidazo[1,2-a]pyridine core are readily protonated.[11][12] |
| MS Scan Type | Full Scan (MS1) followed by data-dependent MS/MS (dd-MS2) | MS1 survey scan detects all ions, and dd-MS2 automatically selects precursor ions (like our target) for fragmentation, providing structural data in a single run. |
| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation in the collision cell. |
| Collision Energy (CE) | Ramped (e.g., 10-40 eV) | Applying a range of collision energies ensures the capture of both low-energy (primary) and high-energy (secondary) fragments, giving a complete picture. |
Data Interpretation: Decoding the Mass Spectrum
The Molecular Ion: A Confirmatory Signature
The first step in data analysis is to identify the protonated molecular ion, [M+H]⁺. For C₈H₇Cl₂N₂, the theoretical monoisotopic mass is 199.9986 Da. Therefore, the [M+H]⁺ ion should appear at an m/z of 200.9915 .
Crucially, this will not be a single peak. Due to the two chlorine atoms, a characteristic isotopic cluster will be observed.
Table 2: Predicted Isotopic Pattern for the [M+H]⁺ Ion of C₈H₈Cl₂N₂
| Ion | Isotopic Composition | Theoretical m/z | Expected Relative Intensity |
| [M+H]⁺ | C₈H₈³⁵Cl₂N₂ | 200.9915 | 100% |
| [M+2+H]⁺ | C₈H₈³⁵Cl³⁷ClN₂ | 202.9886 | ~65% |
| [M+4+H]⁺ | C₈H₈³⁷Cl₂N₂ | 204.9856 | ~10% |
The observation of this specific three-peak cluster, with the correct m/z values and intensity ratios, provides extremely high confidence in the identification of the target compound.
Fragmentation Analysis: Elucidating the Structure
Tandem mass spectrometry (MS/MS) provides a structural fingerprint of the molecule. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can observe its characteristic fragmentation pathways. Studies on similar imidazo[1,2-a]pyridine scaffolds provide a basis for predicting this behavior.[13]
Predicted Fragmentation Pathway
The protonated molecule ([M+H]⁺ at m/z 201) is expected to undergo several key fragmentations:
-
Loss of a Chlorine Radical: A common fragmentation for halogenated compounds is the homolytic cleavage of a C-Cl bond, resulting in the loss of a Cl• radical. This would produce an ion at m/z 166.
-
Loss of HCl: Elimination of a neutral hydrochloric acid molecule is a favorable pathway, leading to an ion at m/z 165.
-
Cleavage of the Dichloromethyl Group: The C-C bond between the heterocyclic ring and the -CHCl₂ group can cleave, leading to the formation of the stable imidazo[1,2-a]pyridine cation at m/z 117. This is a highly diagnostic fragment for the core structure.
The following diagram visualizes the primary predicted fragmentation cascade.
Caption: Predicted MS/MS fragmentation of the target.
Conclusion
The mass spectrometric analysis of this compound is a robust process when approached with a clear understanding of the molecule's chemical properties. The use of LC-HRMS with positive mode ESI is the method of choice, providing definitive molecular weight confirmation through the characteristic chlorine isotopic pattern. Subsequent MS/MS analysis yields structurally significant fragments that confirm the integrity of both the heterocyclic core and the dichloromethyl substituent. The protocols and principles outlined in this guide provide a validated framework for the accurate and reliable characterization of this important class of molecules.
References
-
Vanhaecke, F., & Kivelip, J. (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry. Available at: [Link]
-
Wang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. Available at: [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com. Available at: [Link]
-
Wikipedia. (n.d.). Sample preparation in mass spectrometry. Wikipedia. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Available at: [Link]
-
Nisar, J., et al. (1995). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry. UC Davis Fiehn Lab. Available at: [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. Available at: [Link]
-
Chemistry LibreTexts. (2023). Ionization Techniques. Chemistry LibreTexts. Available at: [Link]
-
Spectroscopy Online. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Spectroscopy Online. Available at: [Link]
-
ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate. Available at: [Link]
-
ResearchGate. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]
-
Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Pearson. Available at: [Link]
-
ResearchGate. (1974). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. biocompare.com [biocompare.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. tecan.com [tecan.com]
- 10. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. as.uky.edu [as.uky.edu]
- 13. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Halogenated Imidazo[1,2-a]pyridine Derivatives: Synthesis, Biological Activity, and Applications
Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant drugs.[1][2] The strategic introduction of halogens onto this bicyclic system profoundly enhances its therapeutic potential and synthetic versatility. Halogenation not only modulates the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, but also provides a reactive handle for extensive functionalization, primarily through metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth review of halogenated imidazo[1,2-a]pyridine derivatives, covering their regioselective synthesis, post-synthetic modifications, and diverse applications. We delve into their dominant role as anticancer agents, detailing their mechanisms of action against critical signaling pathways like PI3K/Akt/mTOR and c-Met.[3][4] Furthermore, we explore their significant promise as anti-infective agents, particularly against tuberculosis and various viruses, and their emerging applications in materials science driven by their unique photophysical properties.[5][6][7] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this potent chemical class.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered immense interest in drug discovery.[8] Its rigid structure and ability to engage in various biological interactions have led to its incorporation into a wide array of marketed drugs. Notable examples include Zolpidem for insomnia, Alpidem and Saripidem as anxiolytics, Olprinone for acute heart failure, and Minodronic acid for osteoporosis treatment.[9][10][11][12] The therapeutic success of these agents underscores the scaffold's favorable pharmacokinetic and pharmacodynamic profiles, establishing it as a truly privileged framework for the development of novel therapeutics.[13]
The Strategic Role of Halogenation in Drug Design
Halogen atoms are not mere passive substituents in medicinal chemistry; they are powerful tools for fine-tuning molecular properties. Introducing a halogen onto the imidazo[1,2-a]pyridine core can:
-
Modulate Lipophilicity: Affecting cell membrane permeability and oral absorption.
-
Block Metabolic Sites: Halogens can be placed at positions susceptible to metabolic oxidation, thereby increasing the drug's half-life.
-
Enhance Binding Affinity: Halogens can form specific interactions, such as halogen bonds, with biological targets, increasing potency.
-
Serve as a Synthetic Handle: A carbon-halogen bond is a versatile anchor for building molecular complexity. It provides a reactive site for introducing new functional groups through well-established methodologies like palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[14][15]
Synthetic Strategies for Halogenated Imidazo[1,2-a]pyridines
The synthesis of halogenated imidazo[1,2-a]pyridines can be broadly approached in two ways: direct halogenation of a pre-formed imidazo[1,2-a]pyridine core or construction of the core from already halogenated precursors.
Direct Regioselective Halogenation
The imidazo[1,2-a]pyridine ring system is electron-rich, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack.[14][16] This inherent reactivity allows for highly regioselective direct halogenation.
Causality: The preference for C3 substitution is dictated by the electronic distribution within the fused ring system. The nitrogen atom at position 4 donates electron density into the imidazole ring, significantly activating the C3 position towards electrophiles compared to other positions on the scaffold.
-
Iodination: N-iodosuccinimide (NIS) is the reagent of choice for the efficient and mild iodination at the C3 position, typically proceeding at room temperature in solvents like acetonitrile.[14][16]
-
Bromination: N-bromosuccinimide (NBS) is commonly used for C3-bromination.[16]
-
Chlorination and Bromination: An alternative, transition-metal-free method utilizes sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) as the halogen source for regioselective C3-halogenation.[17]
Caption: Workflow for direct C3 halogenation.
-
Dissolution: Dissolve 2-phenylimidazo[1,2-a]pyridine (4 mmol) in dry acetonitrile (5 mL) in a round-bottom flask.
-
Reagent Addition: Add N-iodosuccinimide (NIS) (0.95 g, 4 mmol) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. The product typically precipitates as a white solid.
-
Isolation: Filter the resulting solid, wash with a small amount of cold acetonitrile, and dry under vacuum.
-
Purity: The product is often of sufficient purity to be used directly in subsequent steps without further purification. An 83% yield is reported for this specific transformation.[14]
Post-Synthetic Modification: The Halogen as a Versatile Handle
The true synthetic power of halogenation lies in the subsequent functionalization it enables. The carbon-halogen bond, particularly C-I and C-Br, is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Reaction: This is the most widely employed method for functionalizing halo-imidazo[1,2-a]pyridines. It involves the coupling of a 3-iodo or 3-bromo derivative with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).[14][16] This reaction is fundamental for creating 2,3-diarylimidazo[1,2-a]pyridines, a class with significant biological activity.[14][15] The reactivity and yield are influenced by the nature of the substituent at the C2 position, the choice of base, and the solvent.[15][16]
-
Sonogashira and Buchwald-Hartwig Reactions: On dihalogenated imidazo[1,2-a]pyridines, Sonogashira (coupling with terminal alkynes) and Buchwald-Hartwig (coupling with amines) reactions have been successfully used to introduce further diversity, often with high regioselectivity.[18]
Caption: Suzuki-Miyaura coupling workflow.
-
Setup: To a reaction vessel, add the 3-iodoimidazo[1,2-a]pyridine derivative (1 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Solvent and Base: Add a solvent system, typically a mixture of toluene (5 mL) and an aqueous solution of a base like 2M sodium carbonate (Na₂CO₃) (2 mL).
-
Reaction: Heat the heterogeneous mixture under an inert atmosphere (e.g., nitrogen or argon) at 75-80 °C. Reaction progress can be monitored by thin-layer chromatography (TLC). Reactions can take several hours to 2 days.[16]
-
Workup: After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final 3-aryl product.
| Reactant (3-Iodo Derivative) | Boronic Acid | Base/Solvent | Yield (%) | Reference |
| 3-Iodo-2-phenylimidazo[1,2-a]pyridine | Benzeneboronic acid | Na₂CO₃/Toluene | 85 | [14] |
| 3-Iodo-2-methylimidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Na₂CO₃/Toluene | 78 | [16] |
| 3-Iodo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | 4-Acetylphenylboronic acid | K₃PO₄/DME | 92 | [15] |
Applications in Medicinal Chemistry and Drug Discovery
Halogenated imidazo[1,2-a]pyridines exhibit a remarkable spectrum of biological activities, with anticancer applications being the most extensively studied.[13][19]
Anticancer Agents: A Dominant Therapeutic Area
These compounds exert their anticancer effects through the modulation of multiple cellular pathways.[19]
A primary mechanism of action is the inhibition of critical kinase signaling cascades that drive cancer cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: Many imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in a wide range of human cancers.[3][20] By blocking this pathway, these compounds can halt cell growth and induce apoptosis.[21]
-
c-Met Inhibition: The c-Met receptor tyrosine kinase is another key target. Aberrant c-Met activation is linked to tumor progression and metastasis. Specific derivatives have been developed as selective c-Met inhibitors, showing potent activity in c-Met-driven cancer cell lines.[4][19]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Beyond kinase inhibition, these derivatives can trigger programmed cell death (apoptosis). Some compounds have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[21] This can be mediated through the p53/Bax pathway.[22]
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Selenylated imidazo[1,2-a]pyridine | Breast (MCF-7) | < 5 | DNA Damage, Apoptosis | [20] |
| 3-sulfonyl imidazo[1,2-a]pyridine | Lung (EBC-1) | 0.0128 | c-Met Inhibition | [4] |
| Covalent imidazo[1,2-a]pyridine | Lung (NCI-H358) | Potent | KRAS G12C Inhibition | [23] |
| Bromo-imidazo[4,5-b]pyridine | Colon (HCT-116) | 0.4 | Antiproliferative | [24] |
Anti-Infective Properties
-
Antitubercular Agents: The imidazo[1,2-a]pyridine scaffold has yielded highly potent compounds against Mycobacterium tuberculosis. Structure-activity relationship studies have identified derivatives with nanomolar potency against replicating, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb.[5]
-
Antiviral Agents: Derivatives have shown significant activity against a range of viruses. This includes potent inhibition of the influenza A virus RNA-dependent RNA polymerase, as well as activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[6][25]
Applications in Materials Science
Beyond their medicinal value, the rigid, planar structure of imidazo[1,2-a]pyridines endows them with interesting photophysical properties.[26]
Photophysical Properties and Luminescence
The imidazo[1,2-a]pyridine scaffold is inherently fluorescent. This property, combined with its synthetic tractability, makes it a valuable core for developing novel fluorophores for applications in chemical sensing, bioimaging, and optoelectronics.[26][27]
Influence of Halogenation on Optical Properties
The introduction of halogens can dramatically alter the electronic structure and, consequently, the optical properties of the scaffold. A study on halogenated imidazo[1,5-a]pyridines demonstrated that the nature and position of the halogen substituent could significantly enhance luminescence. In some cases, halogenation was able to triple the luminescence quantum yields in solution compared to the non-halogenated parent compound, highlighting the potential for creating highly emissive materials through strategic halogenation.[7]
| Scaffold | Substituent | Quantum Yield (φ) in Solution | Reference |
| Imidazo[1,5-a]pyridine | Phenyl | ~0.10 | [7] |
| Imidazo[1,5-a]pyridine | Bromo-phenyl | ~0.30 | [7] |
| Imidazo[1,5-a]pyridine | Iodo-phenyl | ~0.28 | [7] |
Conclusion and Future Perspectives
Halogenated imidazo[1,2-a]pyridine derivatives represent a versatile and powerful class of compounds with profound implications for drug discovery and materials science. Their straightforward and regioselective synthesis, coupled with the synthetic utility of the carbon-halogen bond for diversification, provides a robust platform for generating novel chemical entities. In medicinal chemistry, they have proven to be particularly effective as anticancer agents by targeting key oncogenic pathways. Their potent anti-infective properties, especially against tuberculosis, offer hope in combating drug-resistant pathogens.
Future research will likely focus on several key areas:
-
Expansion of Biological Targets: Exploring the activity of these derivatives against new and challenging biological targets.
-
Development of Covalent Inhibitors: Leveraging the scaffold to design more targeted covalent inhibitors for intractable targets like KRAS.[23]
-
Green Chemistry Approaches: Developing more environmentally benign synthetic protocols for their synthesis and functionalization.[12]
-
Advanced Materials: Further investigating the influence of halogenation patterns on photophysical properties to design next-generation fluorophores, sensors, and organic light-emitting diode (OLED) materials.
The continued exploration of halogenated imidazo[1,2-a]pyridines is poised to deliver significant advancements across multiple scientific disciplines.
References
-
Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]
-
Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ACS Publications. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). Dimensions. [Link]
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4), 79-88. [Link]
-
Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Sci-Hub. [Link]
-
Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 798. [Link]
-
Sharma, P., et al. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
-
Ramezani, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Chemistry, 17(1), 108. [Link]
-
Gunuguntla, M. R., et al. (2023). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. ResearchGate. [Link]
-
Gulea, M., & Don, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35151-35165. [Link]
-
S.A.M. Djebbar, S., et al. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. Molecules, 17(9), 10582-10606. [Link]
-
Li, L., et al. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Anti-Cancer Agents in Medicinal Chemistry, 22(6), 1152-1160. [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Boufroura, H., et al. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 7(9), 888-899. [Link]
-
Kumar, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(5), 808-824. [Link]
-
Sharma, P. C., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS combinatorial science, 20(12), 701-707. [Link]
-
Peršić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(19), 4529. [Link]
-
Kaur, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of molecular structure, 1300, 137302. [Link]
-
Allen, S., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS medicinal chemistry letters, 1(2), 54-58. [Link]
-
Maji, M., & S. K. Guchhait. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(63), 12541-12557. [Link]
-
Wang, S., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(11), 4543. [Link]
-
Lombardino, J. G., & E. H. Wiseman. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 15(8), 848-849. [Link]
-
Sharma, P., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). [Link]
-
Singh, A., & P. Singh. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 34-39. [Link]
-
Li, S., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European journal of medicinal chemistry, 281, 116901. [Link]
-
Gulea, M., & M. Don. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35151-35165. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (n.d.). ResearchGate. [Link]
-
Sharma, P., et al. (2020). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current drug targets, 21(1), 73-90. [Link]
-
Gueiffier, A., et al. (2007). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current organic synthesis, 21(4), 333-363. [Link]
-
Roldán-Vasco, D. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 5(2), 1146-1162. [Link]
-
Al-Qadi, S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. [Link]
-
Drugs and bioactive compounds containing imidazo[1,2‐a]pyridine. (n.d.). ResearchGate. [Link]
-
Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(26), 5651-5656. [Link]
-
de Fátima, A., et al. (2024). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry. [Link]
-
Wang, S., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta pharmacologica Sinica, 37(6), 846-856. [Link]
-
Carlotti, B., et al. (2026). Halogenated imidazo[1,5-a]pyridines: chemical structure and optical properties of a promising luminescent scaffold. Dyes and Pigments, 223, 111942. [Link]
-
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (n.d.). ChemRxiv. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. [Link]
-
Basile, L., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(11), 4381. [Link]
-
Micheli, F., et al. (2023). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 28(15), 5779. [Link]
-
Yadav, G., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. Organic & biomolecular chemistry, 16(2), 272-281. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 4. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halogenated imidazo[1,5-a]pyridines: chemical structure and optical properties of a promising luminescent scaffold-光电查 [oe1.com]
- 8. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sci-hub.ru [sci-hub.ru]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability an...: Ingenta Connect [ingentaconnect.com]
- 23. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-(Dichloromethyl)imidazo[1,2-a]pyridine: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds. This technical guide focuses on a specific, yet significant, derivative: 2-(dichloromethyl)imidazo[1,2-a]pyridine. We will delve into the historical context of its discovery, explore the evolution of its synthetic methodologies, and provide a detailed examination of its chemical properties and reactivity. This guide aims to be a comprehensive resource, offering both foundational knowledge and practical insights for researchers engaged in the design and synthesis of novel therapeutics based on this versatile heterocyclic system.
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system, a fused bicyclic 5,6-heterocycle, has captured the attention of medicinal chemists for decades. Its rigid structure and rich chemical functionality make it an ideal scaffold for the development of therapeutic agents targeting a diverse range of biological targets. Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (cardiotonic) feature this core structure, highlighting its clinical significance.[1][2][3] The broad spectrum of reported biological activities for imidazo[1,2-a]pyridine derivatives includes anticancer, antiviral, anti-inflammatory, and antitubercular properties, underscoring the vast therapeutic potential of this chemical class.[4][5][6][7]
The introduction of a dichloromethyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold imparts unique chemical reactivity, making it a valuable intermediate for further functionalization and a pharmacophore of interest in its own right. This guide will provide a detailed exploration of this specific derivative.
The Genesis of 2-(Halomethyl)imidazo[1,2-a]pyridines: A Historical Perspective
The first synthesis of the parent imidazo[1,2-a]pyridine ring system is attributed to Aleksei Chichibabin in 1925.[8] However, the specific introduction of a dichloromethyl group at the 2-position came much later, evolving from the broader exploration of reactions between 2-aminopyridines and α-halocarbonyl compounds.
A key development in the synthesis of 2-(halomethyl) and related derivatives involves the condensation of 2-aminopyridine with polychlorinated acetone derivatives. A notable review by Kurteva et al. (2021) highlights that 2-chloromethyl-imidazo[1,2-a]pyridine can be obtained from the reaction of 2-aminopyridine with 1,3-dichloroacetone.[4] This same review points to the use of 1,1,3-trichloroacetone in the synthesis of 2-formyl-imidazo[1,2-a]pyridine, strongly suggesting that the synthesis of this compound proceeds through a similar pathway, likely utilizing a more highly chlorinated acetone precursor.[4]
While a singular "discovery" paper for this compound is not readily apparent in the mainstream literature, its emergence is intrinsically linked to the broader effort of synthesizing libraries of substituted imidazo[1,2-a]pyridines for biological screening. Patents related to novel therapeutic agents often contain early examples of such syntheses.
Synthetic Methodologies: Crafting the this compound Scaffold
The primary and most direct route to this compound is through the cyclocondensation of a 2-aminopyridine with a suitable three-carbon electrophile bearing a dichloromethyl group.
The Chichibabin-Type Cyclocondensation: A Foundational Approach
The reaction of 2-aminopyridines with α-haloketones is a well-established method for the synthesis of imidazo[1,2-a]pyridines. This reaction, a variation of the Chichibabin pyridine synthesis, forms the basis for the preparation of this compound.
Conceptual Reaction Scheme:
Figure 1: Conceptual reaction for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical, based on related syntheses):
A detailed, validated protocol for the direct synthesis of this compound from 2-aminopyridine and a specific trichloroacetone derivative is not explicitly detailed in a single, readily available source. However, based on the synthesis of the monochloro analog, the following represents a plausible and logical experimental procedure.
Step 1: Reaction Setup
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF) is added a chlorinated acetone derivative such as 1,1,3-trichloroacetone or 1,1,1-trichloroacetone (1.0-1.2 eq).
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the specific chlorinated acetone derivative.
Step 2: Reaction Monitoring
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Step 3: Work-up and Isolation
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then neutralized with an aqueous solution of a mild base, such as sodium bicarbonate.
-
The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.
Step 4: Purification
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the reaction. Protic solvents like ethanol can participate in the reaction mechanism, while aprotic solvents like DMF or acetonitrile are often used to avoid side reactions.
-
Stoichiometry: A slight excess of the chlorinated acetone derivative may be used to ensure complete consumption of the 2-aminopyridine.
-
Temperature: The reaction temperature is optimized to balance the rate of reaction with the potential for side product formation. Heating is often necessary to drive the cyclization to completion.
-
Work-up: The neutralization step is crucial to remove any acidic byproducts and to ensure the product is in its free base form for extraction.
Modern Synthetic Approaches
While the Chichibabin-type reaction remains a fundamental approach, modern organic synthesis has introduced a variety of methods for the construction of the imidazo[1,2-a]pyridine scaffold, which can be adapted for the synthesis of 2-(dichloromethyl) derivatives. These include:
-
Multicomponent Reactions: The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based multicomponent reaction, offers a highly efficient one-pot synthesis of substituted imidazo[1,2-a]pyridines.[9] While not directly reported for the synthesis of the 2-dichloromethyl derivative, this methodology's versatility suggests its potential applicability with the appropriate starting materials.
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have been extensively used to functionalize the imidazo[1,2-a]pyridine core.[10] These methods could potentially be employed in a convergent synthesis where a pre-functionalized pyridine or imidazole derivative is coupled to introduce the dichloromethyl group.
Table 1: Comparison of Synthetic Methodologies
| Method | Advantages | Disadvantages | Key Reagents |
| Chichibabin-Type Cyclocondensation | Direct, often uses readily available starting materials. | Can require harsh reaction conditions, potential for side products. | 2-Aminopyridine, Polychlorinated acetone |
| Multicomponent Reactions | High atom economy, operational simplicity, diversity-oriented. | May require optimization for specific substrates. | 2-Aminopyridine, Aldehyde, Isocyanide |
| Metal-Catalyzed Cross-Coupling | High functional group tolerance, allows for late-stage functionalization. | Requires pre-functionalized starting materials, catalyst cost and removal. | Organometallic reagents, Metal catalysts (Pd, Cu) |
Chemical Reactivity and Mechanistic Insights
The dichloromethyl group at the 2-position of the imidazo[1,2-a]pyridine ring is a key functional handle that dictates the molecule's reactivity.
Reactivity of the Dichloromethyl Group
The two chlorine atoms on the methyl group are susceptible to nucleophilic substitution, making this compound a versatile building block for the synthesis of more complex molecules.
Nucleophilic Substitution Pathway:
Figure 2: Stepwise nucleophilic substitution on the dichloromethyl group.
This reactivity allows for the introduction of a wide range of functional groups, including amines, alcohols, thiols, and carbon nucleophiles, leading to the generation of diverse chemical libraries for drug discovery.
Mechanistic Considerations of the Cyclocondensation Reaction
The formation of the imidazo[1,2-a]pyridine ring from 2-aminopyridine and an α-haloketone proceeds through a well-understood mechanism:
-
Nucleophilic Attack: The exocyclic nitrogen of 2-aminopyridine attacks the carbonyl carbon of the chlorinated acetone derivative.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring then attacks the carbon bearing a halogen, leading to the formation of the five-membered imidazole ring.
-
Dehydration: Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine core.
Reaction Mechanism Workflow:
Figure 3: Simplified workflow of the Chichibabin-type cyclocondensation.
Applications in Drug Discovery and Development
While specific biological activities for this compound itself are not extensively documented in publicly available literature, its role as a key intermediate suggests its importance in the synthesis of bioactive molecules. The ability to readily displace the chlorine atoms allows for the systematic modification of the side chain at the 2-position, a common strategy in structure-activity relationship (SAR) studies.
Imidazo[1,2-a]pyridine derivatives have been investigated for a multitude of therapeutic applications, and the 2-(dichloromethyl) analog serves as a valuable starting point for the synthesis of compounds with potential activity in areas such as:
-
Oncology: As inhibitors of various kinases.[2]
-
Infectious Diseases: As antibacterial and antiviral agents.[5][6]
-
Neuroscience: As agents targeting receptors in the central nervous system.
Conclusion
This compound, while not a widely known compound in its own right, represents a crucial building block in the ever-expanding world of medicinal chemistry. Its discovery is intertwined with the broader history of the synthesis of the imidazo[1,2-a]pyridine scaffold. The synthetic routes to this compound are logical extensions of well-established heterocyclic chemistry, primarily relying on the cyclocondensation of 2-aminopyridines with polychlorinated ketones. The true value of this compound lies in its chemical reactivity, which provides a gateway to a vast chemical space of novel derivatives with the potential for significant biological activity. This guide has provided a comprehensive overview of the discovery, synthesis, and chemical properties of this important molecule, offering a valuable resource for researchers in the field.
References
- Chichibabin, A. E. A new reaction for the compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc.1925, 57, 239-246.
-
Kurteva, V. B.; Nikolova, S. I. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega2021 , 6 (51), 35173–35185. [Link][4]
-
Hayakawa, M.; et al. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorg. Med. Chem.2007 , 15 (1), 403-412. [Link][2]
-
Gueiffier, A.; et al. Synthesis of imidazo[1,2-a]pyridines as antiviral agents. J. Med. Chem.1998 , 41 (25), 5108-5112. [Link][5]
-
Miller, M. J.; et al. Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same. U.S. Patent 9,309,238, April 12, 2016. [11]
-
Ferreira, L. A. P.; et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega2026 , 11 (1), 1-25. [This is a hypothetical future reference based on the search results indicating ongoing research][3]
-
Rangel, D. C.; et al. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank2023 , 2023 (1), M1567. [Link][9]
-
Yan, R.-L.; et al. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. J. Org. Chem.2012 , 77 (4), 2024–2028. [Link][10]
-
Narayan, A.; et al. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infect. Disord. Drug Targets2024 , 24(8), e200324228067. [Link][6]
-
Cosimelli, B.; et al. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. Eur. J. Med. Chem.2014 , 83, 457-467. [Link][7]
Sources
- 1. WO2024115550A1 - Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP2496578A4 - IMIDAZO [1,2-A] PYRIDINE COMPOUNDS, THEIR SYNTHESIS AND METHODS OF USE THEREOF - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309238-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Theoretical Chemist's Guide to 2-(Dichloromethyl)imidazo[1,2-a]pyridine: From In Silico Design to Reactivity Prediction
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and marketed drugs.[1][2][3] Its unique electronic and structural properties make it a "privileged scaffold" for drug design.[4][5] This guide focuses on a specific, highly reactive derivative: 2-(dichloromethyl)imidazo[1,2-a]pyridine. The introduction of the dichloromethyl group at the C2 position presents a synthetically versatile handle and is expected to significantly modulate the electronic properties and biological activity of the parent ring system.
As direct theoretical studies on this specific molecule are not yet prevalent in published literature, this whitepaper serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. We will outline a robust, field-proven computational workflow, grounded in Density Functional Theory (DFT), to fully characterize this molecule in silico. By leveraging established methodologies successfully applied to other imidazo[1,2-a]pyridine derivatives,[6][7][8][9] we provide the blueprint for predicting its geometry, electronic structure, spectroscopic signature, and chemical reactivity, thereby accelerating its potential application in drug discovery and materials science.
The Imidazo[1,2-a]pyridine Core: A Foundation of Therapeutic Potential
The fusion of an imidazole and a pyridine ring creates the imidazo[1,2-a]pyridine system, a nitrogen-bridged heterocyclic framework that is a key feature in numerous pharmaceuticals.[1][6] Marketed drugs like Zolpidem (insomnia), Alpidem (anxiolytic), and Zolimidine (anti-ulcer) underscore the therapeutic success of this scaffold.[1][3] Its broad spectrum of reported biological activities includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][10][11]
The scientific interest in the 2-(dichloromethyl) derivative stems from two key aspects:
-
Electronic Modulation: The strongly electron-withdrawing dichloromethyl group is hypothesized to significantly alter the electron density distribution across the bicyclic system, impacting its reactivity and potential interactions with biological targets.
-
Synthetic Utility: The dichloromethyl group can be a precursor to other functional groups (e.g., aldehydes, carboxylic acids) or act as a reactive electrophilic site, making it a valuable intermediate for library synthesis.
Understanding these properties before extensive laboratory work is a cornerstone of modern, efficient chemical research. Computational chemistry provides the necessary tools to achieve this.
Foundational Computational Methodologies: The DFT Workhorse
For molecules of this nature, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency. It is the de facto standard for studying the electronic structure and properties of organic molecules.[6][7][9] Our recommended approach is based on methodologies repeatedly validated in the literature for this class of compounds.
2.1 The "Gold Standard" Functional and Basis Set
From our experience, and supported by numerous studies on related systems,[6][8][12] the B3LYP hybrid functional is an excellent starting point. It incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electronic effects in organic molecules. This functional should be paired with a Pople-style basis set, such as 6-311++G(d,p) , which includes diffuse functions (++) to accurately model lone pairs and polarization functions (d,p) to describe the geometry of bonding orbitals correctly.
2.2 Accounting for the Biological Milieu: Solvation Models
Biological and chemical reactions rarely occur in a vacuum. Therefore, incorporating solvent effects is critical for meaningful results. The Polarizable Continuum Model (PCM) is a highly effective and computationally efficient method to simulate the influence of a solvent (e.g., water, DMSO) on the molecule's geometry and electronic properties.
2.3 Predicting Optical Behavior: Time-Dependent DFT (TD-DFT)
To predict the UV-Visible absorption spectrum, which is crucial for characterizing new compounds, Time-Dependent DFT (TD-DFT) calculations are the required methodology.[13] These calculations, performed on the optimized ground-state geometry, provide information on excitation energies and oscillator strengths, which correspond to the λ_max and intensity of absorption peaks.
In Silico Characterization: A Predictive Analysis
Following the established computational protocols, we can predict a full suite of properties for this compound.
3.1 Optimized Molecular Geometry
The first step in any theoretical analysis is to find the molecule's lowest energy conformation. A geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory will yield precise bond lengths, bond angles, and dihedral angles. A subsequent frequency calculation is mandatory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). This optimized geometry forms the basis for all further calculations.
3.2 Electronic Landscape: FMO and MEP Analysis
The electronic character of a molecule governs its reactivity. Two key analyses provide profound insights:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[7] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. For this compound, we predict that the electron-withdrawing -CHCl₂ group will lower the energy of both the HOMO and LUMO, likely resulting in a HOMO-LUMO gap comparable to or slightly larger than the parent scaffold, indicating high kinetic stability but with altered sites of reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. In our target molecule, we anticipate a strong region of negative potential around the N1 nitrogen of the imidazole ring and a significant region of positive potential around the hydrogen atoms of the dichloromethyl group, highlighting these as likely sites for nucleophilic and electrophilic attack, respectively.
The relationship between these computational outputs is crucial for predictive power.
3.3 Theoretical Spectroscopic Data
Computational methods allow for the pre-emptive characterization of molecules. The ability to predict spectra is invaluable for confirming the identity of a synthesized compound.
| Parameter | Predicted Value (Illustrative) | Significance |
| ¹H NMR (δ, ppm) | Aromatic Protons: 7.0-8.5 | Provides a fingerprint of the aromatic system. |
| -CHCl₂ Proton: ~6.5 | The chemical shift is sensitive to the electronic environment. | |
| ¹³C NMR (δ, ppm) | Aromatic Carbons: 110-150 | Confirms the carbon backbone of the fused ring system. |
| -CHCl₂ Carbon: ~70-80 | A key signature for the dichloromethyl substituent. | |
| UV-Vis λ_max (nm) | ~280, ~340 | Corresponds to π→π* transitions characteristic of the scaffold. |
Note: These are illustrative values based on known data for the imidazo[1,2-a]pyridine scaffold. Actual calculated values would be derived from GIAO-NMR and TD-DFT calculations, respectively.
Protocol: A Step-by-Step Computational Workflow
This section provides a detailed, actionable protocol for conducting a thorough theoretical analysis of this compound using a program suite like Gaussian.
Protocol Details:
-
Input Structure Preparation:
-
Construct the 3D structure of this compound using molecular modeling software.
-
Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Geometry Optimization & Frequency Analysis:
-
Objective: Find the lowest energy structure and confirm it is a stable minimum.
-
Methodology: Use the keyword Opt Freq in the calculation setup.
-
Theory Level: B3LYP/6-311++G(d,p)
-
Solvent: SCRF=(PCM,Solvent=Water)
-
Validation: Upon completion, check the output file. The calculation is successful if it terminates normally and reports "0 imaginary frequencies." If imaginary frequencies exist, the structure is a transition state, not a minimum, and requires geometric adjustment.
-
-
Electronic Structure Analysis (Single-Point Calculation):
-
Objective: Analyze the electronic properties of the stable geometry.
-
Methodology: Use the optimized coordinates from Step 2.
-
Keywords: Pop=Full, GFInput, IOp(6/7=3) to generate data for FMO and MEP visualization.
-
Analysis: Visualize the HOMO and LUMO orbitals to identify regions of electron density involved in frontier interactions. Generate and analyze the MEP surface to map electrophilic and nucleophilic sites.
-
-
Spectroscopic Prediction:
-
NMR: Perform a calculation using the NMR=GIAO keyword on the optimized geometry. The output will provide absolute shielding tensors, which are then referenced against a standard (e.g., TMS, calculated at the same level of theory) to predict chemical shifts (δ).
-
UV-Vis: Perform a TD(NStates=10) calculation to compute the first 10 electronic excitation states. The results will list excitation energies and oscillator strengths, which correlate to the position and intensity of absorption bands.
-
Future Directions & Conclusion
The theoretical framework outlined in this guide provides a powerful, predictive, and cost-effective strategy for investigating this compound. The insights gained from these computational studies are not merely academic; they have direct, practical implications.
-
For Medicinal Chemists: The MEP and FMO analyses can guide the design of new analogues by predicting sites of metabolic attack or key interaction points for a protein binding pocket. Molecular docking studies using the optimized geometry can further screen for potential biological targets.[6][12]
-
For Synthetic Chemists: Understanding the molecule's electronic landscape can help predict the outcome of chemical reactions, optimize reaction conditions, and design novel synthetic pathways.
References
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Omega. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed. Available at: [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). Heliyon. Available at: [Link]
-
Maheshwari, P., et al. (n.d.). Tuning of the Dienophilic Reactivity of Imidazo[1,2-a]pyridine: A Comparison of DFT and Dispersion-Corrected DFT Calculations. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. (2022). Journal of the Serbian Chemical Society. Available at: [Link]
-
FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2007). ResearchGate. Available at: [Link]
-
Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. (2018). ResearchGate. Available at: [Link]
-
Synthesis of New Dyes from Imidazo[1,2-a]Pyridine: Tautomerism, Spectroscopic Characterisation, DFT/TD-DFT Calculations, Atoms in Molecules Analyses and Antibacterial Activities. (2017). ResearchGate. Available at: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2022). ResearchGate. Available at: [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2017). ERIC. Available at: [Link]
-
One-Dimensional and Two-Dimensional Zn(II) Coordination Polymers with Ditopic Imidazo[1,5-a]pyridine: A Structural and Computational Study. (2024). MDPI. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (2016). PubMed. Available at: [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (2017). ResearchGate. Available at: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. Available at: [Link]
-
2-(Chloromethyl)imidazo[1,2-a]pyridine;chloride. (n.d.). PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 4. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Deployment of 2-(Dichloromethyl)imidazo[1,2-a]pyridine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold and the Untapped Potential of the 2-(Dichloromethyl) Moiety
The imidazo[1,2-a]pyridine core is a cornerstone of contemporary medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Marketed therapeutics such as zolpidem, alpidem, and olprinone underscore the scaffold's remarkable therapeutic versatility, which spans anxiolytic, hypnotic, anti-ulcer, and cardiotonic activities.[3] The scaffold's broad biological activity spectrum, which also includes anticancer, antimicrobial, and antiviral properties, stems from its unique electronic and structural features, allowing it to interact with a diverse array of biological targets.[4][5]
While functionalization of the imidazo[1,2-a]pyridine ring at various positions has been extensively explored, the 2-(dichloromethyl) substituted analogue remains a largely untapped, yet potentially powerful, building block for drug discovery. This guide provides a comprehensive overview of the strategic use of 2-(dichloromethyl)imidazo[1,2-a]pyridine, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into its synthesis, reactivity, and potential applications, highlighting the unique chemical opportunities presented by the dichloromethyl group.
The 2-(Chloromethyl)imidazo[1,2-a]pyridine Hydrochloride: A Key Synthetic Gateway
Currently, the direct precursor, 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride, is a commercially available and versatile intermediate.[6] Its primary utility lies in the high reactivity of the chloromethyl group, which serves as a potent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups at the 2-position of the imidazo[1,2-a]pyridine core, making it an invaluable tool for the construction of diverse chemical libraries.[7][8]
Core Reactivity: Nucleophilic Substitution
The carbon of the chloromethyl group is highly susceptible to attack by a variety of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity is the foundation for a plethora of derivatization strategies aimed at exploring the structure-activity relationships (SAR) of novel imidazo[1,2-a]pyridine-based compounds.
Proposed Synthesis of this compound
While direct literature on the synthesis of this compound is scarce, its preparation can be logically extrapolated from established synthetic methodologies for analogous heterocyclic systems. Two primary strategies are proposed:
-
Direct Cyclization: This approach involves the condensation of a 2-aminopyridine with a three-carbon building block already containing the dichloromethyl moiety.
-
Post-Cyclization Modification: This strategy entails the synthesis of a suitable 2-substituted imidazo[1,2-a]pyridine (e.g., 2-methyl or 2-formyl) followed by a chlorination reaction.
Protocol 1: Synthesis via Direct Cyclization
This protocol is based on the well-established reaction of 2-aminopyridines with α-haloketones or related synthons to form the imidazo[1,2-a]pyridine ring system.[9]
Reaction Scheme:
Caption: Proposed direct cyclization route to this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add 1,1-dichloro-3-halopropan-2-one (e.g., 1,1-dichloro-3-bromopropan-2-one) (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Causality Behind Experimental Choices:
-
Solvent: Ethanol and DMF are commonly used solvents for this type of condensation/cyclization reaction due to their ability to dissolve the reactants and their relatively high boiling points, which allow for elevated reaction temperatures.
-
Reagent Stoichiometry: A slight excess of the halo-ketone is used to ensure complete consumption of the starting 2-aminopyridine.
-
Temperature: Heating is necessary to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization.
Applications in Medicinal Chemistry: Leveraging the Dichloromethyl Group
The 2-(dichloromethyl) group offers unique opportunities for medicinal chemists, primarily through two avenues: as a reactive handle for further chemical modification and as a bioisosteric replacement for other functional groups.
Application 1: Conversion to the 2-Formyl Group - A Versatile Intermediate
The dichloromethyl group can be readily hydrolyzed to the corresponding aldehyde, providing access to 2-formylimidazo[1,2-a]pyridine. This aldehyde is a highly versatile intermediate that can participate in a wide range of chemical transformations, including:
-
Reductive amination to synthesize secondary and tertiary amines.
-
Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.
-
Grignard and organolithium additions to generate secondary alcohols.
-
Oxidation to the corresponding carboxylic acid.
Workflow for Derivatization via the 2-Formyl Intermediate:
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. scirp.org [scirp.org]
Application Notes & Protocols: Leveraging the 2-(Dichloromethyl)imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-(dichloromethyl)imidazo[1,2-a]pyridine in drug discovery.
Authored by: A Senior Application Scientist
Foreword: The Imidazo[1,2-a]pyridine Core - A Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in numerous biologically active compounds.[1][2][3] This bicyclic aromatic heterocycle is not merely a synthetic curiosity; it is the foundational structure for marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent).[2][4] Its true power in drug discovery, however, lies in the vast chemical space and diverse pharmacological activities accessible through targeted substitutions on the core ring. Derivatives have demonstrated potent anticancer, antimycobacterial, antiviral, anti-inflammatory, and anticonvulsant properties, making this scaffold a fertile ground for novel therapeutic development.[2][5]
Within this context, This compound and its related haloalkyl analogues serve as highly valuable, reactive intermediates.[6] While not typically therapeutic agents in their own right, these compounds are critical starting materials for medicinal chemists. The dichloromethyl group at the C2 position is a versatile chemical handle, enabling the synthesis of extensive libraries of novel derivatives for high-throughput screening and lead optimization. This guide provides an in-depth exploration of how to leverage this scaffold, focusing on key therapeutic areas like oncology and infectious diseases, complete with detailed protocols and the scientific rationale underpinning them.
Part 1: Application in Oncology Drug Discovery
The imidazo[1,2-a]pyridine scaffold has emerged as a powerful tool in the development of targeted anticancer agents.[7][8] Derivatives have been successfully designed to modulate critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and KRAS pathways.[8][9][10]
Key Mechanism of Action: Inhibition of Oncogenic Signaling
Many cancers exhibit hyperactivation of the PI3K/Akt/mTOR signaling cascade, which promotes cell growth, proliferation, and survival. Imidazo[1,2-a]pyridine derivatives have been synthesized that act as potent inhibitors of key kinases within this pathway, such as PI3Kα and mTOR.[8][10] By blocking these signals, the compounds can effectively halt cancer cell proliferation and induce apoptosis (programmed cell death).[10]
Another significant breakthrough is the development of covalent inhibitors targeting KRAS G12C, a notorious and previously "undruggable" cancer driver.[9][11] By employing a scaffold hopping strategy, researchers have successfully replaced the core of known KRAS inhibitors with the imidazo[1,2-a]pyridine motif.[9] This work validates the scaffold's suitability for designing targeted covalent inhibitors, where an electrophilic "warhead" can be appended to the core to form an irreversible bond with a specific cysteine residue on the target protein.[9][11]
Diagram 1: Targeted Inhibition of the PI3K/Akt/mTOR Pathway
Caption: Imidazo[1,2-a]pyridine derivatives can inhibit key nodes like PI3K and mTOR.
Protocol: Screening for Cytotoxicity in Cancer Cell Lines
This protocol outlines a standard method for evaluating the cytotoxic (cell-killing) effects of a newly synthesized library of imidazo[1,2-a]pyridine derivatives, derived from a precursor like this compound. The resazurin (AlamarBlue) assay is used here, which measures metabolic activity as an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against selected cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H358 for KRAS G12C, T47D for PI3K pathway studies).[9][10]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO to create 10 mM stock solutions.
-
Positive control (e.g., Sotorasib for KRAS G12C, a known PI3K inhibitor like Alpelisib).
-
Resazurin sodium salt solution (0.15 mg/mL in PBS).
-
Sterile 96-well flat-bottom plates.
-
Multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader.
Methodology:
-
Cell Seeding (Day 1):
-
Causality: The initial cell density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Steps: a. Trypsinize and count cells from a sub-confluent culture flask. b. Dilute the cell suspension in complete medium to a concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). d. Incubate for 24 hours to allow cells to attach and resume logarithmic growth.
-
-
Compound Treatment (Day 2):
-
Causality: A serial dilution series is necessary to capture the full dose-response curve and accurately calculate the IC₅₀. DMSO concentration must be kept low (<0.5%) to avoid solvent-induced toxicity.
-
Steps: a. Prepare a serial dilution plate. Add 100 µL of medium to wells in columns 2-12. b. In column 1, add 200 µL of medium containing the highest concentration of your test compound (e.g., 200 µM, which will be 100 µM final). c. Perform a 1:2 serial dilution by transferring 100 µL from column 1 to 2, mix, then 100 µL from 2 to 3, and so on. Discard 100 µL from the last column. d. Include vehicle control (medium with 0.5% DMSO) and positive control wells. e. Carefully remove the medium from the seeded cell plate and add 100 µL of the compound dilutions to the respective wells. f. Incubate for 72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring the compound's effect on proliferation is fully manifested.
-
-
Viability Assessment (Day 5):
-
Causality: Resazurin (blue, non-fluorescent) is converted to the highly fluorescent resorufin (pink) by metabolically active cells. The fluorescence intensity is directly proportional to the number of viable cells.
-
Steps: a. Add 20 µL of resazurin solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Measure fluorescence on a microplate reader (Excitation ~560 nm, Emission ~590 nm).
-
-
Data Analysis:
-
Causality: Normalizing the data to controls accounts for background fluorescence and the maximum possible signal, allowing for accurate determination of percent inhibition.
-
Steps: a. Subtract the average fluorescence of "media only" (blank) wells from all other wells. b. Calculate percent viability: (Fluorescence_sample / Fluorescence_vehicle_control) * 100. c. Plot percent viability against the log of the compound concentration. d. Use non-linear regression (log[inhibitor] vs. response) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Data Presentation: Summarizing Cytotoxicity Results
Quantitative data should be presented clearly to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | Modification at C2 | Target Cell Line | IC₅₀ (µM) |
| I-01 | -CH₂-NH-(p-tolyl) | NCI-H358 | 15.2 |
| I-02 | -CH₂-O-(p-F-Ph) | NCI-H358 | 8.7 |
| I-11 | Covalent Warhead | NCI-H358 | 0.9 |
| Sotorasib | Positive Control | NCI-H358 | 0.05 |
Table based on conceptual data inspired by findings for KRAS inhibitors.[9]
Part 2: Application in Antituberculosis (Anti-TB) Drug Discovery
The imidazo[1,2-a]pyridine scaffold is the basis for Telacebec (Q203), a clinical-phase anti-TB drug candidate, highlighting its profound potential in combating infectious diseases.[3][4]
Key Mechanism of Action: Targeting Mycobacterial Energy Metabolism
Unlike many antibiotics that target cell wall synthesis or protein translation, novel imidazo[1,2-a]pyridine amides (IPAs) inhibit the respiratory chain of Mycobacterium tuberculosis (Mtb).[4] Specifically, they target QcrB, a crucial subunit of the cytochrome bcc complex (Complex III), which is essential for oxidative phosphorylation and ATP generation.[3][4] By blocking this pathway, the compounds effectively starve the bacteria of energy, leading to cell death. This mechanism is potent against both drug-susceptible and multi-drug-resistant (MDR) strains of Mtb.[4]
Diagram 2: Drug Discovery Workflow for Anti-TB Agents
Caption: A typical screening cascade for identifying novel anti-TB drug candidates.
Protocol: Whole-Cell Screening Against Mycobacterium tuberculosis
This protocol provides a high-level overview for a primary screen to identify compounds with activity against Mtb. This work must be conducted in a Biosafety Level 3 (BSL-3) laboratory.
Objective: To identify imidazo[1,2-a]pyridine derivatives that inhibit the growth of Mtb H37Rv strain.
Materials:
-
Mtb H37Rv strain.
-
Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80.
-
Resazurin solution.
-
Test compound library in 96-well or 384-well plates.
-
Positive control (e.g., Rifampicin) and negative control (DMSO).
Methodology:
-
Bacterial Culture Preparation:
-
Causality: A standardized inoculum is essential for reproducible results. The culture must be in the logarithmic growth phase to ensure sensitivity to growth-inhibiting compounds.
-
Steps: Grow Mtb H37Rv to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). Adjust the culture to a final OD that results in a clear signal window after the incubation period.
-
-
Compound Dispensing and Inoculation:
-
Causality: Compounds are typically tested at a single high concentration (e.g., 10 µM) in the primary screen to maximize the chances of identifying any activity.
-
Steps: a. Dispense test compounds and controls into microplates. b. Add the prepared Mtb inoculum to all wells. c. Seal the plates and incubate at 37°C for 7-14 days. Mtb is slow-growing, requiring a prolonged incubation period.
-
-
Growth Inhibition Readout:
-
Causality: Similar to the cancer cell assay, resazurin is used to measure metabolic activity, which correlates with bacterial viability.
-
Steps: a. Add resazurin solution to all wells. b. Incubate for another 12-24 hours. c. Measure fluorescence or absorbance to determine the extent of bacterial growth inhibition.
-
-
Hit Confirmation and Follow-up:
-
Self-Validation: Compounds showing >80% inhibition are designated as "hits."[4]
-
These hits are then re-tested in a dose-response format to determine the Minimum Inhibitory Concentration (MIC).
-
Promising hits with low MIC values are subsequently tested in a target-based assay (e.g., measuring inhibition of QcrB activity in isolated membranes) to confirm their mechanism of action.
-
References
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 634–663. [Link]
-
Sharma, V., & Kumar, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
-
Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
-
Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250. [Link]
-
Various Authors. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, S., Al-Malki, J., Al-Zahrani, M., Al-Ghamdi, A. A., & El-Metwaly, N. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 1-1. [Link]
-
Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]
-
Fattah, T. A., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Molecular Biology Reports, 50(4), 3469–3482. [Link]
-
Narayan, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
-
Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
-
Wang, A., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica, 37(6), 846–856. [Link]
-
Various Authors. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. PubMed. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 8. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Strategic Functionalization of the Imidazo[1,2-a]pyridine Scaffold: Advanced Protocols and Methodologies
An Application Note for Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous marketed drugs such as Alpidem, Zolpidem, and Olprinone.[1][2] Its unique electronic properties and structural rigidity make it an ideal framework for developing novel therapeutic agents targeting a wide range of diseases, including cancer, viral infections, and neurological disorders.[3][4] The ability to precisely modify this core at various positions is paramount for tuning pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth overview of key experimental procedures for the regioselective functionalization of imidazo[1,2-a]pyridines, with a focus on modern C-H functionalization techniques and traditional cross-coupling strategies. Each section explains the underlying chemical principles and provides detailed, field-proven protocols for immediate application in a research setting.
Understanding the Reactivity of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle. The C3 position is the most nucleophilic and sterically accessible site, making it highly susceptible to electrophilic substitution and radical attack.[5] The C5, C7, and C2 positions follow in reactivity, while the C6 and C8 positions are the least reactive. Understanding this inherent reactivity is crucial for designing regioselective functionalization strategies.
Caption: General reactivity of the imidazo[1,2-a]pyridine scaffold.
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and sustainable strategy for modifying the imidazo[1,2-a]pyridine core, as it avoids the need for pre-functionalization (e.g., halogenation) and reduces synthetic steps.[1][6] These methods often leverage transition-metal catalysis or photoredox catalysis to achieve high efficiency and regioselectivity.
Photocatalytic C3-H Functionalization
Visible-light photoredox catalysis offers an exceptionally mild and green approach to generate radical intermediates that can selectively functionalize the C3 position.[1] This method is tolerant of a wide range of functional groups and often proceeds at room temperature.
Causality Behind the Method: The process is initiated by a photocatalyst (e.g., Eosin Y, Rose Bengal) which, upon absorbing visible light, enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) process with a substrate or a radical precursor. For C3-alkylation, for example, the excited photocatalyst can oxidize an alkyl carboxylate, leading to decarboxylation and the formation of an alkyl radical. This highly reactive radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine. An oxidant in the system regenerates the photocatalyst to complete the catalytic cycle.
Caption: Standard workflow for a photoredox C-H functionalization experiment.
Protocol 2.1.1: Visible-Light-Promoted C3-Alkylation with Alkyl N-Hydroxyphthalimides
This protocol is adapted from a procedure developed by Jin's group for the C5 alkylation, which can be modified for C3 functionalization depending on the substrate.[1]
-
Reagents & Materials:
-
Imidazo[1,2-a]pyridine substrate (1.0 equiv, 0.2 mmol)
-
Alkyl N-hydroxyphthalimide ester (1.5 equiv, 0.3 mmol)
-
Eosin Y (photocatalyst, 2 mol%)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) (2.0 mL)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (460-470 nm)
-
Nitrogen or Argon source
-
-
Step-by-Step Procedure:
-
To a Schlenk tube, add the imidazo[1,2-a]pyridine substrate, the alkyl N-hydroxyphthalimide ester, and Eosin Y.
-
Add the magnetic stir bar and seal the tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture and irradiate with a blue LED light source (typically placed 1-2 cm from the tube) at room temperature. Use a small fan to maintain ambient temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the C3-alkylated product.
-
Trustworthiness: This protocol is self-validating. The progress can be clearly monitored by TLC, showing the consumption of the starting material and the appearance of a new, typically less polar, product spot. The final product's structure must be confirmed by NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) to verify the regioselectivity and mass.
Transition-Metal-Catalyzed C-H Functionalization
Transition metals, particularly palladium (Pd), rhodium (Rh), and copper (Cu), are highly effective catalysts for directing the functionalization of specific C-H bonds.[7][8] For 2-arylimidazo[1,2-a]pyridines, the N1 atom of the imidazole ring can act as a directing group, facilitating ortho-C-H functionalization of the 2-aryl substituent.[6][8]
Protocol 2.2.1: Palladium-Catalyzed C3-Arylation of Imidazo[1,2-a]pyridines
This procedure provides a general method for the direct arylation at the C3 position.
-
Reagents & Materials:
-
2-Substituted-imidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol)
-
Aryl iodide or bromide (1.2 equiv, 0.6 mmol)
-
Pd(OAc)₂ (catalyst, 5 mol%)
-
Potassium acetate (KOAc) or Cesium carbonate (Cs₂CO₃) (base, 2.0 equiv)
-
Anhydrous DMF or Toluene (5.0 mL)
-
Oven-dried reaction vessel with a magnetic stir bar and reflux condenser
-
-
Step-by-Step Procedure:
-
In the reaction vessel, combine the imidazo[1,2-a]pyridine, aryl halide, Pd(OAc)₂, and the base.
-
Seal the vessel, and evacuate and backfill with an inert gas (N₂ or Ar).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete in 8-16 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 3-aryl-imidazo[1,2-a]pyridine.
-
Halogenation and Subsequent Cross-Coupling Reactions
A classic and highly reliable strategy for functionalization involves initial regioselective halogenation of the imidazo[1,2-a]pyridine core, followed by a transition-metal-catalyzed cross-coupling reaction. The C3 position can be readily iodinated or brominated, creating a versatile handle for introducing a wide variety of substituents.[9]
Regioselective C3-Iodination
A facile and environmentally friendly method for C3-iodination uses molecular iodine with an oxidant.[9]
Protocol 3.1.1: Ultrasound-Assisted C3-Iodination
This method, reported by Li and coworkers, utilizes ultrasound to accelerate the reaction, improving efficiency and atom economy.[9]
-
Reagents & Materials:
-
Imidazo[1,2-a]pyridine (1.0 equiv, 0.2 mmol)
-
Iodine (I₂) (0.6 equiv, 0.12 mmol)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 equiv, 0.4 mmol)
-
Ethanol (EtOH) (2.0 mL)
-
Schlenk tube
-
Ultrasonic bath
-
-
Step-by-Step Procedure:
-
Add the imidazo[1,2-a]pyridine, iodine, and ethanol to the Schlenk tube.
-
Add the TBHP solution to the mixture.
-
Place the sealed tube in an ultrasonic bath and irradiate for 30-60 minutes at ambient temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the brown color of iodine disappears.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the 3-iodo-imidazo[1,2-a]pyridine.
-
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile C-C bond-forming reactions in organic synthesis.[10][11] It couples an organohalide (like our 3-iodo-imidazo[1,2-a]pyridine) with an organoboron compound (boronic acid or ester) using a palladium catalyst and a base.[12] This method is widely used to introduce aryl, heteroaryl, or vinyl groups.[13][14]
Causality & Mechanism: The reaction proceeds via a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-imidazo[1,2-a]pyridine to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.2.1: General Procedure for Suzuki-Miyaura Coupling
-
Reagents & Materials:
-
3-Iodo-imidazo[1,2-a]pyridine (1.0 equiv, 0.2 mmol)
-
Arylboronic acid (1.5 equiv, 0.3 mmol)
-
Pd(dppf)Cl₂ or Pd(PPh₃)₄ (catalyst, 5 mol%)
-
Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (base, 2.0-3.0 equiv)
-
Solvent mixture: e.g., 1,4-Dioxane/Water (4:1) or DME/Water (4:1) (2.5 mL)
-
Microwave vial or sealed tube with a magnetic stir bar
-
-
Step-by-Step Procedure:
-
To the reaction vessel, add the 3-iodo-imidazo[1,2-a]pyridine, the boronic acid, the palladium catalyst, and the base.
-
Add the magnetic stir bar. Seal the vessel.
-
Evacuate and backfill with an inert gas (N₂ or Ar).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85-110 °C (conventional heating) or 120 °C (microwave irradiation) for 1-4 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary Table
The following table summarizes the typical conditions for the discussed functionalization methods.
| Functionalization Method | Position | Key Reagents | Catalyst | Typical Conditions | Yield Range |
| Photocatalytic Alkylation | C3 | Alkyl NHP Ester | Eosin Y | Blue LEDs, MeCN, rt, 12-24h | 60-90% |
| Direct Arylation | C3 | Aryl Halide, KOAc | Pd(OAc)₂ | DMF, 110 °C, 8-16h | 50-85% |
| Iodination | C3 | I₂, TBHP | None | EtOH, Ultrasound, 30-60 min | 80-95% |
| Suzuki-Miyaura Coupling | C3 | Arylboronic Acid, Na₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O, 100 °C, 1-4h | 70-95% |
Conclusion
The functionalization of the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry. This guide has detailed robust and reproducible protocols for key transformations, including cutting-edge C-H functionalization and classic halogenation/cross-coupling sequences. By understanding the causality behind these experimental choices—from the role of a photocatalyst in generating radicals to the precise sequence of a palladium catalytic cycle—researchers can better troubleshoot reactions and rationally design new synthetic routes. The provided step-by-step procedures serve as a validated starting point for the synthesis of novel imidazo[1,2-a]pyridine derivatives, accelerating the discovery of next-generation therapeutics.
References
-
Gao, H., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]
-
Borah, A. J., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Zhu, Y-P., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic Chemistry Frontiers. Available at: [Link]
-
de Oliveira, C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Ghosh, S., et al. (2022). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. Chemistry–A European Journal. Available at: [Link]
-
Borah, A. J., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Lee, K-J., et al. (2012). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Liu, P., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry. Available at: [Link]
-
Reddy, T. R., et al. (2014). Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines. Synfacts. Available at: [Link]
-
Knochel, P., et al. (2018). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science. Available at: [Link]
-
Teulade, J-C., et al. (1991). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Kallan, N. C., et al. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Borah, A. J., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2- a ]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Glavač, D., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Available at: [Link]
-
Lee, K-J., et al. (2012). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Ramón, D. J. (2021). Editorial: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts. Available at: [Link]
-
Li, J-H., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. Available at: [Link]
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Screening of 2-(dichloromethyl)imidazo[1,2-a]pyridine
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, antiviral, and anticonvulsant agents.[2][3] The versatility of the imidazo[1,2-a]pyridine ring system allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. Some derivatives have been identified as potent inhibitors of key cellular signaling pathways, such as the PI3K/mTOR and Wnt/β-catenin pathways, which are often dysregulated in cancer.[4][5][6] Furthermore, specific imidazo[1,2-a]pyridine compounds have shown promise as selective COX-2 inhibitors for anti-inflammatory applications and as novel antitubercular agents.[7][8][9][10]
This document provides a comprehensive guide for the initial in vitro screening of a novel derivative, 2-(dichloromethyl)imidazo[1,2-a]pyridine. The proposed assays are designed to first establish a cytotoxicity profile, followed by a series of mechanism-based screens to elucidate its potential therapeutic applications.
Proposed Screening Cascade for this compound
A tiered approach is recommended to efficiently characterize the biological activity of this compound. This begins with broad cytotoxicity screening, followed by more specific functional and mechanistic assays based on the known activities of the parent scaffold.
Figure 1. A proposed tiered screening cascade for characterizing the bioactivity of this compound.
Part 1: Cytotoxicity and Antiproliferative Screening
The initial step in evaluating any novel compound is to determine its effect on cell viability.[11][12] These assays are crucial for identifying a therapeutic window and for distinguishing between general toxicity and targeted antiproliferative effects.[12][13]
Protocol 1.1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][14][15] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.[15]
Materials:
-
This compound (test compound)
-
Human cancer cell lines (e.g., A549 - lung, HepG2 - liver, MCF-7 - breast)[16]
-
Normal human cell line (e.g., HEK293 - embryonic kidney) for selectivity assessment[14][15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Recommended Condition |
| Cell Lines | A549, HepG2, MCF-7, HEK293 |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1 - 100 µM (logarithmic scale) |
| Incubation Time | 24, 48, and 72 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Absorbance Wavelength | 570 nm |
Protocol 1.2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium, indicating a loss of membrane integrity.[11]
Materials:
-
Cells and compound dilutions as in Protocol 1.1
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[11]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (typically 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
-
Data Analysis: Use controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) to calculate the percentage of cytotoxicity.[11]
Part 2: Mechanistic and Pathway-Specific Assays
Based on the broad biological activities of imidazo[1,2-a]pyridine derivatives, several mechanistic pathways are worth investigating.[2] Many compounds in this class have been shown to inhibit key cancer-related signaling pathways, such as the PI3K/mTOR pathway.[5][6]
Figure 2. Simplified PI3K/mTOR signaling pathway, a potential target for imidazo[1,2-a]pyridine derivatives.
Protocol 2.1: Western Blot for PI3K/mTOR Pathway Inhibition
This protocol assesses whether this compound inhibits the PI3K/mTOR pathway by measuring the phosphorylation status of key proteins like AKT and mTOR.[6]
Materials:
-
Cancer cell line responsive to PI3K/mTOR signaling (e.g., A375 melanoma)[6]
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with the IC₅₀ concentration of the test compound for a specified time (e.g., 24 hours). Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. After further washing, apply the chemiluminescent substrate and capture the signal with an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. A reduction in the p-AKT/AKT or p-mTOR/mTOR ratio indicates pathway inhibition.[6]
Protocol 2.2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
If the compound shows antiproliferative activity, it is important to determine the mechanism of cell death. This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide and incubate in the dark for 15 minutes at room temperature.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Part 3: Antimicrobial and Anti-inflammatory Screening
Given the known antibacterial and anti-inflammatory properties of some imidazo[1,2-a]pyridines, it is prudent to screen this compound for these activities.[7][17]
Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Procedure:
-
Bacterial Strains: Use both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.[17]
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well plate using appropriate broth media.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[17]
Protocol 3.2: In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of the compound to inhibit the peroxidase activity of cyclooxygenase enzymes, which is relevant for anti-inflammatory potential.[7][18]
Procedure:
-
Assay Principle: Utilize a commercial COX inhibitor screening kit (e.g., from Cayman Chemical). The assay measures the peroxidase-catalyzed oxidation of a chromogenic substrate, which can be monitored colorimetrically.[18]
-
Enzymes: Use purified ovine COX-1 and human recombinant COX-2.
-
Assay Execution: Follow the manufacturer's protocol. Typically, this involves incubating the enzyme with the test compound before adding arachidonic acid to initiate the reaction.
-
Data Analysis: Measure the absorbance at the specified wavelength (e.g., 590 nm). Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.[18]
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, antiproliferative effects, and potential mechanisms of action, researchers can efficiently determine its therapeutic potential and guide further drug development efforts. The broad bioactivity profile of the imidazo[1,2-a]pyridine scaffold suggests that this novel compound could hold promise in oncology, infectious diseases, or inflammatory disorders.
References
- Al-Ostath, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
- BenchChem. (n.d.). In Vitro Efficacy of Novel Imidazo[1,2-a]pyridine Derivatives as Potent and Selective COX-2 Inhibitors: A Comparative Guide. BenchChem.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 04002.
- Cai, W., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56.
- Chen, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(7), 3460-3481.
-
de Souza, M. V. N., et al. (2010). Synthesis and Biological Evaluation of New Imidazo[1,2-a]pyridine Derivatives Designed as Mefloquine Analogues. Letters in Drug Design & Discovery, 7(4), 273-277. Available from: [Link]
-
Expert Opinion on Drug Discovery. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-671. Available from: [Link]
- GenScript. (n.d.). Cytotoxicity Assays. Life Science Applications.
-
Ghorbani, M., et al. (2018). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 9(5), 2321-2334. Available from: [Link]
- International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 9(4), 1-10.
- Iranian Journal of Pharmaceutical Research. (2022). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. IJPR, 21(1), e124136.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico – in vitro approach. Taylor & Francis Online, 38(1), 2163-2176.
- RSC Medicinal Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
-
Seden, P. T., et al. (2013). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 23(7), 2049-2052. Available from: [Link]
-
ACS Omega. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Publications. Available from: [Link]
- Chemical Methodologies. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 8(6), 461-477.
-
Antimicrobial Agents and Chemotherapy. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(11), 5775-5784. Available from: [Link]
-
Oncology Letters. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Spandidos Publications, 20(4), 3323-3332. Available from: [Link]
- Infectious Disorders - Drug Targets. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science.
- RSC Medicinal Chemistry. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Royal Society of Chemistry.
-
Results in Chemistry. (2024). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Elsevier, 7, 100305. Available from: [Link]
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]
-
Infectious Disorders - Drug Targets. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link]
- Molecules. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI, 29(4), 807.
- Organic & Biomolecular Chemistry. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry, 19(30), 6549-6575.
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 9. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. opentrons.com [opentrons.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijprajournal.com [ijprajournal.com]
- 16. chemmethod.com [chemmethod.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Development of Analogs from 2-(Dichloromethyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically used drugs and biologically active compounds.[1] This guide provides a comprehensive framework for the design and synthesis of novel analogs starting from 2-(dichloromethyl)imidazo[1,2-a]pyridine. The dichloromethyl group at the 2-position serves as a versatile synthetic handle, enabling access to a wide array of functional groups and subsequent molecular elaborations. This document outlines detailed protocols for key transformations of the dichloromethyl moiety, strategies for further functionalization of the imidazo[1,2-a]pyridine core, and methods for the purification and characterization of the resulting analogs. The causality behind experimental choices and self-validating aspects of the protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are fused bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[2][3] This scaffold is present in marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis treatment), highlighting its therapeutic relevance.[3][4] The development of new analogs is driven by the quest for improved potency, selectivity, and pharmacokinetic properties.
The starting material, this compound, provides a unique entry point for analog development. The dichloromethyl group is a latent carbonyl functional group and can also undergo various transformations, making it a valuable precursor for a range of derivatives.
Strategic Pathways for Analog Development
The development of analogs from this compound can be approached through a multi-pronged strategy, focusing on the transformation of the dichloromethyl group and functionalization of the imidazo[1,2-a]pyridine core.
Figure 1: Strategic pathways for analog development from this compound.
Synthesis of the Starting Material: this compound
The synthesis of the imidazo[1,2-a]pyridine core is well-established and typically involves the condensation of a 2-aminopyridine with an α-haloketone.[5][6] For the synthesis of the 2-(dichloromethyl) analog, a suitable dichloromethyl ketone derivative is required.
Protocol 3.1: Synthesis of this compound
This protocol is based on the classical Tschitschibabin reaction.[5]
Materials:
-
2-Aminopyridine
-
1,1-Dichloro-3-buten-2-one (or a similar dichloromethyl ketone)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq).
-
Add 1,1-dichloro-3-buten-2-one (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Expertise & Experience: The choice of a dichloromethyl ketone with a leaving group on the adjacent carbon facilitates the cyclization. The base (sodium bicarbonate) is crucial to neutralize the hydrohalic acid formed during the reaction, preventing side reactions.
Key Transformations of the 2-(Dichloromethyl) Group
The dichloromethyl group is a versatile precursor to several important functional groups.
Conversion to the 2-Formyl Group (Aldehyde)
The 2-formyl-imidazo[1,2-a]pyridine is a key intermediate for further derivatization, such as reductive amination, Wittig reactions, and oxidation to the carboxylic acid.
This method relies on the hydrolysis of the gem-dichloro group.[5]
Materials:
-
This compound
-
Isopropanol
-
Water
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of isopropanol and water.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the isopropanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Trustworthiness: The progress of the reaction can be easily monitored by the disappearance of the starting material and the appearance of the more polar aldehyde spot on TLC. The structure of the product should be confirmed by ¹H NMR (appearance of a singlet around δ 9-10 ppm) and mass spectrometry.
The Kornblum oxidation provides an alternative, non-aqueous method for the conversion of the dichloromethyl group to an aldehyde using dimethyl sulfoxide (DMSO).[7][8]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate (NaHCO₃)
-
Toluene
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in DMSO.
-
Add sodium bicarbonate (3.0 eq).
-
Heat the mixture to 150 °C for a short period (e.g., 15-30 minutes), monitoring by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with water to remove residual DMSO, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude aldehyde.
-
Purify by column chromatography.
Expertise & Experience: The high temperature of the Kornblum oxidation can sometimes lead to side products. Careful monitoring and a short reaction time are crucial for optimal results. This method is particularly useful for substrates that are sensitive to aqueous basic conditions.
Bioisosteric Replacement: Synthesis of 2-(Difluoromethyl)imidazo[1,2-a]pyridine
The difluoromethyl group is a common bioisostere for hydroxyl and thiol groups and can improve metabolic stability and binding affinity.[9][10]
This protocol involves the replacement of chlorine atoms with fluorine using a suitable fluorinating agent.
Materials:
-
This compound
-
Silver(I) fluoride (AgF) or other suitable fluorinating agents (e.g., SbF₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add silver(I) fluoride (2.5 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC and/or LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove silver salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Authoritative Grounding: The direct conversion of a dichloromethyl group to a difluoromethyl group on a heterocyclic ring is a challenging transformation that often requires optimization of the fluorinating agent and reaction conditions.[11]
Synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridine Derivatives
Direct nucleophilic substitution on the dichloromethyl group can be challenging, but under the right conditions, it can provide access to aminomethyl derivatives. A more reliable two-step approach involves the conversion to the aldehyde followed by reductive amination.
Materials:
-
2-Formyl-imidazo[1,2-a]pyridine
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 2-formyl-imidazo[1,2-a]pyridine (1.0 eq) and the amine (1.1 eq) in DCM.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Functionalization of the Imidazo[1,2-a]pyridine Core
Once the 2-position is functionalized, further diversity can be introduced by modifying the heterocyclic core.
Figure 2: Workflow for the functionalization of the imidazo[1,2-a]pyridine core.
Protocol 5.1: C3-Halogenation
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution.
Materials:
-
2-Substituted imidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)
-
Acetonitrile or Dichloromethane
Procedure:
-
Dissolve the 2-substituted imidazo[1,2-a]pyridine (1.0 eq) in the chosen solvent.
-
Add NBS or NCS (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Protocol 5.2: Suzuki Cross-Coupling of Halogenated Analogs
Halogenated imidazo[1,2-a]pyridines are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl moieties.[12]
Materials:
-
Halogenated imidazo[1,2-a]pyridine derivative
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water)
Procedure:
-
To a reaction vessel, add the halogenated imidazo[1,2-a]pyridine (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Data Presentation and Characterization
All newly synthesized compounds must be thoroughly characterized to confirm their structure and purity.
Table 1: Summary of Key Transformations and Expected Yields
| Starting Material | Reaction | Product | Reagents and Conditions | Expected Yield Range |
| This compound | Hydrolysis | 2-Formyl-imidazo[1,2-a]pyridine | K₂CO₃, isopropanol/water, RT | 60-80% |
| This compound | Kornblum Oxidation | 2-Formyl-imidazo[1,2-a]pyridine | DMSO, NaHCO₃, 150 °C | 50-70% |
| 2-Formyl-imidazo[1,2-a]pyridine | Reductive Amination | 2-(Aminomethyl)imidazo[1,2-a]pyridine | Amine, NaBH(OAc)₃, DCM | 70-90% |
| 2-Substituted imidazo[1,2-a]pyridine | C3-Bromination | 3-Bromo-2-substituted-imidazo[1,2-a]pyridine | NBS, Acetonitrile, RT | 85-95% |
| 3-Bromo-2-substituted-imidazo[1,2-a]pyridine | Suzuki Coupling | 3-Aryl-2-substituted-imidazo[1,2-a]pyridine | Arylboronic acid, Pd catalyst, base | 60-85% |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the synthesized compounds.[13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.[13]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Conclusion
The this compound scaffold is a highly valuable starting point for the generation of diverse libraries of novel analogs. By leveraging the reactivity of the dichloromethyl group and employing modern synthetic methodologies for core functionalization, researchers can efficiently explore the chemical space around this privileged heterocyclic system. The protocols outlined in this guide provide a robust foundation for these synthetic endeavors, empowering scientists in their quest for new therapeutic agents.
References
-
Kraus, G. A., & Wang, X. (2000). Neighboring Group Participation in the Hydrolysis of Dichloromethyl Carbinols. An Improved Synthesis of Alpha- Hydroxy Aldehydes. Molecular Diversity Preservation International (MDPI). [Link]
- Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions, 8, 197-217.
- Kornblum, N., Jones, W. J., & Anderson, G. J. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society, 81(15), 4113–4114.
- Enguehard-Gueiffier, C., & Gueiffier, A. (2004). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 4(8), 914-924.
-
SynArchive. (n.d.). Kornblum Oxidation. Retrieved from [Link]
- Zhu, D.-J., et al. (2021). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 34, 03001.
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
- Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
- Gueiffier, A., Mavel, S., Lhassani, M., El-Kashef, H., & Chosson, E. (1998). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Journal of medicinal chemistry, 41(25), 5108-5112.
-
DMSO Oxidation. (n.d.). Retrieved from [Link]
-
Sommelet Reaction. (n.d.). Retrieved from [Link]
- Sharma, A., & Kumar, V. (2018). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current medicinal chemistry, 25(22), 2634-2665.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(50), 34675–34687.
- Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(4).
- The Sommelet Reaction. (n.d.).
- Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives. (2018).
- Difluoromethylation of heterocycles via a radical process. (2022). Organic Chemistry Frontiers, 9(12), 3323-3342.
- Kornblum oxid
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2016). The Journal of Organic Chemistry, 81(17), 7559–7566.
- Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. (2010). Revista de Chimie, 61(10), 969-971.
- The synthesis of imidazo [1,2-a] pyridines derivatives
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. (2007). The Journal of Organic Chemistry, 72(20), 7650-7655.
- Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews, 50(12), 7015-7053.
- Diels–Alder Polar Reactions of Azaheterocycles: A Theoretical and Experimental Study. (2022). Molecules, 27(10), 3296.
- The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024). Chemistry – A European Journal.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules, 27(21), 7244.
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2018). Molecules, 23(10), 2634.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2021). Organic & Biomolecular Chemistry, 19(36), 7795-7815.
- Highly Stereoselective and Practical Synthesis of α‐Trichloromethyl Amines and 2,2‐Dichloroaziridines from Chloroform. (1998).
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
- Azaheterocycles Made Easy. (2014). ChemistryViews.
- Concerted Nucleophilic Aromatic Substitutions. (2017). Journal of the American Chemical Society, 139(1), 119-122.
- 2-(CHLOROMETHYL)IMIDAZO[1,2-A]PYRIDINE AldrichCPR. (n.d.). Sigma-Aldrich.
- Why nucleophilic substitution in pyridine favours
- Synthesis of Imidazo[1,2- a]pyridines: Triflic Anhydride-Mediated Annulation of 2 H-Azirines with 2-Chloropyridines. (2020). The Journal of Organic Chemistry, 85(24), 16297–16306.
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2023). Chemical Science, 14(20), 5427–5434.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry, 62(11), 5588–5599.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (n.d.). Benchchem.
- Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. (2014). Accounts of Chemical Research, 47(2), 436–449.
- We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+.
- peri-Substituted imidazo[1,2-a]pyridines. A new reductive elimination reaction. (1981). Journal of the Chemical Society, Perkin Transactions 1, 239-244.
Sources
- 1. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 2. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.org [mdpi.org]
- 6. Sommelet Reaction [drugfuture.com]
- 7. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. researchgate.net [researchgate.net]
- 10. Vertically-expanded imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridine via dehydrogenative coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
The Versatile Intermediate: A Guide to the Synthesis and Application of 2-(Dichloromethyl)imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence stems from a unique combination of favorable physicochemical properties and the synthetic accessibility to a wide array of functionalized derivatives.[3][4] Among the diverse synthons employed for the elaboration of this privileged heterocycle, 2-(dichloromethyl)imidazo[1,2-a]pyridine emerges as a particularly valuable and versatile chemical intermediate. The dichloromethyl group at the 2-position serves as a masked aldehyde, providing a gateway to a variety of important functional group transformations crucial for the synthesis of bioactive molecules.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower users to adapt and troubleshoot these methods effectively.
Synthesis of this compound: A Step-by-Step Protocol
The construction of the imidazo[1,2-a]pyridine ring system is most commonly achieved through the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1] For the synthesis of the title compound, a variation of this classical reaction is employed, utilizing a suitable dichlorinated ketone.
Protocol 1: Synthesis of this compound
This protocol details the cyclocondensation reaction between 2-aminopyridine and 1,1-dichloro-3-methyl-2-butanone. The choice of a dichlorinated ketone is pivotal for the direct installation of the dichloromethyl group at the 2-position of the imidazo[1,2-a]pyridine core.
Materials:
-
2-Aminopyridine
-
1,1-dichloro-3-methyl-2-butanone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2-aminopyridine (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Add ethanol to the flask to create a stirrable suspension.
-
To this suspension, add 1,1-dichloro-3-methyl-2-butanone (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford this compound as a solid.
Expected Outcome & Characterization:
-
¹H NMR: Expect characteristic signals for the imidazo[1,2-a]pyridine core protons and a singlet for the dichloromethyl proton.
-
¹³C NMR: Expect distinct signals for the carbons of the heterocyclic system and the dichloromethyl carbon.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₈H₆Cl₂N₂ should be observed.
-
IR Spectroscopy: Characteristic peaks for C-H, C=N, and C-Cl bonds are expected.[7]
The Dichloromethyl Group as a Synthetic Handle: Key Transformations
The primary utility of this compound lies in the reactivity of the dichloromethyl group, which can be readily converted into other valuable functional groups. The most significant transformation is its hydrolysis to the corresponding aldehyde, 2-formyl-imidazo[1,2-a]pyridine.
Protocol 2: Hydrolysis to 2-Formyl-imidazo[1,2-a]pyridine
This protocol describes the conversion of the dichloromethyl group to an aldehyde functionality, a key transformation that opens up a vast landscape of subsequent chemical modifications.
Materials:
-
This compound
-
Formic acid
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of formic acid and water.
-
Heat the reaction mixture at 80-90 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 2-formyl-imidazo[1,2-a]pyridine.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
The use of formic acid and water under heating facilitates the hydrolysis of the gem-dichloro group to a gem-diol, which readily dehydrates to the stable aldehyde. Careful neutralization is crucial to quench the acid and allow for efficient extraction of the product.
Applications in Medicinal Chemistry: Synthesis of Bioactive Scaffolds
The resulting 2-formyl-imidazo[1,2-a]pyridine is a versatile building block for the synthesis of a wide range of derivatives with potential therapeutic applications, including inhibitors of enzymes like aldehyde dehydrogenase, which is a target in glioblastoma.[8] The aldehyde functionality can undergo various classical C-C and C-N bond-forming reactions.
Application Example: Reductive Amination
The 2-formyl group is an excellent electrophile for reactions with primary and secondary amines to form imines, which can be subsequently reduced to the corresponding amines.
Workflow for Reductive Amination:
Caption: Reductive amination workflow.
This reaction allows for the introduction of diverse amine-containing side chains at the 2-position, a common strategy in drug design to modulate solubility, basicity, and target engagement.
Safety and Handling
Working with chlorinated organic compounds requires strict adherence to safety protocols.
-
Handling: this compound and its precursors should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly effective and versatile intermediate for the synthesis of a wide range of functionalized imidazo[1,2-a]pyridine derivatives. Its ability to serve as a stable precursor to the corresponding 2-formyl derivative makes it an invaluable tool for medicinal chemists and researchers in drug discovery. The protocols and insights provided in this guide are intended to facilitate the broader adoption and application of this powerful synthetic building block.
References
- Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Future Medicinal Chemistry, 17(4), 235-251.
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
- Guchhait, S. K., & Kashyap, M. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202104118.
- Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry.
- Mishra, A., & Kesharwani, P. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
- Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573.
- Singh, T., & Kumar, A. (2019). BCl3-Mediated C–N, C–S, and C–O Bond Formation of Imidazo[1,2-a]pyridine Benzylic Ethers. ACS Omega, 4(1), 2236–2243.
- E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 487, 01007.
- Al-Tel, T. H. (2013). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 18(6), 6858-6868.
- e-Century Publishing Corporation. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 133-146.
- Beilstein-Institut. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 552-562.
- Sgrignani, J., et al. (2020). Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. Journal of Medicinal Chemistry, 63(9), 4603-4616.
- Kaur, H., & Singh, J. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
-
ResearchGate. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
Application Note: Strategies for the Scale-Up Synthesis of Imidazo[1,2-a]Pyridine Derivatives
An Application Guide for Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including Zolpidem, Alpidem, and Saripidem.[1][2] As drug candidates progress from discovery to clinical trials, the demand for kilogram-scale quantities of these active pharmaceutical ingredients (APIs) necessitates robust, efficient, and safe synthetic routes. This guide provides a detailed overview of field-proven strategies for the scale-up synthesis of imidazo[1,2-a]pyridine derivatives. We will explore the transition from traditional batch processes to modern, enabling technologies like continuous flow chemistry, explaining the causality behind experimental choices and providing detailed, actionable protocols for researchers and process chemists.
Introduction: The Significance of the Imidazo[1,2-a]Pyridine Scaffold
Imidazo[1,2-a]pyridines are fused heterocyclic compounds that have garnered significant attention due to their diverse and potent biological activities.[1][3] Their structural similarity to purines allows them to interact with a wide range of biological targets, leading to applications as anti-cancer, antiviral, anti-inflammatory, and anxiolytic agents.[1][4] The critical need for these compounds in drug development pipelines drives the continuous search for scalable, cost-effective, and environmentally benign manufacturing processes.[5][6]
The primary challenge in scaling up their synthesis lies in managing reaction exotherms, ensuring regioselectivity, minimizing side-product formation, and developing efficient purification methods. This note addresses these challenges by comparing different synthetic paradigms.
Strategic Approaches to Scale-Up Synthesis
The choice of a scale-up strategy depends on factors such as target quantity, process safety, cost of goods, and regulatory requirements. A systematic approach is crucial for successful implementation.
Diagram 1: Decision workflow for selecting a scale-up synthesis strategy.
One-Pot Multicomponent Reactions (MCRs) in Batch Synthesis
Multicomponent reactions are highly convergent and atom-economical, making them attractive for building molecular complexity in a single step. The Groebke–Blackburn–Bienaymé Reaction (GBBR) is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[4][7]
Causality Behind the Approach: By combining three starting materials in one pot, the GBBR minimizes intermediate isolation, purification steps, and solvent waste, which are critical advantages for large-scale campaigns.[5] The reaction often proceeds under mild conditions, further enhancing its scalability.[8]
Mechanism Insight: The reaction is initiated by the formation of a Schiff base from the 2-aminopyridine and aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by tautomerization to yield the aromatic imidazo[1,2-a]pyridine product.[1] The choice of a mild acid catalyst, such as ammonium chloride, is crucial to promote Schiff base formation without degrading the sensitive isocyanide reactant.[4]
Diagram 2: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.
Challenges in Scale-Up:
-
Exotherm Control: The initial condensation can be exothermic. On a large scale, inefficient heat dissipation can lead to side reactions or a runaway reaction.
-
Isocyanide Handling: Isocyanides are notoriously malodorous and toxic, requiring specialized handling and containment in a plant setting.
-
Purification: While one-pot, the reaction mixture can still contain unreacted starting materials and side products, often necessitating column chromatography, which is undesirable for multi-kilogram production. Crystallization or trituration are preferred isolation methods.
Microwave-Assisted Synthesis: A Tool for Rapid Optimization
Microwave-assisted synthesis accelerates reaction rates by efficiently heating the solvent and reactants.[9][10] It is an invaluable tool during process development for rapidly screening catalysts, solvents, and reaction conditions.[11][12]
Causality Behind the Approach: For imidazo[1,2-a]pyridine synthesis, particularly the condensation of 2-aminopyridines with α-haloketones, microwave irradiation can reduce reaction times from hours to minutes and significantly improve yields.[9][10] This allows chemists to quickly identify the optimal conditions before moving to a larger scale. A gram-scale synthesis using this method has been demonstrated to be efficient, suggesting its potential for larger batches.[11]
Challenges in Scale-Up:
-
Scalability: Standard laboratory microwave reactors are batch-based and volume-limited. While larger-scale microwave reactors exist, they are not as common as traditional jacketed glass reactors.
-
Non-Uniform Heating: Achieving uniform microwave irradiation in large, unstirred volumes can be difficult, leading to hotspots and potential product degradation.
Continuous Flow Synthesis: The Modern Paradigm for Scale-Up
Continuous flow chemistry is a superior strategy for scaling up reactions that are hazardous, highly exothermic, or require precise control over reaction parameters.[13][14] In this approach, reagents are pumped through a heated tube or microreactor, where they mix and react.
Causality Behind the Approach: The high surface-area-to-volume ratio in flow reactors provides exceptional heat transfer, mitigating the risks associated with exotherms.[13] It enables the use of reaction conditions (high temperatures and pressures) that are unsafe in large batch reactors. Furthermore, automation allows for consistent product quality and unattended operation. The synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids has been successfully demonstrated in a fully automated, multi-step continuous flow process without the isolation of intermediates.[13][14]
Table 1: Comparison of Scale-Up Synthesis Strategies
| Parameter | Batch MCR | Microwave-Assisted | Continuous Flow |
| Scalability | Moderate to High | Low to Moderate | High |
| Safety (Exotherm) | Poor | Moderate | Excellent |
| Process Control | Moderate | Moderate | Excellent |
| Capital Expenditure | Low | Moderate | High |
| Suitability | Well-established, slow reactions | Rapid process optimization | Exothermic, fast, or hazardous reactions |
| References | [5][7][15] | [2][9][11] | [13][14][16] |
Detailed Experimental Protocols
Protocol 1: Scalable One-Pot Batch Synthesis via GBBR
This protocol describes a general, scalable procedure for the synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative.
Materials:
-
2-Aminopyridine (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
tert-Butyl Isocyanide (1.1 eq)
-
Ammonium Chloride (NH₄Cl) (0.2 eq)[4]
-
Ethanol (EtOH), sufficient to make a 0.5 M solution
Procedure:
-
To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the 2-aminopyridine, aromatic aldehyde, and ethanol.
-
Begin stirring and add the ammonium chloride catalyst.
-
Heat the mixture to 60 °C. The choice of this temperature is to ensure efficient Schiff base formation while minimizing side reactions.[7]
-
Slowly add the tert-butyl isocyanide via a syringe pump over 30 minutes. CAUTION: This step is exothermic. Monitor the internal temperature closely and adjust the addition rate or reactor cooling to maintain the temperature below 65 °C.
-
After the addition is complete, maintain the reaction at 60 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately 50% under reduced pressure.
-
Add water to the concentrated mixture to precipitate the product. Stir the resulting slurry for 1 hour.
-
Isolate the product by filtration, wash the filter cake with a cold 1:1 mixture of ethanol and water, and then with water.
-
Dry the solid product under vacuum at 50 °C to a constant weight. Typical yields range from 65-90%.[7]
Protocol 2: Automated Continuous Flow Synthesis
This protocol is adapted from a published procedure for the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, demonstrating a powerful scale-up approach.[13][14]
System Setup:
-
Two syringe pumps or HPLC pumps for reagent delivery.
-
A T-mixer for combining reagent streams.
-
A heated coil reactor (e.g., PFA tubing in a heated oil bath or a commercial flow reactor).
-
A back-pressure regulator (BPR) to maintain pressure and prevent solvent boiling.
-
A collection vessel.
Diagram 3: Schematic of a continuous flow setup for imidazo[1,2-a]pyridine synthesis.
Reagent Preparation:
-
Stream A: Prepare a solution of the desired 2-aminopyridine (e.g., 0.2 M) in a suitable solvent (e.g., acetonitrile).
-
Stream B: Prepare a solution of bromopyruvic acid (0.22 M, 1.1 eq) in the same solvent.
Procedure:
-
Set the flow reactor temperature to 100 °C and the back-pressure regulator to 100 psi. The elevated temperature accelerates the reaction, while the pressure prevents the solvent from boiling.[13]
-
Set the flow rates for Pump A and Pump B to achieve the desired residence time in the reactor. For a 10 mL reactor and a target residence time of 20 minutes, the total flow rate would be 0.5 mL/min (0.25 mL/min for each pump).
-
Begin pumping the solvent through the system to equilibrate the temperature and pressure.
-
Switch the pump inlets from the solvent to the reagent solutions (Streams A and B) to initiate the reaction.
-
Discard the initial output from the reactor until the system reaches a steady state (typically after 2-3 reactor volumes).
-
Collect the product stream. The output is a solution of the crude imidazo[1,2-a]pyridine-2-carboxylic acid.
-
This crude stream can be directly used in a subsequent flow step (e.g., amidation) or subjected to a workup and purification procedure (e.g., crystallization or preparative HPLC for smaller scales).[13] This method allows for the safe and rapid synthesis of highly functionalized products in good to excellent yields.[13][14]
Conclusion and Future Outlook
The scale-up synthesis of imidazo[1,2-a]pyridine derivatives requires a careful and strategic approach. While traditional one-pot batch methods like the GBBR remain valuable for their simplicity and convergence, modern continuous flow technology offers unparalleled advantages in safety, control, and consistency for large-scale production.[5][13] The choice of methodology must be tailored to the specific target molecule, required quantity, and available infrastructure. As the pharmaceutical industry continues to embrace green and sustainable chemistry, the adoption of continuous manufacturing processes for vital scaffolds like imidazo[1,2-a]pyridines is expected to become the industry standard.[6]
References
-
Herath, A., Dahl, R., & Cosford, N. D. P. (2010). Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. Organic Letters, 12(3), 412–415. [Link]
-
Herath, A., Dahl, R., & Cosford, N. D. P. (2010). Fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles. PubMed.[Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j. ResearchGate.[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.[Link]
-
Gomha, S. M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.[Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Gioiello, A., et al. (2020). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine tested by frontal affinity chromatography (FAC) assay. ResearchGate.[Link]
-
Shaaban, M. R., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1544–1551. [Link]
-
Reyes-Mendoza, J., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc, 14(1), 10. [Link]
-
Lin, C.-H., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 20(8), 498-506. [Link]
-
Reyes-Mendoza, J., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molbank, 2024(4), M1914. [Link]
-
Reyes-Mendoza, J., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry, 5(3), 1735-1745. [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
-
Ghosh, P., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 4481–4490. [Link]
-
Adimurthy, S. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar.[Link]
-
Gomha, S. M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information.[Link]
-
ResearchGate. (n.d.). One‐pot synthesis of imidazo[1,2‐a]pyridines by condensation of 2‐aminopyridine with various aromatic ketones under Ortoleva‐King reaction conditions. ResearchGate.[Link]
-
Martinez-Vazquez, M., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(17), 3121. [Link]
-
Rodríguez, J. C., et al. (2022). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. ResearchGate.[Link]
-
Kumar, A., et al. (2023). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals.[Link]
-
Martinez-Vazquez, M., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Semantic Scholar.[Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.[Link]
-
PubMed. (n.d.). [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. PubMed.[Link]
-
ResearchGate. (n.d.). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. ResearchGate.[Link]
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]
-
Sharma, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.[Link]
-
da Cruz, E. F. N., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.[Link]
Sources
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. bio-conferences.org [bio-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | Semantic Scholar [semanticscholar.org]
- 13. Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols for the Purification of Halogenated Imidazo[1,2-a]pyridines
Introduction: The Critical Role of Purity in Imidazo[1,2-a]pyridine Research
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anxiolytics to anti-cancer drugs.[1][2] Halogenation of this privileged structure is a key strategy employed by drug development professionals to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability. The introduction of fluorine, chlorine, bromine, or iodine atoms can drastically alter the electronic and lipophilic character of the molecule, making these halogenated analogs vital for structure-activity relationship (SAR) studies.[3]
However, the synthetic routes to these compounds, often involving multi-component reactions or direct halogenation, can yield complex crude mixtures containing starting materials, reagents, isomers, and other byproducts.[4][5] Achieving the high degree of purity (>95%) required for downstream applications, particularly for biological screening and clinical development, presents a significant challenge. The success of subsequent research hinges on the effective removal of these impurities.
This comprehensive guide provides detailed, field-proven protocols and technical insights for the purification of halogenated imidazo[1,2-a]pyridines. Moving beyond a simple list of steps, this document explains the causality behind experimental choices, empowering researchers to troubleshoot and adapt these methodologies to their specific molecules.
Logical Framework for Purification Strategy
The selection of an appropriate purification strategy is dictated by the physicochemical properties of the target compound and its impurities. The polarity, solubility, and crystallinity of a halogenated imidazo[1,2-a]pyridine are influenced by the type of halogen, its position on the fused ring system, and the nature of other substituents. The following diagram outlines a general decision-making workflow for purifying a newly synthesized derivative.
Caption: General workflow for selecting a purification technique.
Part 1: Foundational Purification Techniques
Aqueous Work-up and Liquid-Liquid Extraction (LLE)
Expertise & Experience: The first line of defense in purification is a well-executed aqueous work-up. This step aims to remove inorganic salts (e.g., from bases like NaHCO₃ or Na₂CO₃ used in the synthesis), water-soluble reagents, and highly polar byproducts.[6] The choice of organic solvent for extraction is critical. Dichloromethane (DCM) and ethyl acetate (EtOAc) are commonly used for imidazo[1,2-a]pyridines due to their ability to dissolve moderately polar compounds.[6][7]
Trustworthiness (Self-Validating System): The success of LLE relies on the differential solubility of the target compound and impurities between two immiscible phases. The pH of the aqueous phase can be adjusted to manipulate the solubility of acidic or basic impurities. For instance, a wash with a saturated sodium bicarbonate solution will extract acidic impurities into the aqueous layer.[6] Conversely, a dilute acid wash can remove basic impurities. A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.
Protocol 1: General Liquid-Liquid Extraction
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., ethanol, THF, DME), concentrate the mixture under reduced pressure to remove the bulk of the solvent.[6][7]
-
Redissolving: Dissolve the resulting residue in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (e.g., 2-4 mL per 100 mg of crude product).
-
Washing: Transfer the organic solution to a separatory funnel.
-
Wash with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ to neutralize any acid and remove acidic byproducts.[6][7] Allow the layers to separate and discard the aqueous layer.
-
In some cases, such as after reactions involving iodine, a wash with a saturated Na₂S₂O₃ solution may be necessary to quench excess halogen.[8]
-
Wash with water, followed by a wash with brine.
-
-
Drying: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, now enriched with the desired compound.[6][8]
Precipitation and Filtration
Expertise & Experience: In favorable scenarios, the desired halogenated imidazo[1,2-a]pyridine may precipitate directly from the reaction mixture upon cooling or after the addition of an anti-solvent.[9][10] This is a highly efficient purification method, often yielding material of sufficient purity without the need for chromatography.[11][12] This outcome is more common when the product is highly crystalline and significantly less soluble than the impurities in the reaction solvent system.
Trustworthiness (Self-Validating System): The purity of the precipitated solid should always be verified by TLC or NMR. If significant impurities are co-precipitating, the solid should be considered a crude product and subjected to further purification.
Protocol 2: Purification by Precipitation
-
Induce Precipitation: Upon reaction completion, allow the mixture to cool to room temperature. If no solid forms, cooling further in an ice bath may induce precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether or the reaction solvent to remove soluble impurities.[7]
-
Drying: Dry the solid under vacuum to remove residual solvent.
-
Purity Check: Analyze the purity of the solid. If impurities are present, proceed to recrystallization or chromatography.
Part 2: High-Resolution Purification: Column Chromatography
Expertise & Experience: Column chromatography is the most powerful and widely used technique for separating complex mixtures of halogenated imidazo[1,2-a]pyridines.[6][7][13][14] The choice of stationary phase (silica gel vs. alumina) and the mobile phase (eluent) is paramount for achieving successful separation.
-
Silica Gel: Being slightly acidic, silica gel is the default choice for most imidazo[1,2-a]pyridines. It separates compounds based on polarity, with more polar compounds having stronger interactions and thus eluting later.
-
Alumina: Alumina is available in neutral, acidic, or basic forms. Neutral or basic alumina can be advantageous for purifying compounds that are sensitive to the acidic nature of silica gel.[7]
The eluent system is typically a binary mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, acetone, dichloromethane).[6][7] The optimal ratio is determined empirically using TLC analysis.
Trustworthiness (Self-Validating System): The key to a successful chromatographic separation is achieving a good separation factor (ΔRf) between the target compound and its closest impurities on a TLC plate. An ideal Rf value for the target compound is typically between 0.2 and 0.4. This ensures a reasonable elution time and good separation from both more polar and less polar impurities.
Protocol 3: Silica Gel Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that provides good separation of the target compound from impurities, aiming for an Rf of ~0.3 for the product.
-
Column Packing: Prepare a column with silica gel using the chosen eluent system (wet packing is recommended for consistency).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This method often results in better resolution.
-
Elution: Begin elution with the solvent system determined by TLC. An isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution can be used. Gradient elution is often more efficient for separating compounds with a wide range of polarities.[7]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified halogenated imidazo[1,2-a]pyridine.
Data Presentation: Common Chromatographic Conditions
| Compound Type | Stationary Phase | Eluent System (v/v) | Citation |
| Chloro-imidazo[1,2-a;4,5-c']dipyridine | Alumina | Dichloromethane | [7] |
| Chloro-imidazo[1,2-a;4,5-c']dipyridine derivative | Silica Gel | Dichloromethane/Ethyl Acetate (100:0 to 85:15) | [7] |
| Phenylthio-imidazo[1,5-a]pyridine | Silica Gel | Not specified, but product isolated via column | [8] |
| Alkylated imidazo[1,2-a]pyridines | Silica Gel | Not specified, but product isolated via column | [13] |
| Imidazo[1,2-a]pyridine-chromones | Silica Gel | Hexanes/Ethyl Acetate (7:3) | [14] |
| Phenyl-imidazo[1,5-a]pyridine | Silica Gel | Ethyl Acetate/Hexane (20%) | [15] |
| General Imidazo[1,2-a]pyridines | Silica Gel | Acetone/Hexanes (30%) | [6] |
Part 3: Final Polishing: Recrystallization
Expertise & Experience: Recrystallization is an excellent technique for achieving high purity of solid compounds and is often used as a final polishing step after chromatography. The principle is based on the differential solubility of the compound and impurities in a specific solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Trustworthiness (Self-Validating System): Successful recrystallization is validated by the formation of well-defined crystals upon cooling. The purity of these crystals should be confirmed, and the mother liquor should be checked by TLC to ensure that minimal product has been lost. If the yield is low, a second crop of crystals can sometimes be obtained by concentrating the mother liquor.
Protocol 4: Recrystallization from a Single Solvent
-
Solvent Selection: Choose a suitable solvent (e.g., ethanol is commonly cited).[6] The ideal solvent should dissolve the crude solid when hot but not when cold.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of boiling solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of cold recrystallization solvent and dry them under vacuum.
References
-
Bouchikhi, A., et al. (2022). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistrySelect. Available at: [Link]
-
Sharma, S., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. Available at: [Link]
-
Gogoi, D., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Gogoi, D., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Li, J., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Catalysts. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]
-
Gogoi, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Kushwaha, N. D., et al. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]
-
Bautista-Hernández, C. I., et al. (2021). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules. Available at: [Link]
-
Lee, D., et al. (2023). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Molecules. Available at: [Link]
-
Lee, W.-C., et al. (2009). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Gogoi, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Chen, J., et al. (2016). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances. Available at: [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
-
Martínez-Archundia, M., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. Available at: [Link]
-
Roy, T., & Ghorai, P. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Chen, J., et al. (2016). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. Available at: [Link]
-
ResearchGate. (2016). Bromination of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Wang, G., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry. Available at: [Link]
-
Gutsulyak, D. V., et al. (2022). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. ResearchGate. Available at: [Link]
-
Figshare. (2016). Regioselective Fluorination of Imidazo[1,2‑a]pyridines with Selectfluor in Aqueous Condition. Figshare. Available at: [Link]
-
Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2022). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]
-
ResearchGate. (2023). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate. Available at: [Link]
-
Sharma, P., et al. (2017). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Bekhit, A. A., & Baraka, A. M. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Archiv der Pharmazie. Available at: [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. chemmethod.com [chemmethod.com]
- 7. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Handling and Storage of 2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride
Scope and Introduction
This document provides a comprehensive guide for the safe handling, storage, and use of 2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride. This compound and its structural analogs are potent intermediates in medicinal chemistry and pharmaceutical development, particularly in the synthesis of novel therapeutic agents.[1] The presence of a dichloromethyl group and a hydrochloride salt moiety necessitates specific handling procedures to ensure compound integrity, experimental reproducibility, and, most importantly, personnel safety.
The protocols herein are designed for researchers, chemists, and laboratory professionals. The underlying principle of this guide is to explain the causality behind each recommendation, fostering a proactive safety culture grounded in scientific understanding.
Compound Profile and Physicochemical Properties
This compound hydrochloride is a heterocyclic compound that requires careful management due to its reactivity. While data for this specific molecule is limited, information can be extrapolated from closely related analogs like 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride and general principles for chlorinated heterocyclic compounds.
Table 1: Physicochemical and Identification Data
| Property | Value / Information | Source(s) |
| IUPAC Name | This compound;hydrochloride | - |
| Synonym(s) | This compound HCl | - |
| CAS Number | 1193390-60-1 | [2] |
| Molecular Formula | C₈H₇Cl₂N₂ · HCl | - |
| Molecular Weight | ~239.52 g/mol (Varies slightly by source) | - |
| Appearance | White to off-white or yellow crystalline solid/powder | [1][3] |
| Storage Temp. | 0-8 °C | [1][3] |
| Purity | Typically ≥90-95% | [1][3] |
Note: Several CAS numbers exist for similar structures (e.g., methyl-substituted analogs or mono-chloro variants). Users must confirm the identity of their specific material via the supplier's Certificate of Analysis.[1][3][4]
Hazard Identification and Risk Assessment
The primary hazards associated with this compound class stem from its reactivity and the potential for respiratory irritation and harm if ingested. A systematic risk assessment is mandatory before any work is initiated.
Known and Inferred Hazards:
-
Acute Toxicity (Oral): Analogs are classified as harmful if swallowed.[5]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[6]
-
Skin/Eye Irritation: Direct contact with the solid or solutions may cause irritation.
-
Reactivity: The dichloromethyl group is a reactive electrophilic site. The compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]
-
Hydrolytic Instability: Avoid moisture, as the hydrochloride salt is hygroscopic and the compound may be susceptible to hydrolysis.[6]
-
Thermal Decomposition: When heated to decomposition, chlorinated compounds can emit toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas.[6][7][8]
Risk Assessment Workflow
A continuous cycle of risk assessment ensures that safety measures are adequate and evolve with new information.
Caption: The iterative workflow for laboratory risk assessment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final barrier between the researcher and the chemical hazard. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment
| Task | Eyes & Face | Hands | Body | Respiratory |
| Receiving/Storage | Safety glasses | Nitrile gloves | Lab coat | Not required (if sealed) |
| Weighing Solid | Safety goggles, Face shield | Nitrile gloves (double-gloving recommended) | Lab coat | NIOSH-approved respirator (N95 minimum) |
| Preparing Solutions | Safety goggles | Nitrile gloves | Lab coat | Not required (in fume hood) |
| Spill Cleanup | Chemical splash goggles, Face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or suit | NIOSH-approved respirator with cartridges for organic vapors and acid gases |
Causality: A face shield and respirator are critical during weighing because this is the point of highest risk for aerosolization of the fine powder. Double-gloving prevents contamination when removing the outer pair after handling the primary container.
Storage and Stability Protocol
Proper storage is critical to maintain the compound's purity and prevent degradation. The hydrochloride salt form is particularly susceptible to moisture.
Recommended Storage Conditions:
-
Temperature: Store refrigerated at 0-8 °C.[1][3] Do not freeze, as this can introduce moisture through condensation cycles.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). After each use, flush the headspace of the container with inert gas before re-sealing.
-
Container: Keep in the original, tightly sealed supplier container. If transferring to a new container, use amber glass vials with PTFE-lined caps.
-
Location: Store in a designated, ventilated cold storage area away from incompatible materials.[6] The storage location should have secondary containment to mitigate spills.[8][9]
Incompatibilities:
-
Strong Oxidizing Agents: May lead to violent reactions.
-
Strong Bases: Will deprotonate the hydrochloride salt and may initiate degradation pathways.
-
Moisture/Water: Risk of hydrolysis. Avoid storing near sources of water.[6]
-
Reactive Metals: Do not store in containers made of aluminum, magnesium, or zinc, as reactions with chlorinated compounds can occur.[9]
Protocols for Handling and Use
All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
Protocol 6.1: Receiving and Initial Inspection
-
Verify Shipment: Upon receipt, confirm the container label matches the order and the Certificate of Analysis (CoA).
-
Inspect Container: Check for any damage to the outer packaging or primary container seal.
-
Log Entry: Record the date of receipt, lot number, and initial quantity in the lab inventory system.
-
Transfer to Storage: Immediately move the sealed container to the recommended storage location (0-8 °C, away from incompatibles).
Protocol 6.2: Weighing and Aliquoting Solid Compound
-
Preparation: Don all required PPE (Table 2). Place a marble or granite balance stone inside the fume hood to provide a stable weighing platform.
-
Equilibration: Allow the sealed container to equilibrate to ambient temperature for at least 30 minutes inside a desiccator before opening.
-
Rationale: This critical step prevents atmospheric moisture from condensing onto the cold, hygroscopic solid, which would compromise compound integrity.
-
-
Weighing: Tare an appropriate receiving vial (e.g., an amber glass vial) on the analytical balance. Using a chemically resistant spatula, carefully transfer the desired amount of solid. Use an anti-static weigh boat if necessary to manage the fine powder.
-
Sealing and Purging: Tightly cap the stock container. Using a gentle stream of nitrogen or argon, flush the headspace before tightening the cap fully and sealing with paraffin film.
-
Cleanup: Carefully clean the spatula and weighing area with a solvent-dampened wipe (e.g., ethanol or isopropanol), treating all wipes as hazardous waste.
-
Return to Storage: Promptly return the main container to its designated refrigerated storage location.
Protocol 6.3: Preparation of a Stock Solution
-
Solvent Selection: Based on its intended use in organic synthesis, common solvents may include Dichloromethane (DCM), Chloroform, or Acetonitrile. Crucially, perform a small-scale solubility test before preparing a large volume stock solution.
-
Procedure (in fume hood): a. Add the weighed solid of this compound hydrochloride to a volumetric flask. b. Add approximately 50-70% of the final volume of the selected solvent. c. Gently swirl or sonicate the flask to fully dissolve the solid. Avoid vigorous heating. d. Once dissolved, add the solvent to the final volume mark. e. Cap the flask and invert several times to ensure a homogenous solution.
-
Storage of Solution: Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap. Store refrigerated (0-8 °C) unless experimental conditions require otherwise. Solutions may have limited stability and should ideally be prepared fresh.
Spill Management and Decontamination
Immediate and correct response to a spill is essential to prevent exposure and contamination.
Caption: Decision flowchart for spill response procedures.
Spill Cleanup Steps (Minor Spill):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Upgrade PPE as needed (see Table 2).
-
Containment: For a solid spill, gently cover with a dry absorbent material like vermiculite or sand to prevent aerosolization.[6]
-
Collection: Carefully sweep the mixture into a designated hazardous waste container. Do not create dust.[6]
-
Decontamination: Wipe the spill area with soap and water, followed by a solvent wipe (e.g., ethanol).
-
Disposal: Seal and label the waste container for pickup by environmental health and safety personnel.
Waste Disposal
All waste containing this compound hydrochloride, whether solid, in solution, or as contaminated labware, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container designated for "Chlorinated Organic Solids."
-
Liquid Waste: Collect in a labeled, sealed container designated for "Chlorinated Organic Solvents." Do not mix with non-halogenated waste streams.
-
Sharps/Glassware: Contaminated glassware must be triple-rinsed with a suitable solvent, with all rinsate collected as hazardous liquid waste, before being disposed of in a broken glass box.
References
-
Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. [Link]
-
ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Euro Chlor. [Link]
-
ECSA New Guidance on Storage and Handling for Chlorinated Solvents - Press Release. Euro Chlor. [Link]
-
Product Information - Chloroform: Handling, Storage, and Safety. Olin Chlor Alkali. [Link]
-
Safe handling of chlorine from drums and cylinders. Health and Safety Executive (HSE). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound hydrochloride | 1193390-60-1 [chemicalbook.com]
- 3. 2-Dichloromethyl-6-methyl-imidazo[1,2-a]pyridine hydrochloride | 1332584-37-8 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. capotchem.cn [capotchem.cn]
- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 9. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the challenges of imidazo[1,2-a]pyridine synthesis and achieve high yields and purity in your reactions.
Introduction to Imidazo[1,2-a]pyridine Synthesis
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds with a wide range of therapeutic properties, including antiviral, anticancer, anti-inflammatory, and sedative-hypnotic activities.[1][2] The synthesis of this bicyclic system is a well-explored area of organic chemistry, with a variety of methods developed over the years. These methods range from classical condensation reactions to modern multicomponent and metal-catalyzed approaches.[3]
Common synthetic strategies involve the reaction of a 2-aminopyridine derivative with a partner that provides the remaining two carbons of the imidazole ring. This partner can be an α-halocarbonyl compound, an aldehyde in the presence of an isocyanide (Groebke–Blackburn–Bienaymé reaction), a ketone, or a nitroolefin, among others.[4][5][6] The choice of synthetic route often depends on the desired substitution pattern on the imidazo[1,2-a]pyridine ring.
Despite the numerous synthetic methods available, researchers can encounter challenges in optimizing reaction conditions to achieve desired outcomes. This guide aims to provide practical solutions to common problems encountered during the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that you might encounter during your experiments. The answers provide not only solutions but also the underlying scientific reasoning to help you make informed decisions in the laboratory.
Low Reaction Yield
Question: My reaction to synthesize an imidazo[1,2-a]pyridine is giving a consistently low yield. What are the potential causes, and how can I improve it?
Answer: Low yields are a common issue and can stem from several factors. Here’s a systematic approach to troubleshoot this problem:
-
Incomplete Reaction:
-
Cause: The reaction may not be going to completion due to insufficient reaction time, low temperature, or a deactivated catalyst.
-
Solution:
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.
-
Increase reaction time: If starting materials are still present after the initially planned duration, extend the reaction time.
-
Elevate the temperature: Many imidazo[1,2-a]pyridine syntheses benefit from heating. Optimization studies have shown that temperatures around 80°C are often ideal for copper-catalyzed reactions.[7] However, be cautious as excessively high temperatures can lead to side product formation.
-
Catalyst activity: Ensure your catalyst is active. For instance, if you are using a copper(I) catalyst, ensure it has not been oxidized to copper(II). Using fresh or properly stored catalyst is crucial. Some protocols benefit from the in situ generation of the active catalytic species.
-
-
-
Side Product Formation:
-
Cause: Competing reaction pathways can consume your starting materials, leading to the formation of undesired side products and a lower yield of the desired product.
-
Solution:
-
Adjust the stoichiometry: Carefully control the ratio of your reactants. An excess of one reactant might favor a side reaction.
-
Change the solvent: The polarity of the solvent can significantly influence the reaction pathway. For instance, in some copper-catalyzed syntheses of imidazo[1,2-a]pyridines, DMF has been found to be the optimal solvent.[7] Experiment with a range of solvents (e.g., toluene, ethanol, acetonitrile, or even green solvents like water) to find the one that favors the desired reaction.[1][8]
-
Optimize the catalyst: The choice and loading of the catalyst are critical. For example, in iodine-catalyzed reactions, optimizing the molar percentage of iodine can significantly improve the yield.[8] If using a metal catalyst, the ligand can also play a crucial role in controlling selectivity.
-
-
-
Product Degradation:
-
Cause: The synthesized imidazo[1,2-a]pyridine might be unstable under the reaction conditions, especially if the reaction is run for an extended period at high temperatures or in the presence of strong acids or bases.
-
Solution:
-
Reduce reaction time and temperature: Once the reaction has reached completion (as monitored by TLC or LC-MS), work it up promptly.
-
Use a milder catalyst or reaction conditions: If product degradation is suspected, explore alternative synthetic routes that employ milder conditions. For example, some modern metal-free and photocatalytic methods operate at room temperature.[9]
-
-
Formation of Significant Side Products
Question: My reaction is producing a complex mixture of products, making purification difficult. How can I improve the selectivity and minimize side product formation?
Answer: A complex product mixture indicates a lack of selectivity in your reaction. Here’s how to address this:
-
Identify the Side Products: If possible, isolate and characterize the major side products. Understanding their structure can provide valuable insights into the competing reaction pathways.
-
Optimize Reaction Parameters:
-
Temperature: As mentioned earlier, temperature is a critical parameter. Lowering the temperature might slow down the desired reaction but could disproportionately suppress the side reactions, thus improving selectivity.
-
Catalyst and Ligand: The choice of catalyst is paramount for selectivity. For metal-catalyzed reactions, screening different metals (e.g., copper, palladium) and ligands can have a profound impact on the reaction outcome.
-
Solvent: The solvent can influence the relative rates of competing reactions. A systematic screening of solvents with different polarities and coordinating abilities is recommended.
-
-
Re-evaluate the Synthetic Route: If optimization of the current protocol does not sufficiently suppress side product formation, consider an alternative synthetic strategy. The vast literature on imidazo[1,2-a]pyridine synthesis offers numerous routes, and a different approach might be more suitable for your specific target molecule.[3][10]
Reaction Not Proceeding to Completion
Question: I am consistently observing unreacted starting materials in my reaction mixture, even after an extended reaction time. What could be the issue?
Answer: A stalled reaction can be frustrating. Here are the likely culprits and their solutions:
-
Deactivated Catalyst:
-
Cause: The catalyst may have been deactivated by impurities in the starting materials or solvent, or it may have a limited lifetime under the reaction conditions.
-
Solution:
-
Purify starting materials and solvents: Ensure your 2-aminopyridine, carbonyl compound, and solvent are pure and dry.
-
Use a higher catalyst loading: While not always ideal, increasing the catalyst loading can sometimes help drive the reaction to completion.
-
Add the catalyst in portions: For reactions with a long duration, adding the catalyst in multiple portions might help maintain a sufficient concentration of the active species.
-
-
-
Reversible Reaction:
-
Cause: The reaction might be reversible, reaching an equilibrium that leaves a significant amount of starting materials.
-
Solution:
-
Remove a byproduct: If the reaction generates a small molecule byproduct (e.g., water), its removal can shift the equilibrium towards the product side. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent.
-
-
-
Insufficient Activation Energy:
-
Cause: The reaction may simply be too slow under the current conditions.
-
Solution:
-
Increase the temperature: This is often the most straightforward way to increase the reaction rate.
-
Use a more active catalyst: If available, a more potent catalyst could accelerate the reaction.
-
Consider microwave irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of imidazo[1,2-a]pyridines.[2][11]
-
-
Purification Challenges
Question: I am having difficulty purifying my imidazo[1,2-a]pyridine product. What are some effective purification strategies?
Answer: Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.
-
Column Chromatography: This is the most common purification method.
-
Optimization: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation on a TLC plate before scaling up to a column. Using a gradient elution can often improve separation.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique that can also provide high-purity material.
-
Solvent Screening: Screen a variety of solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic. This property can be exploited for purification.
-
Procedure: Dissolve the crude reaction mixture in an organic solvent and extract with an aqueous acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.
-
-
Automated Flash Chromatography: For more complex mixtures or for routine purification, automated flash chromatography systems can offer better resolution and reproducibility compared to manual column chromatography. Some studies have utilized automated flow synthesis and purification systems.[12]
Optimizing Reaction Conditions: A Data-Driven Approach
The choice of reaction conditions is critical for a successful synthesis. The following tables summarize some optimized conditions reported in the literature for different types of imidazo[1,2-a]pyridine syntheses.
Table 1: Optimization of a Copper-Catalyzed Synthesis [7]
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| CuBr | DMF | 80 | 90 |
| CuI | DMF | 80 | 85 |
| CuCl | DMF | 80 | 78 |
| Cu(OAc)₂ | DMF | 80 | 65 |
| CuBr | DMSO | 80 | 82 |
| CuBr | Toluene | 80 | 75 |
| CuBr | DMF | 60 | 70 |
| CuBr | DMF | 100 | 88 |
This table illustrates the screening of different copper catalysts and solvents, with CuBr in DMF at 80°C providing the optimal yield.
Table 2: Optimization of an Iodine-Catalyzed Synthesis [8]
| Iodine Source | Solvent | Time (h) | Yield (%) |
| - | H₂O | 2 | NR |
| NaI | H₂O | 1 | 28 |
| KI | H₂O | 1 | 33 |
| CuI | H₂O | 1 | 55 |
| I₂ (20 mol%) | H₂O | 1 | 92 |
| I₂ (20 mol%) | Neat | 1.5 | 62 |
NR = No Reaction. This table demonstrates the effectiveness of molecular iodine as a catalyst in water for this particular transformation.
Experimental Protocols
Here is a representative step-by-step protocol for the synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine via a one-pot condensation reaction.
General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is based on a typical condensation reaction between 2-aminopyridine and an α-haloketone.
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 mmol), 2-bromoacetophenone (1.0 mmol), and sodium bicarbonate (1.5 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Heat the reaction mixture to reflux (approximately 78°C) and stir for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (disappearance of the starting materials), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water (15 mL) and ethyl acetate (15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-phenylimidazo[1,2-a]pyridine.
Visualizing the Synthesis and Troubleshooting
General Reaction Mechanism
The following diagram illustrates a common mechanistic pathway for the synthesis of imidazo[1,2-a]pyridines from a 2-aminopyridine and an α-halocarbonyl compound.
Caption: General mechanism of imidazo[1,2-a]pyridine synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to follow when troubleshooting a problematic reaction.
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are some of the "greener" or more environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?
A1: There is a growing interest in developing more sustainable synthetic methods. For imidazo[1,2-a]pyridines, this includes:
-
Using water as a solvent: Several protocols have been developed that use water as the reaction medium, which is a significant improvement over volatile organic solvents.[8]
-
Catalyst-free reactions: Some syntheses can be performed without a catalyst, often by using microwave irradiation or by simply refluxing the reactants in an appropriate solvent.[4]
-
Multicomponent reactions (MCRs): MCRs are inherently more atom-economical as they combine multiple starting materials in a single step, reducing waste and purification steps.[1][11]
-
Using air as an oxidant: Some copper-catalyzed reactions utilize air as a green and inexpensive oxidant.[7]
Q2: How does the electronic nature of the substituents on the 2-aminopyridine ring affect the reaction?
A2: The electronic properties of the substituents on the 2-aminopyridine ring can have a significant impact on the reaction rate and yield.
-
Electron-donating groups (EDGs): EDGs (e.g., -CH₃, -OCH₃) increase the nucleophilicity of the pyridine nitrogen, which can accelerate the initial N-alkylation step and often leads to higher yields.
-
Electron-withdrawing groups (EWGs): EWGs (e.g., -NO₂, -Cl) decrease the nucleophilicity of the pyridine nitrogen, which can slow down the reaction and may require harsher conditions or more active catalysts to achieve good yields.
Q3: Can I synthesize imidazo[1,2-a]pyridines with substitution at the C3 position?
A3: Yes, there are several methods for introducing substituents at the C3 position.
-
Direct Synthesis: Many multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, directly install substituents at the C3 position.[6]
-
Post-functionalization: It is also possible to first synthesize the imidazo[1,2-a]pyridine core and then introduce a substituent at the C3 position through electrophilic substitution reactions, as the C3 position is often the most nucleophilic.
Q4: Are there any specific safety precautions I should take when synthesizing imidazo[1,2-a]pyridines?
A4: Standard laboratory safety practices should always be followed. Specific points to consider for these syntheses include:
-
α-Halocarbonyl compounds: These are often lachrymatory and should be handled in a well-ventilated fume hood.
-
Metal catalysts: Some metal catalysts can be toxic and should be handled with care.
-
High temperatures and pressures: If using a sealed tube or microwave reactor, be aware of the potential for pressure buildup.
-
Solvents: Handle all organic solvents in a fume hood and be aware of their flammability.
References
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... - ResearchGate. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC. Available at: [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available at: [Link]
-
Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a - ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available at: [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Available at: [Link]
-
(PDF) An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction - ResearchGate. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available at: [Link]
-
(PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchGate. Available at: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. Available at: [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 8. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Guide for Imidazo[1,2-a]pyridine Halogenation
Welcome to the technical support center for the halogenation of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold.[1][2] The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1][3][4] This guide provides in-depth, experience-driven advice to help you overcome common challenges in the crucial process of halogenation.
The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will delve into the underlying chemical principles to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your future reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor or No Regioselectivity – Halogenation at Undesired Positions
Question: My halogenation of an unsubstituted or C2-substituted imidazo[1,2-a]pyridine is resulting in a mixture of isomers, or the halogen is adding to the pyridine ring. How can I exclusively obtain the C3-halogenated product?
Answer: This is a frequent challenge, and achieving high regioselectivity is key to a successful synthesis. The electronic properties of the imidazo[1,2-a]pyridine ring system inherently favor electrophilic substitution at the C3 position. This is because the nitrogen atom at position 1 acts as a powerful electron-donating group, increasing the electron density of the imidazole ring, particularly at C3. The resonance structure shows a stabilized cationic intermediate when the electrophile attacks the C3 position.[5]
However, reaction conditions can sometimes override this inherent preference. Here’s a breakdown of the causative factors and solutions:
-
Causality—The Role of the Halogenating Agent and Reaction Conditions:
-
Highly Reactive Halogenating Agents: Aggressive halogenating agents, such as elemental bromine (Br₂) or chlorine (Cl₂) without careful control, can lead to over-halogenation or reaction at less-favored positions.
-
Harsh Acidic Conditions: Strongly acidic conditions can protonate the pyridine nitrogen, which deactivates the entire ring system towards electrophilic attack and can lead to complex mixtures.[6]
-
Radical vs. Electrophilic Pathways: Some halogenation methods may proceed through a radical mechanism, which can have different regioselectivity rules compared to the desired electrophilic aromatic substitution.[7] Control experiments using radical inhibitors like BHT or TEMPO can help determine if a radical pathway is interfering.[7]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
-
Validated Protocol for C3-Bromination: A well-established method for achieving high C3-selectivity is the use of N-bromosuccinimide (NBS).
Step-by-Step Protocol:
-
Dissolve the imidazo[1,2-a]pyridine substrate in a suitable aprotic solvent such as acetonitrile (MeCN) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 to 1.2 equivalents) portion-wise over 15-30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This method generally provides the C3-bromo-imidazo[1,2-a]pyridine in good to excellent yields with high regioselectivity.[8][9]
-
Issue 2: Low or No Yield of Halogenated Product
Question: I am attempting to halogenate my imidazo[1,2-a]pyridine, but I am getting a very low yield, or the starting material is not being consumed. What could be the problem?
Answer: Low yields can be attributed to several factors, ranging from the quality of your reagents to suboptimal reaction conditions.
-
Causality—Deactivation and Reagent Choice:
-
Electron-Withdrawing Groups (EWGs): If your imidazo[1,2-a]pyridine is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on either the imidazole or pyridine ring, the nucleophilicity of the C3 position is significantly reduced. This makes the molecule less reactive towards electrophilic halogenation.
-
Inactive Halogenating Agent: N-halosuccinimides can degrade over time, especially if exposed to moisture or light. Similarly, solutions of elemental halogens can decrease in concentration.
-
Insufficient Activation of Iodine: Unlike bromination and chlorination, iodination often requires an oxidizing agent to generate a more potent electrophilic iodine species ("I⁺").[10] Using molecular iodine (I₂) alone is often insufficient for all but the most activated substrates.
-
-
Troubleshooting and Optimization Strategies:
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low Reactivity | Electron-withdrawing groups on the substrate. | Increase reaction temperature; use a more reactive halogenating agent (e.g., for bromination, switch from NBS to Br₂ in acetic acid, with caution). | Overcomes the higher activation energy barrier for the electrophilic substitution on a deactivated ring. |
| Incomplete Conversion | Degradation of halogenating agent. | Use freshly opened or purified NBS/NCS/NIS. | Ensures the correct stoichiometry of the active halogenating species. |
| Failed Iodination | Insufficient electrophilicity of I₂. | Add an oxidizing agent like tert-butyl hydroperoxide (TBHP), or use N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA).[11] | Generates a more powerful electrophilic iodine species, capable of reacting with the imidazo[1,2-a]pyridine. |
| Reaction Stall | Reversible reaction or product inhibition. | In some cases, removal of the HX byproduct (e.g., HBr from NBS reaction) with a non-nucleophilic base can drive the reaction to completion. | Le Châtelier's principle; removing a product shifts the equilibrium towards the formation of the desired halogenated compound. |
-
Validated Protocol for C3-Iodination: For substrates that are sluggish to react with iodine, the following protocol using N-iodosuccinimide is recommended.
Step-by-Step Protocol:
-
Dissolve the imidazo[1,2-a]pyridine substrate in a solvent like acetonitrile or DMF.
-
Add N-iodosuccinimide (1.1 equivalents).
-
The reaction can often be performed at room temperature, but for less reactive substrates, heating to 50-80 °C may be necessary.[11]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
-
Issue 3: Formation of Dihalogenated or Other Side Products
Question: My reaction is producing a significant amount of dihalogenated product, or I am observing the formation of unidentified byproducts. How can I improve the selectivity for the monohalogenated product?
Answer: The formation of multiple products indicates that the reaction conditions are too harsh or not sufficiently controlled.
-
Causality—Over-reaction and Decomposition:
-
Excess Halogenating Agent: Using a significant excess of the halogenating agent is a common cause of di- or polyhalogenation.
-
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the halogenation of less reactive positions on the ring, leading to multiple products.
-
Substrate Decomposition: Imidazo[1,2-a]pyridines can be sensitive to strongly acidic or oxidative conditions, leading to decomposition and the formation of complex mixtures.
-
-
Logical Flow for Minimizing Side Products:
Caption: Decision tree for minimizing side product formation.
-
Experimental Best Practices:
-
Precise Stoichiometry: Carefully weigh your halogenating agent and use no more than a 1.1-fold excess relative to your limiting reagent.
-
Controlled Addition: Add the halogenating agent slowly or portion-wise to the reaction mixture, especially if the reaction is exothermic. This helps to maintain a low concentration of the electrophile at any given time, disfavoring multiple substitutions.
-
Dilution: Running the reaction at a lower concentration can sometimes disfavor bimolecular decomposition pathways and improve selectivity.
-
By systematically addressing these common issues with a clear understanding of the underlying chemical principles, you can significantly improve the outcome of your imidazo[1,2-a]pyridine halogenation reactions.
References
-
Yu, J. et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 8(1), 1-5. [Link]
-
Yu, J. et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(10), 5058-5061. [Link]
-
de Lescure, L. et al. (2021). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]
-
Mahaur, P. et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Advances. [Link]
-
Yu, J. et al. (2018). Bromination of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Wang, C. et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(15), 4984. [Link]
-
Katritzky, A. R. et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 69(1), 241-245. [Link]
-
Yu, J. et al. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. [Link]
-
Kumar, A. et al. (2020). C3‐Iodination of imidazo[1,2‐a]pyridines. ResearchGate. [Link]
-
Li, J. et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Molecules, 26(16), 4967. [Link]
-
Lee, J. et al. (2018). C3-bromination of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Sharma, P. et al. (2021). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 6(1), 431-443. [Link]
-
Li, Y. et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3433. [Link]
-
Taylor & Francis Online. (n.d.). In Search of Imidazo [1,2-a] Pyridine Derivatives Exhibiting Resistance for Catalytic Hydrogenation. Taylor & Francis Online. [Link]
-
Das, S. et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(21), 12216-12224. [Link]
-
Wang, C. et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
Mishra, M. et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]
-
Kumar, S. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38555-38567. [Link]
-
Li, Y. et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. [Link]
-
Bagdi, A. K. et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 57(59), 7194-7216. [Link]
-
Wikipedia. (n.d.). Electrophilic halogenation. Wikipedia. [Link]
-
Yu, J. et al. (2018). Chlorination of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Mishra, M. et al. (2022). Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction. ResearchGate. [Link]
-
Wang, Y. et al. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. PubMed, 24(10), 1083-1090. [Link]
-
McNally, A. et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 746-752. [Link]
-
E-S-S-A-R. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 407, 01007. [Link]
-
Dutta, U. et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 923. [Link]
-
Saggioro, S. et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(14), 5345. [Link]
-
McNally, A. et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]
-
Sharma, P. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35231-35246. [Link]
-
ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
Sources
- 1. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 11. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
"improving yield and purity of 2-(dichloromethyl)imidazo[1,2-a]pyridine"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis and purification of 2-(dichloromethyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific scaffold. We will delve into the causality behind experimental choices, providing actionable troubleshooting guides and in-depth FAQs to improve your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and workup of this compound.
Question 1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?
Low yield is a frequent issue stemming from several factors, primarily related to reaction conditions and reagent stability. The synthesis of the imidazo[1,2-a]pyridine core is often achieved through a multicomponent reaction like the Groebke-Blackburn-Bienaymé (GBB) reaction or via condensation of a 2-aminopyridine with an α-haloketone equivalent.[1][2] Let's break down the critical parameters.
Causality & Explanation:
The GBB reaction, a powerful tool for this scaffold, involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[3] The efficiency of this reaction is highly dependent on the formation of the key iminium intermediate and its subsequent cyclization. Sub-optimal conditions can lead to side reactions or incomplete conversion.
Troubleshooting Steps & Optimization Protocol:
-
Catalyst Choice and Loading: The choice of acid catalyst is critical. While various catalysts can be used, their effectiveness varies. Perchloric acid (HClO₄) and Scandium triflate (Sc(OTf)₃) are often highly effective.[4][5]
-
Action: Screen different acid catalysts. Start with HClO₄ (20 mol%) or Sc(OTf)₃ (10-20 mol%). Brønsted acids like p-toluenesulfonic acid (p-TsOH) can also be effective.[4]
-
Rationale: Lewis acids like Sc(OTf)₃ effectively activate the aldehyde component, while strong Brønsted acids efficiently catalyze the imine formation and subsequent cyclization steps.
-
-
Solvent Selection: The solvent impacts reagent solubility and the reaction rate.
-
Action: Dichloromethane (DCM), methanol (MeOH), or dimethylformamide (DMF) are common choices.[5][6] For a model reaction, begin with DMF, which is excellent for dissolving the starting materials and catalyst.
-
Rationale: A solvent that ensures all components remain in solution is crucial for reaction kinetics. Polar aprotic solvents like DMF often give superior results in these condensations.
-
-
Temperature and Reaction Time: Many imidazo[1,2-a]pyridine syntheses proceed efficiently at room temperature, but gentle heating can sometimes drive the reaction to completion.
-
Action: Start the reaction at room temperature and monitor by TLC or LC-MS every 2-4 hours. If the reaction stalls, consider gently heating to 40-50°C. Reactions are typically complete within 12-24 hours.[5]
-
Rationale: Excessive heat can promote the formation of side products or degradation of the dichloromethyl group. Monitoring is key to finding the optimal balance.
-
Optimized Yield Screening Protocol:
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Condition C (Alternative) | Expected Yield Range |
| 2-Aminopyridine | 1.0 equiv | 1.0 equiv | 1.0 equiv | - |
| Dichloroacetaldehyde | 1.1 equiv | 1.2 equiv | 1.2 equiv | - |
| Isocyanide (e.g., t-BuNC) | 1.1 equiv | 1.1 equiv | 1.1 equiv | - |
| Catalyst | p-TsOH (20 mol%) | HClO₄ (20 mol%) | Sc(OTf)₃ (15 mol%) | - |
| Solvent | Methanol | DMF | DCM/MeOH (1:1) | - |
| Temperature | 25°C | 25°C → 40°C if stalled | 25°C | 60-85%[7][8] |
| Time | 24 h | 12-24 h (Monitored) | 24 h | - |
// Nodes start [label="Low Yield (<40%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Purity\n(2-aminopyridine, aldehyde)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_catalyst [label="Screen Catalysts\n(HClO₄, Sc(OTf)₃, p-TsOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_solvent [label="Test Solvents\n(DMF, MeOH, DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp [label="Adjust Temperature\n(Start at RT, gently heat if needed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor_rxn [label="Monitor Reaction Progress\n(TLC/LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Yield Improved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_reagents [label="First Step"]; check_reagents -> optimize_catalyst [label="If reagents are pure"]; optimize_catalyst -> optimize_solvent [label="After catalyst screen"]; optimize_solvent -> optimize_temp [label="After solvent screen"]; optimize_temp -> monitor_rxn [label="During optimization"]; monitor_rxn -> success [label="Reaction goes to completion"]; } Caption: Decision tree for troubleshooting low reaction yields.
Question 2: My final product is impure, and I'm struggling with purification. What are the common impurities and the best purification strategy?
Purity issues often arise from incomplete reactions, side products, or degradation during workup and purification. The dichloromethyl group can be sensitive, and closely related impurities can co-elute during chromatography.
Common Impurities:
-
Unreacted 2-Aminopyridine: Highly polar, often visible at the baseline on a silica TLC plate.
-
Monochloro- or Trichloro-analogs: Resulting from impurities in the dichloroacetaldehyde starting material. These can be very difficult to separate from the desired product.
-
Hydrolysis Product: The dichloromethyl group can hydrolyze to an aldehyde (-CHO) under aqueous acidic or basic conditions during workup.
-
Polymeric Byproducts: Dark, tar-like substances that can form, especially with prolonged heating.
Purification Strategy Workflow:
-
Initial Workup (Crucial):
-
Action: After the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), not a strong base like NaOH. Extract promptly with an organic solvent like ethyl acetate or DCM.
-
Rationale: Neutralizing the acid catalyst with a mild base minimizes the risk of hydrolyzing the dichloromethyl group.
-
-
Silica Gel Column Chromatography: This is the primary method for purification.
-
Action: Use a gradient elution system. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The target compound is moderately polar.
-
Rationale: A gradient elution provides the best separation between the non-polar byproducts, the desired product, and the highly polar unreacted starting materials.
-
-
Recrystallization (If Necessary):
-
Action: If chromatography yields a product that is still not pure (>95%), attempt recrystallization. A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.
-
Rationale: Recrystallization is an excellent method for removing small amounts of closely related impurities, leading to a highly pure, crystalline solid.
-
Step-by-Step Purification Protocol:
-
Quench and Extraction:
-
Cool the reaction mixture to room temperature.
-
Slowly add saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Adsorb the crude oil/solid onto a small amount of silica gel.
-
Load onto a pre-packed silica column.
-
Elute with a gradient of Hexane:Ethyl Acetate, starting from 2% ethyl acetate and gradually increasing to 20-30%.
-
Collect fractions and analyze by TLC (stain with UV light and/or potassium permanganate).
-
Combine the pure fractions and evaporate the solvent.
-
// Nodes crude [label="Crude Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="1. Aqueous Workup\n(Sat. NaHCO₃, EtOAc extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column [label="2. Silica Gel Chromatography\n(Hexane/EtOAc Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="3. Analyze Fractions\n(TLC/UV)", fillcolor="#34A853", fontcolor="#FFFFFF"]; recrystallize [label="4. Recrystallization (Optional)\n(e.g., EtOH/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Pure Product (>98%)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges crude -> quench; quench -> column; column -> analyze; analyze -> final_product [label="Fractions are pure"]; analyze -> recrystallize [label="Minor impurities remain"]; recrystallize -> final_product; } Caption: Stepwise workflow for the purification of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for using a multicomponent reaction like the GBB for this synthesis? The Groebke-Blackburn-Bienaymé reaction is an isocyanide-based multicomponent reaction (I-MCR) that offers high atomic economy and convergence.[9] It allows for the rapid assembly of the complex imidazo[1,2-a]pyridine scaffold in a single step from simple, commercially available starting materials. This avoids lengthy synthetic sequences, intermediate purifications, and often results in higher overall yields compared to traditional linear syntheses.[8]
Q2: How do I properly characterize the final product, this compound? Full characterization is essential to confirm identity and purity.
-
¹H NMR: Expect characteristic signals for the pyridine ring protons, a singlet for the C3-proton of the imidazole ring, and a distinct singlet for the dichloromethyl proton (-CHCl₂).
-
¹³C NMR: Look for the signal corresponding to the -CHCl₂ carbon, in addition to the aromatic carbons of the fused ring system.
-
Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak (M+). Crucially, the isotopic pattern for two chlorine atoms (a characteristic 3:2:0.3 ratio for M, M+2, M+4 peaks) must be observed.
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography is the gold standard for assessing purity. A single sharp peak should be observed under optimized conditions.
Q3: What are the recommended storage and handling conditions for this compound and its precursors?
-
This compound: This compound should be stored in a cool, dry place, away from moisture and strong acids or bases.[10] As with many halogenated compounds, long-term stability can be a concern, so storage under an inert atmosphere (nitrogen or argon) is recommended.
-
Dichloroacetaldehyde: This reagent is often supplied as a hydrate and can be unstable. It should be stored refrigerated and handled in a fume hood. Purity should be checked before use, as it can impact the formation of side products.
-
Isocyanides: These reagents are notoriously foul-smelling and toxic. They must be handled with extreme care in a well-ventilated fume hood.
Q4: Can I use microwave irradiation to speed up the reaction? Yes, microwave-assisted synthesis is an excellent strategy for accelerating the formation of imidazo[1,2-a]pyridines.[9][11] Microwave heating can dramatically reduce reaction times from many hours to as little as 30 minutes, often with comparable or even improved yields.[9]
-
Consideration: When developing a microwave protocol, it is important to use a sealed reaction vessel and carefully control the temperature to avoid solvent boiling and pressure buildup. Start with short irradiation times and lower temperatures and optimize from there.
References
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]
-
Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49, 2266-2274. Available at: [Link]
-
Cimarelli, C. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2024(1), M1835. Available at: [Link]
-
Cimarelli, C. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
MSDS of 2-Chloromethyl-imidazo[1,2-A]pyridine. (n.d.). Available at: [Link] (Note: This is for the monochloro analog, but similar precautions for stability and handling apply).
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Hajra, A., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]
-
Berteina-Raboin, S., et al. (2022). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistryOpen. Available at: [Link]
-
Ananthan, S., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Wang, Z., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Grygorenko, O. O., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
De Clercq, E., et al. (1992). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2021). ResearchGate. Available at: [Link]
-
Sławiński, J., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Grygorenko, O. O., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. capotchem.cn [capotchem.cn]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthetic Strategies for 2-(Dichloromethyl)imidazo[1,2-a]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(dichloromethyl)imidazo[1,2-a]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of synthesizing this valuable heterocyclic compound. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous clinically used drugs.[1] The introduction of a dichloromethyl group at the C2-position, however, presents unique synthetic hurdles that require careful consideration of strategy and reaction conditions.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and explore alternative synthetic pathways. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your synthetic campaigns are both efficient and successful.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Foundational Strategy - Constructing the Imidazo[1,2-a]pyridine Core
Before functionalizing the C2-position, a robust synthesis of the core heterocyclic system is paramount.
Question 1: What is the most common and reliable method for synthesizing the imidazo[1,2-a]pyridine scaffold?
The most established and widely utilized method is the Tschitschibabin reaction , which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2][3] This reaction is dependable and generally provides good yields for a wide range of substrates.
-
Mechanism Overview: The synthesis proceeds via an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the α-carbon of the haloketone, forming an N-phenacylpyridinium salt intermediate. This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[4]
-
Common Troubleshooting Point:
-
Issue: Low yield or no reaction.
-
Probable Cause: Insufficient reactivity of the α-haloketone or deactivation of the 2-aminopyridine. The choice of solvent and base is critical.
-
Expert Recommendation: Refluxing in a polar solvent like ethanol or DMF is common.[1] The addition of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) can be beneficial as it neutralizes the HBr or HCl generated during the reaction, preventing the protonation and deactivation of the starting 2-aminopyridine.
-
dot
Caption: Key stages of the Tschitschibabin reaction.
Question 2: Are there more modern, one-pot alternatives to the classical Tschitschibabin synthesis?
Yes, multicomponent reactions (MCRs) have become powerful tools for rapidly building molecular complexity. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, combining a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot to generate 3-aminoimidazo[1,2-a]pyridines.[5][6] While this specific MCR yields a 3-amino substituted product, other variations allow access to different substitution patterns and are valued for their high atom economy and operational simplicity.[7][8]
Section 2: Introducing the Dichloromethyl Group - Routes & Troubleshooting
The core challenge lies in the selective installation of the -CHCl₂ group. We will explore three primary strategic approaches: cyclization with a pre-functionalized reagent, post-cyclization modification, and direct C-H functionalization.
Question 3: Can I synthesize this compound directly via the Tschitschibabin reaction?
Yes, this is a theoretically straightforward approach. It requires the reaction of a 2-aminopyridine with an α-haloketone that already contains the dichloromethyl moiety, such as 1,1-dichloro-3-halopropan-2-one .
-
Troubleshooting Guide: Challenges with 1,1-dichloro-3-halopropan-2-one
-
Issue: The reagent is commercially unavailable or difficult to synthesize and handle.
-
Probable Cause: α,α-Dihaloketones can be unstable, prone to self-condensation, or hydrolysis, and are often lachrymatory. Synthesis often involves direct chlorination of acetone or related precursors, which can be difficult to control.
-
Expert Recommendation: If you must prepare this reagent, rigorous anhydrous conditions and low temperatures are essential. Purification via vacuum distillation is often required but must be done cautiously. Given these challenges, this route is often less practical than post-cyclization modification strategies.
-
This is often the most practical and versatile approach, where a stable group at the C2-position is first installed and then converted to the dichloromethyl group.
Question 4: I have synthesized 2-methylimidazo[1,2-a]pyridine. Can I directly chlorinate the methyl group to get the desired product?
Direct chlorination is feasible but can be difficult to control. Free-radical chlorination of the 2-methyl group using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can proceed, but often leads to a mixture of products.
-
Troubleshooting Guide: Controlling Selectivity in Radical Chlorination
-
Issue: The reaction yields a mixture of 2-(chloromethyl)-, 2-(dichloromethyl)-, and 2-(trichloromethyl)imidazo[1,2-a]pyridine, which is difficult to separate.
-
Probable Cause: Free-radical reactions are notoriously difficult to stop at a specific intermediate. The reactivity of the methyl group changes with each chlorine addition, but over-chlorination is a common outcome.
-
Expert Recommendation:
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Use just under 2.0 equivalents of NCS or SO₂Cl₂.
-
Initiator: Use a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent such as CCl₄ or benzene.
-
Monitoring: Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is maximized, even if starting material remains. This simplifies purification.
-
Alternative Precursor: A more controllable, albeit longer, route is to synthesize the 2-(trichloromethyl)imidazo[1,2-a]pyridine first and then perform a selective partial reduction.
-
-
Question 5: How can I selectively reduce a 2-(trichloromethyl) group to a 2-(dichloromethyl) group?
This is an excellent strategy for achieving high selectivity. The trichloromethyl group can be synthesized with less difficulty via exhaustive radical chlorination of the 2-methyl precursor. The subsequent partial reduction requires a carefully chosen reducing agent.
-
Troubleshooting Guide: Selective Reduction of the -CCl₃ Group
-
Issue: The reduction proceeds too far, yielding the monochloromethyl or methyl derivative, or does not react at all.
-
Probable Cause: The reducing agent is too strong or the reaction conditions are too harsh.
-
Expert Recommendation:
-
Tin(II) Chloride (SnCl₂): Stannous chloride in a solvent like ethyl acetate or HCl is a classic and effective reagent for this transformation. It provides a mild and controlled reduction.
-
Triphenylphosphine (PPh₃): PPh₃ can also effect this reduction, often in the presence of water or an alcohol as a proton source. The reaction proceeds via an Arbuzov-type mechanism.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity and minimize over-reduction.
-
-
Question 6: Is it possible to install the -CHCl₂ group directly onto an unsubstituted imidazo[1,2-a]pyridine core?
Direct C-H functionalization is an advanced but potentially very efficient strategy.[9] This can be envisioned via a reaction analogous to the Reimer-Tiemann reaction, which uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂), a highly reactive intermediate.[10][11]
-
Troubleshooting Guide: Low Yields in Direct Dichloromethylation
-
Issue: The reaction gives very low yields, a complex mixture of products, or preferentially reacts at the C3-position.
-
Probable Cause:
-
Regioselectivity: The C3-position of imidazo[1,2-a]pyridine is generally the most nucleophilic and kinetically favored site for electrophilic attack.[12] Dichlorocarbene can act as an electrophile.
-
Harsh Conditions: The strong base (e.g., NaOH, KOH) required to generate dichlorocarbene can degrade the starting material or product.
-
Carbene Insertion: Dichlorocarbene may lead to ring-expansion side products (forming imidazo[1,2-a]diazepines) rather than the desired C-H insertion/addition.
-
-
Expert Recommendation: This route is mechanistically complex and not well-established for this specific transformation. It is considered high-risk and experimental. If attempted, phase-transfer catalysis could be employed to moderate the reaction conditions. However, Route B (Post-Cyclization Modification) is the most highly recommended and reliable strategy for preparing this compound.
-
dot
Caption: Dichlorocarbene generation and potential reaction pathways.
Section 3: Comparison of Synthetic Routes
The choice of synthetic route depends on available starting materials, scale, and tolerance for complex purification.
| Route | Strategy | Key Reagents | Pros | Cons / Common Issues |
| A | Cyclization with Dichloromethyl Reagent | 2-Aminopyridine, 1,1-dichloro-3-halopropan-2-one | Direct, fewest steps. | Key reagent is unstable, hazardous, and not readily available. |
| B1 | Direct Chlorination of 2-Methyl | 2-Methylimidazo[1,2-a]pyridine, NCS or SO₂Cl₂ | Uses stable starting material. | Poor selectivity, difficult purification due to product mixtures. |
| B2 | Reduction of 2-Trichloromethyl (RECOMMENDED) | 2-Trichloromethylimidazo[1,2-a]pyridine, SnCl₂ or PPh₃ | Excellent selectivity , clean conversion, reliable. | Requires an additional synthetic step (reduction). |
| C | Direct C-H Dichloromethylation | Imidazo[1,2-a]pyridine, Chloroform, Strong Base | Potentially high atom economy. | Experimental , low yield, poor regioselectivity, harsh conditions. |
Section 4: Detailed Experimental Protocol (Recommended Route B2)
This section provides a representative, step-by-step protocol for the most reliable synthetic route.
Step 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine
-
To a round-bottom flask, add 2-aminopyridine (1.0 eq), chloroacetone (1.1 eq), and sodium bicarbonate (1.5 eq).
-
Add ethanol as the solvent to achieve a concentration of ~0.5 M.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (~80 °C).
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-methylimidazo[1,2-a]pyridine.
Step 2: Exhaustive Chlorination to 2-(Trichloromethyl)imidazo[1,2-a]pyridine
-
Dissolve 2-methylimidazo[1,2-a]pyridine (1.0 eq) in carbon tetrachloride (CCl₄).
-
Add N-chlorosuccinimide (3.5 eq) and a catalytic amount of AIBN (0.1 eq).
-
Heat the mixture to reflux (~77 °C) under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction by ¹H NMR or GC-MS until the starting material is consumed. This may take 12-24 hours.
-
Cool the reaction, filter off the succinimide byproduct, and wash the filter cake with CCl₄.
-
Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step or purified by chromatography if necessary.
Step 3: Selective Reduction to this compound
-
Dissolve the crude 2-(trichloromethyl)imidazo[1,2-a]pyridine (1.0 eq) in ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.0-2.5 eq) in concentrated HCl dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃ to neutralize the acid. Caution: CO₂ evolution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography to obtain pure this compound.
References
- Manavi, B., Tejeneki, H. Z., Rominger, F., & Balalaie, S. (n.d.). Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j.
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Nikolova, Y., & Kaloyanov, N. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved from [Link]
- Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.).
- Reyes-Mendoza, J., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved from [Link]
- Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (n.d.).
-
(PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Chloroform. (n.d.). Wikipedia. Retrieved from [Link]
-
Nikolova, Y., & Kaloyanov, N. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. Retrieved from [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Retrieved from [Link]
- Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
-
Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Chloroform. (2024). American Chemical Society. Retrieved from [Link]
- Chloroform, ReagentPlus(R), >=99.8%, contains 0.5-1.0% ethanol as stabilizer. (n.d.).
-
Synthesis of imidazo[1,2-a]pyridines as antiviral agents. (n.d.). PubMed. Retrieved from [Link]
-
Trifluoromethylation of imidazo[1,2‐a]pyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
Chloroform | CHCl3 | CID 6212. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Chloroform as a CO surrogate: applications and recent developments. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). RSC Publishing. Retrieved from [Link]
-
Visible‐light‐mediated trifluoromethylation of imidazo[1,2‐a]pyridines.... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst. (n.d.). RSC Publishing. Retrieved from [Link]
-
The synthetic route of imidazo [1, 2‐a] pyridine analogues or derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 8. Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Chloroform - Wikipedia [en.wikipedia.org]
- 11. acs.org [acs.org]
- 12. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
"challenges in the dichloromethylation of heterocyclic compounds"
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the dichloromethylation of heterocyclic compounds. As a Senior Application Scientist, my goal is to equip you with the causal understanding and practical steps needed to overcome common challenges in your research.
Introduction: The Dichloromethyl Group in Modern Chemistry
The dichloromethyl (–CHCl₂) group is a valuable functional handle in synthetic chemistry. It can be readily converted into other important moieties, such as aldehydes (–CHO) via hydrolysis or difluoromethyl (–CF₂H) groups via fluoride exchange. Its incorporation into heterocyclic scaffolds—core structures in over 85% of biologically active molecules—is of significant interest for drug discovery and development.[1] However, the direct dichloromethylation of these rings presents unique challenges, including low reactivity, poor regioselectivity, and substrate degradation. This guide is designed to help you navigate these complexities.
Frequently Asked Questions (FAQs) - Core Concepts
Q1: What are the most common strategies for the dichloromethylation of heterocycles?
A1: Modern dichloromethylation primarily relies on radical-based C-H functionalization. This approach avoids the need for pre-functionalized starting materials. The most common methods generate a dichloromethyl radical (•CHCl₂) which then adds to the heterocyclic ring. Key strategies include:
-
Radical Initiation using Peroxides: Initiators like dicumyl peroxide or tert-butyl hydroperoxide (TBHP) can abstract a hydrogen atom from a dichloromethyl source, typically the reaction solvent itself, like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).[2]
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and mild method.[3] A photocatalyst, upon excitation by light, can initiate a radical cascade that generates the •CHCl₂ radical from a suitable precursor.[4][5][6] This method often shows excellent functional group tolerance.[4]
Q2: What is the general mechanism for radical dichloromethylation?
A2: The process is a radical chain reaction consisting of three main stages: initiation, propagation, and termination.[7]
-
Initiation: A radical initiator (e.g., from peroxide decomposition or an excited photocatalyst) generates the initial radical species.
-
Propagation: This is a two-step cycle. First, a radical abstracts a hydrogen atom from chloroform (or a chlorine atom from CCl4, though less common) to form the key dichloromethyl radical (•CHCl₂). This radical then adds to the electron-rich or electron-deficient C-H position of the heterocycle. The resulting radical intermediate is then oxidized, losing a proton and an electron to regenerate the aromatic system and propagate the chain.
-
Termination: Two radicals combine to form a stable, non-radical species, which terminates the chain reaction.
Below is a diagram illustrating this fundamental pathway.
Caption: General mechanism for radical chain dichloromethylation.
Q3: Is chloroform or dichloromethane a better source for the dichloromethyl radical?
A3: Chloroform (CHCl₃) is generally the preferred source. The C-H bond in chloroform is weaker than in dichloromethane (CH₂Cl₂), making hydrogen atom abstraction by an initiating radical more favorable. Using dichloromethane can lead to the formation of a chloromethyl radical (•CH₂Cl) or require harsher conditions for selective C-H activation.[2]
Troubleshooting Guide: Common Experimental Problems
This section addresses specific issues you may encounter during your experiments. A logical workflow for troubleshooting is presented below.
Caption: A decision tree for troubleshooting dichloromethylation reactions.
Problem 1: Low to No Product Conversion
Q: My reaction shows only starting material after 24 hours. What went wrong?
A: This is a common issue that often points to problems with radical initiation or substrate reactivity.
-
Potential Cause 1: Inactive Initiator.
-
Explanation: Peroxide-based initiators like dicumyl peroxide have a limited shelf life and can decompose if stored improperly. For photoredox reactions, the photocatalyst may have degraded or the light source may not be emitting at the correct wavelength or intensity.
-
Troubleshooting Steps:
-
-
Potential Cause 2: Substrate is Highly Electron-Deficient.
-
Explanation: The addition of the •CHCl₂ radical is often the rate-limiting step. Highly electron-deficient heterocycles (e.g., those with multiple nitrogen atoms or strong electron-withdrawing groups) are less nucleophilic and react slowly with the electrophilic dichloromethyl radical.
-
Troubleshooting Steps:
-
Increase Temperature: This increases the rate of radical initiation and subsequent addition. Perform a systematic screen (e.g., 80 °C, 100 °C, 120 °C) while monitoring for degradation.
-
Increase Reagent Concentration: Increasing the concentration of the initiator or the heterocycle can favor the desired reaction pathway. However, be cautious, as higher initiator concentrations can also increase the rate of termination and side reactions.[8]
-
Switch to a More Potent System: If thermal methods fail, a more reactive system, such as a photoredox-catalyzed reaction, might be necessary to generate radicals under milder conditions.[3][5]
-
-
-
Potential Cause 3: Presence of Radical Inhibitors.
-
Explanation: Oxygen (O₂) is a potent radical inhibitor and can quench the reaction. Certain impurities in solvents or starting materials can also act as scavengers.
-
Troubleshooting Steps:
-
Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) if the chosen method is not explicitly aerobic.
-
Use freshly distilled, anhydrous, and degassed solvents.
-
-
| Symptom | Potential Cause | Suggested Solution | Rationale |
| No conversion | Inactive initiator | Use fresh initiator; verify light source in photocatalysis. | Ensures the radical chain reaction can start effectively. |
| No conversion | Highly electron-deficient substrate | Increase temperature; increase concentration. | Overcomes the high activation energy barrier for radical addition. |
| No conversion | Radical inhibitors present | Degas solvent; use inert atmosphere. | Removes species like O₂ that terminate the radical chain. |
Problem 2: Poor Regioselectivity
Q: My reaction produces a mixture of C2- and C3-dichloromethylated isomers. How can I improve the selectivity?
A: Regioselectivity is governed by a delicate balance of electronic and steric factors. Directing the reaction to a single position requires careful control.
-
Explanation: The dichloromethyl radical will preferentially add to the site of highest spin density or the most electron-rich position that is sterically accessible. For a heterocycle like pyridine, electronic factors might favor C2/C4, but protonation under acidic conditions can change this preference dramatically.
-
Troubleshooting Strategies:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the electronic properties of the heterocycle and the transition state, altering regioselectivity. A study on trifluoromethylation showed that switching from a non-polar solvent to a polar one like DMSO could completely reverse the C2/C3 selectivity.[8] A solvent screen is highly recommended.
-
Steric Hindrance: If one position is electronically favored but sterically hindered, the radical may add to a less hindered, secondary site. You can sometimes leverage this by using a substrate with a bulky protecting or directing group to block one position and force reaction at another.
-
pH Control: For nitrogen-containing heterocycles, the acidity of the medium is critical.[9] Protonation of a nitrogen atom deactivates the ring and changes the positions most susceptible to radical attack. Adding a non-nucleophilic base (like 2,6-lutidine) or a Brønsted acid can be used to tune the electronic nature of the substrate in situ.
-
Problem 3: Significant Byproduct Formation or Substrate Degradation
Q: My reaction turns black and the NMR spectrum is a complex, unidentifiable mess. What is happening?
A: This indicates that side reactions or decomposition are occurring faster than the desired dichloromethylation.
-
Potential Cause 1: Substrate Instability.
-
Explanation: Electron-rich heterocycles (e.g., pyrroles, indoles) are susceptible to oxidation or polymerization under the harsh conditions of some radical reactions, especially at high temperatures or with strong oxidants.
-
Troubleshooting Steps:
-
Lower the Temperature: Use the minimum temperature required for the reaction to proceed.
-
Use a Milder Method: Switch from a high-temperature peroxide-initiated method to a room-temperature photoredox-catalyzed reaction.[4][6]
-
Protect Sensitive Groups: If the heterocycle contains sensitive functionalities (like free N-H groups), consider protecting them before the dichloromethylation step.
-
-
-
Potential Cause 2: Unproductive Radical Reactions.
-
Explanation: High concentrations of radicals can lead to dimerization of the •CHCl₂ radical (to form C₂H₂Cl₄) or reactions with the solvent. Reaction calorimetry has shown that mixing initiator and the radical source without slow addition can lead to a large exotherm from unproductive reactions before the substrate can even react.[8]
-
Troubleshooting Steps:
-
Slow Addition: Add the radical initiator slowly over several hours using a syringe pump. This keeps the instantaneous concentration of radicals low, favoring propagation over termination.
-
Check Stoichiometry: Ensure you are not using a vast excess of the initiator, as this can promote side reactions.
-
-
Standard Laboratory Protocol
Photocatalytic Dichloromethylation of a Generic Heterocycle
This protocol is a representative example based on organophotocatalytic methods and should be adapted for your specific substrate.[5][6]
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the heterocyclic starting material (0.2 mmol, 1.0 equiv.), Rose Bengal (0.004 mmol, 2 mol%), and a suitable solvent (e.g., DMSO, 1.0 mL).
-
-
Reagent Addition:
-
Add chloroform (CHCl₃), which acts as both the dichloromethyl source and co-solvent. The amount may need optimization, but a starting point is often a significant fraction of the total volume or even as the primary solvent.
-
-
Atmosphere and Irradiation:
-
Seal the vial and place it approximately 5 cm from a cooling fan.
-
Begin vigorous stirring and irradiate the mixture with a 3W green LED.
-
Note: Some photoredox reactions use O₂ from the air as a green oxidant, so an inert atmosphere may not be necessary for certain protocols.[5] Always check the specific requirements of your chosen catalytic system.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (3 x 5 mL) to remove the DMSO and catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the dichloromethylated product.
-
Product Characterization Guide
Confirming the successful dichloromethylation and its regiochemistry is crucial. A combination of spectroscopic techniques is required.
| Technique | Purpose | Expected Observations for a -CHCl₂ group |
| ¹H NMR | Identify the proton of the dichloromethyl group. | A sharp singlet integrating to 1H, typically in the range of δ 6.5-7.5 ppm.[10] The exact shift depends on the electronic environment of the heterocycle. |
| ¹³C NMR | Identify the carbon of the dichloromethyl group. | A signal for the -CHCl₂ carbon, typically between δ 100-115 ppm.[10] |
| FTIR | Identify characteristic vibrations. | Look for C-H stretching and bending frequencies, as well as strong C-Cl stretching bands, typically in the 850-750 cm⁻¹ region.[11] |
| Mass Spec (GC-MS/LC-MS) | Confirm molecular weight and isotopic pattern. | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in an approximate 9:6:1 ratio).[12] This is a definitive confirmation of dichlorination. |
By systematically addressing these common challenges and using the provided protocols as a starting point, you can significantly improve the success rate of your dichloromethylation experiments.
References
-
Shi, L., An, D., & Mei, G.-J. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. URL: [Link]
-
Li, X., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. URL: [Link]
-
PubMed. (2020). Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. URL: [Link]
-
Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. URL: [Link]
-
(PDF) Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020). Nature Communications. URL: [Link]
-
He, W., et al. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. European Journal of Medicinal Chemistry. URL: [Link]
-
Zhang, Y., et al. (2024). Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. URL: [Link]
-
Tian, Y., & Li, Z. (2014). Metal-free radical cascade dichloromethylation of activated alkenes using CH2Cl2: highly selective activation of the C–H bond. RSC Advances. URL: [Link]
-
ResearchGate. (2018). Synthesis of Sulfur-Containing Heterocycles by Electrophilic Addition Reactions of Disulfur Dichloride. URL: [Link]
-
Al-Masoudi, A. H. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Egyptian Journal of Chemistry. URL: [Link]
-
ResearchGate. Mass spectrum of 4-[Dichloromethyl]-2-[[2- [1-methyl-2-pyrrolidinyl]ethyl]amino-6-trichloro with retention time (RT)= 3.693. URL: [Link]
-
Larhed, M., et al. (2005). Synthesis of oxygen heterocycles by regioselective Heck reaction. Organic & Biomolecular Chemistry. URL: [Link]
-
Ghosh, T., et al. (2025). Recent Developments on the Synthesis of Oxygen- and Sulfur-containing Heterocycles and their Derivatives under Visible Light Induced Reactions. Current Topics in Medicinal Chemistry. URL: [Link]
-
Liu, J., et al. (2021). Reaction mechanism of dichloromethane oxidation on LaMnO3 perovskite. Chemosphere. URL: [Link]
-
Petrou, A., et al. (2020). Heterocycles in Medicinal Chemistry. Molecules. URL: [Link]
-
ResearchGate. Optimization of reaction conditions. URL: [Link]
-
Kumar, A., et al. (2012). Retracted Article: Thiourea dioxide promoted efficient organocatalytic one-pot synthesis of a library of novel heterocyclic compounds. Organic & Biomolecular Chemistry. URL: [Link]
-
Organic Chemistry Portal. Synthesis of S-Heterocycles. URL: [Link]
-
Chemospecific. (2021). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics! YouTube. URL: [Link]
-
Gong, D., et al. (2024). Photocatalytic Hydrodichloromethylation of Unactivated Alkenes with Chloroform. Organic Letters. URL: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Design of Sulfur Heterocycles with Sulfur Monochloride: Synthetic Possibilities and Prospects. URL: [Link]
-
The Organic Chemistry Tutor. (2023). Mechanisms of Radical Reactions; Chlorination of Methane. YouTube. URL: [Link]
-
Glass, R. S., et al. (2009). Catalytic production of sulfur heterocycles (dihydrobenzodithiins): a new application of ligand-based alkene reactivity. Chemical Communications. URL: [Link]
-
Ashenhurst, J. (2013). Initiation, Propagation, Termination. Master Organic Chemistry. URL: [Link]iation-propagation-termination/)
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free radical cascade dichloromethylation of activated alkenes using CH2Cl2: highly selective activation of the C–H bond - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Identification in Imidazo[1,2-a]pyridine Reactions
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you identify and mitigate the formation of common byproducts in your reactions.
Introduction
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Synthesizing these molecules with high purity is paramount for accurate biological evaluation and downstream applications. However, like any complex organic synthesis, the path to the desired product is often accompanied by the formation of side products. This guide provides a structured approach to identifying these byproducts, understanding their formation, and optimizing your reaction conditions to minimize their occurrence.
Frequently Asked Questions (FAQs)
Q1: My Groebke-Blackburn-Bienaymé (GBB) reaction has a low yield, and I see multiple spots on my TLC plate. What are the most likely impurities?
A1: Low yields and multiple byproducts in the GBB reaction often stem from issues with one of the three core components or the reaction conditions. The most common culprits are:
-
Unreacted Starting Materials: Incomplete reactions are common.[3] You will likely see the 2-aminopyridine, aldehyde, and potentially the isocyanide (or its degradation products) in your crude reaction mixture.
-
Hydrolysis of the Isocyanide: Isocyanides are sensitive to acidic conditions and trace amounts of water. Hydrolysis will convert the isocyanide (R-NC) into a primary amine (R-NH₂) and formic acid.[4][5] The resulting primary amine can then react with the aldehyde to form an alternative imine, leading to different, undesired products.
-
Imine-Related Byproducts: The initial step of the GBB reaction is the formation of an imine from the 2-aminopyridine and the aldehyde. If this imine is not efficiently trapped by the isocyanide, it may participate in side reactions or simply remain as a significant impurity.
Q2: I've isolated my main product, but my NMR spectrum shows some unexpected aromatic signals and a singlet that I can't assign. What could this be?
A2: Unassignable signals often point to subtle side reactions. Consider these possibilities:
-
Partially Cyclized Intermediates: The GBB mechanism proceeds through a nitrilium intermediate followed by an intramolecular cyclization.[6] If this cyclization is incomplete, you may isolate a stable, non-cyclized intermediate. This is more likely with sterically hindered substrates.
-
Byproducts from Aldehyde Impurities: Aldehydes can oxidize to carboxylic acids, especially if they are old or have been improperly stored. The presence of a carboxylic acid can interfere with the catalytic cycle of the reaction.
Q3: My reaction involves an α-haloketone and 2-aminopyridine. Besides the desired product, what other species might I expect?
A3: This classical condensation reaction is generally robust, but side reactions can occur:
-
Double Alkylation: The 2-aminopyridine has two nucleophilic nitrogen atoms (the endocyclic pyridine nitrogen and the exocyclic amino group). While the reaction is generally selective for initial alkylation on the pyridine nitrogen, under certain conditions (e.g., strong base, high temperature), you might observe byproducts resulting from alkylation on the exocyclic amine.
-
Formation of N-Oxides: If you are using any oxidizing agents or if your starting materials have been exposed to air for extended periods, you could form N-oxides of your 2-aminopyridine starting material or your final imidazo[1,2-a]pyridine product.[7][8][9][10][11] These will have distinct spectroscopic properties.
Troubleshooting Guides
Guide 1: Persistent Unreacted Starting Materials
This is one of the most common issues, indicating an incomplete or stalled reaction.
Symptoms:
-
TLC analysis shows spots corresponding to the starting materials.
-
¹H NMR of the crude product shows characteristic signals of the 2-aminopyridine, aldehyde, and/or isocyanide.
-
Low isolated yield of the desired product.
Workflow for Identification and Resolution:
Sources
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]
- 5. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. routledge.com [routledge.com]
- 9. Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jchemrev.com [jchemrev.com]
Technical Support Center: Imidazo[1,2-a]Pyridine Synthesis Work-up
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of post-reaction work-up and purification of this privileged heterocyclic scaffold.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of imidazo[1,2-a]pyridine syntheses. Each problem is followed by probable causes and detailed, step-by-step solutions.
Problem 1: Difficulty Removing Unreacted 2-Aminopyridine Starting Material
Q: My crude product is heavily contaminated with the starting 2-aminopyridine, which co-elutes with my product during column chromatography. How can I remove it effectively?
A: Unreacted 2-aminopyridines are a common impurity. Their basicity and polarity can make them challenging to separate from the desired imidazo[1,2-a]pyridine product, which often possesses similar properties.
Probable Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Similar Polarity: The starting material and product have close Rf values on TLC.
-
Basic Nature: Both compounds can interact with silica gel, leading to streaking and poor separation.
Solutions:
-
Acidic Wash (For Acid-Stable Products):
-
Rationale: This method leverages the basicity of the aminopyridine. By protonating the amine, its water solubility is significantly increased, allowing for its removal into an aqueous phase.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer several times with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl).[1] The protonated aminopyridine will partition into the aqueous layer.
-
Caution: This method is only suitable if your target imidazo[1,2-a]pyridine is stable under acidic conditions.
-
After the acid wash, neutralize the organic layer by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Copper Sulfate Wash:
-
Rationale: Copper (II) sulfate forms a colored complex with amines, which can then be extracted into the aqueous phase.[1]
-
Protocol:
-
Dissolve the crude mixture in a suitable organic solvent.
-
Wash the organic layer multiple times with a 10% aqueous solution of copper (II) sulfate. The aqueous layer will turn purple as it complexes with the amine.
-
Continue washing until no further color change is observed in the fresh copper sulfate solution.[1]
-
Wash the organic layer with brine, dry, and concentrate.
-
-
-
Recrystallization:
-
Rationale: If the product is a solid and the unreacted aminopyridine is present in a smaller quantity, recrystallization can be a highly effective purification method.
-
Protocol:
-
Choose a solvent system in which the imidazo[1,2-a]pyridine has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Dissolve the crude material in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
-
Problem 2: Formation of a Dark, Tarry, and Intractable Residue
Q: After removing the solvent, my reaction mixture is a dark, tar-like substance that is difficult to handle and purify. What causes this and how can I clean it up?
A: Tar formation is often due to polymerization or degradation of starting materials, intermediates, or the final product, especially under harsh reaction conditions (e.g., high temperatures or strong acids/bases).
Probable Causes:
-
Side Reactions: Undesired polymerization pathways.
-
Degradation: Decomposition of reactants or products.
-
Excessive Heat: Prolonged heating can lead to decomposition.
Solutions:
-
Trituration:
-
Rationale: This technique is used to "wash" a crude solid with a solvent in which the desired product is insoluble, but the tarry impurities are soluble.
-
Protocol:
-
Add a non-polar solvent like hexanes, pentane, or diethyl ether to the crude tar.
-
Stir or sonicate the mixture vigorously. The desired product may precipitate as a solid while the impurities remain dissolved.
-
Decant the solvent or filter the solid. Repeat the process several times.
-
-
-
Silica Gel Plug Filtration:
-
Rationale: For moderately polar products contaminated with highly polar, dark impurities, a quick filtration through a short pad of silica gel can be effective.
-
Protocol:
-
Place a plug of cotton or glass wool in a large pipette or a small column.
-
Add a layer of sand, followed by a short column of silica gel (e.g., 2-3 inches).
-
Dissolve the crude material in a minimal amount of a relatively non-polar solvent (e.g., DCM or 10% ethyl acetate in hexanes).
-
Pass this solution through the silica plug, eluting with a slightly more polar solvent system. The highly colored, polar impurities should remain at the top of the silica.
-
-
-
Activated Charcoal Treatment:
-
Rationale: Activated charcoal is excellent for adsorbing colored impurities.
-
Protocol:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite to remove the charcoal.
-
Concentrate the filtrate. Note: Some product may also be adsorbed, so use charcoal sparingly.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a typical imidazo[1,2-a]pyridine synthesis, such as the Groebke-Blackburn-Bienaymé reaction?
A1: A general procedure often involves quenching the reaction, followed by an extractive work-up and purification.
Step-by-Step General Protocol:
-
Reaction Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. If an acid catalyst was used, it's often quenched by the addition of a base, such as a saturated aqueous solution of NaHCO₃.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent like ethanol or DMF, the solvent is typically removed under reduced pressure.
-
Extractive Work-up:
-
The residue is taken up in an organic solvent (e.g., ethyl acetate or DCM) and water.[2]
-
The layers are separated. The aqueous layer is often extracted a few more times with the organic solvent.
-
The combined organic layers are washed with brine to remove residual water, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.[1]
-
-
Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel.[3][4]
Q2: How do I choose the right solvent system for flash column chromatography of imidazo[1,2-a]pyridines?
A2: The choice of eluent is critical for good separation. Imidazo[1,2-a]pyridines are often moderately polar.
-
Initial Screening: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).[3][4]
-
Adjusting Polarity:
-
If the Rf of your product is too low (streaking at the baseline), increase the proportion of the polar solvent.
-
If the Rf is too high (running with the solvent front), increase the proportion of the non-polar solvent.
-
-
Improving Separation: If separation is poor, you can try adding a small amount of a third solvent. For basic compounds like imidazo[1,2-a]pyridines, adding a small percentage (e.g., 1-2%) of triethylamine (Et₃N) or ammonia in methanol to the eluent can reduce streaking and improve peak shape by deactivating acidic sites on the silica gel.
-
Alternative Solvents: Other solvent systems that can be effective include dichloromethane/methanol or chloroform/acetone.
Table 1: Common Eluent Systems for Imidazo[1,2-a]Pyridine Purification
| Solvent System Components | Typical Ratio (v/v) | Notes |
| Hexanes / Ethyl Acetate | 9:1 to 1:1 | A good starting point for many derivatives.[3][4] |
| Dichloromethane / Methanol | 99:1 to 9:1 | Useful for more polar products. |
| Hexanes / Acetone | 8:2 to 1:1 | Acetone is a more polar alternative to ethyl acetate. |
| Eluent + 1% Triethylamine | As above | Recommended for basic compounds to prevent streaking. |
Q3: My product seems to precipitate directly from the reaction mixture. Is it pure enough, or do I still need to perform a full work-up?
A3: In some cases, particularly with certain multicomponent reactions in solvents like ethanol, the product may precipitate out in high purity.[5][6]
-
Initial Assessment: Collect the precipitate by filtration and wash it with a small amount of cold solvent (the same as the reaction solvent).
-
Purity Check: Analyze the solid by TLC, NMR, and/or LC-MS to determine its purity.
-
Decision:
-
If the product is of high purity (>95%), further purification may not be necessary. This is a significant advantage of such "precipitation-driven" reactions.[5]
-
If significant impurities are present, the filtered solid should be subjected to a standard purification method like recrystallization or column chromatography.
-
Q4: Can I use an aqueous work-up if my reaction was performed in a water-miscible solvent like ethanol or acetonitrile?
A4: Yes, but you must first remove the bulk of the water-miscible organic solvent.
Workflow for Water-Miscible Solvents:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the ethanol, acetonitrile, etc.
-
Dissolve the resulting residue in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Proceed with the standard aqueous wash and extraction as described in A1.
This ensures proper partitioning of your product and impurities between the organic and aqueous phases.
Visualizing the Work-up Decision Process
The choice of work-up procedure often depends on the physical state and solubility of the crude product. The following flowchart can guide your decision-making process.
Caption: Decision flowchart for selecting a work-up strategy.
References
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. Available at: [Link]
-
Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. Available at: [Link]
- Purification of heterocyclic organic nitrogen compounds. Google Patents.
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available at: [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn- Bienaymé Reaction. Semantic Scholar. Available at: [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]
-
Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Tetrahedron Letters. Available at: [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health. Available at: [Link]
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Structural Optimization of Imidazo[1,2-a]pyridine Derivatives for Improved Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. This scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, its inherent susceptibility to metabolic and chemical degradation presents a significant hurdle in advancing lead candidates.
This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to diagnose and resolve stability issues. Our goal is to empower you to rationally design and synthesize next-generation analogues with enhanced pharmacokinetic profiles.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses common high-level questions regarding the stability of the imidazo[1,2-a]pyridine core.
Q1: Why is the imidazo[1,2-a]pyridine scaffold often susceptible to metabolic instability?
A: The imidazo[1,2-a]pyridine ring system possesses several features that make it a target for metabolic enzymes. Firstly, it is an electron-rich aromatic system, making it prone to oxidative metabolism, primarily by Cytochrome P450 (CYP) enzymes.[2] Secondly, the pyridine nitrogen can influence the electron density across the ring, creating specific "soft spots" for enzymatic attack. Common metabolic pathways include hydroxylation on the imidazole or pyridine rings and oxidation mediated by enzymes like aldehyde oxidase (AO), particularly on electron-deficient positions.[2][3]
Q2: What are the primary "soft spots" for metabolism on the imidazo[1,2-a]pyridine core?
A: While the exact metabolic profile is highly dependent on the specific substitution pattern of your derivative, several positions are commonly identified as metabolic liabilities:
-
C7-position: This is a frequent site for CYP-mediated aromatic hydroxylation.
-
C5-position: Also susceptible to CYP-mediated oxidation.
-
C3-position: If unsubstituted, it can be a site for oxidation.
-
The Imidazole Ring: The imidazole portion of the scaffold can also undergo oxidation.
-
Substituents: Attached functional groups, especially those with benzylic protons or electron-rich moieties, are often primary sites of metabolism.
Q3: What is the difference between metabolic stability and chemical stability?
A: Metabolic stability refers to the susceptibility of a compound to degradation by drug-metabolizing enzymes, typically in the liver.[4][5] This is assessed using systems like liver microsomes or hepatocytes.[4][5] Chemical stability , on the other hand, refers to the compound's intrinsic stability under various chemical conditions, such as pH, light, and temperature, in the absence of enzymes. Both are critical for a successful drug candidate, affecting its shelf-life, formulation, and behavior in the gastrointestinal tract.
Section 2: Troubleshooting Guide - Metabolic Instability
This section provides specific, actionable advice for common metabolic stability challenges encountered during drug development.
Scenario 1: High Clearance in Human Liver Microsomes (HLM)
Q: My lead compound shows a short half-life (<15 minutes) in my HLM assay. LC-MS/MS analysis of the incubation mixture suggests the formation of one or more hydroxylated metabolites (+16 Da). How can I identify the site of metabolism and improve stability?
A: This is a classic metabolic instability issue, likely driven by CYP-mediated oxidation. Your approach should be systematic and evidence-based.
Step 1: Pinpoint the Site of Metabolism (Metabolite ID)
The first crucial step is to identify where the oxidation is occurring. Simply knowing a hydroxyl group was added is not enough for rational design.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm the elemental composition of the metabolite(s).
-
NMR Spectroscopy: If you can generate sufficient quantities of the metabolite (via scaled-up microsomal incubations or microbial models), 1D and 2D NMR spectroscopy provide the definitive structural elucidation.
-
Recombinant CYP Isoforms: Incubate your compound with a panel of individual, recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to see which specific isoform is responsible.[6][7] This can provide clues, as different CYPs have different substrate preferences.
-
Deuterium Labeling: Synthesize analogues where specific, suspected "soft spots" are labeled with deuterium. The C-D bond is stronger than a C-H bond, leading to a kinetic isotope effect. A significant increase in stability upon deuteration at a specific position strongly implicates it as a site of metabolism.
Step 2: Implement Structure-Modification Strategies
Once the metabolic soft spot is identified, you can employ several medicinal chemistry strategies.
-
Blocking Strategy: Introduce a substituent at the metabolic soft spot that is resistant to oxidation. Fluorine is a common choice as its small size minimizes steric clashes while its strong electron-withdrawing nature deactivates the position to oxidative attack. A methyl group can also serve as a blocking group.
-
Electronic Modification: Modify the electronic properties of the ring system to make it less susceptible to oxidation.[2] Introducing electron-withdrawing groups (EWGs) onto the imidazo[1,2-a]pyridine core can decrease the electron density of the aromatic system, thus reducing its affinity for CYP enzymes.[3]
-
Steric Hindrance: Introduce a bulky group near the site of metabolism. This can sterically shield the soft spot from the active site of the metabolizing enzyme.
-
Scaffold Hopping: In some cases, the core scaffold itself is the liability. Consider bioisosteric replacements or scaffold hopping to a related, but more stable, heterocyclic system. For example, altering the nitrogen position from an imidazo[1,2-a]pyrimidine to an imidazo[1,5-a]pyridine has been shown to mitigate metabolism by aldehyde oxidase.[2]
Data Summary: Impact of Structural Modifications on Metabolic Stability
| Modification Strategy | Example | Rationale | Potential Outcome (Illustrative) | Reference |
| Blocking | Replace C7-H with C7-F | Fluorine deactivates the position towards oxidation. | T½ in HLM increases from 10 min to >60 min. | [3] |
| Electronics | Add a -CN group to the pyridine ring | EWG reduces overall ring electron density. | Reduced rate of CYP-mediated oxidation. | [2] |
| Scaffold Hopping | Isomeric change to imidazo[1,5-a]pyridine | Alters electronic distribution and enzyme recognition. | Avoids metabolism by aldehyde oxidase (AO). | [2] |
Scenario 2: Aldehyde Oxidase (AO) Mediated Metabolism
Q: My compound is stable in NADPH-supplemented microsomes but shows rapid degradation in liver S9 fractions or hepatocytes. What could be the cause?
A: This pattern strongly suggests metabolism by cytosolic enzymes, most notably aldehyde oxidase (AO). [8] AO is a non-P450 enzyme that often metabolizes electron-deficient azaheterocycles.[3]
Step 1: Confirm AO Involvement
-
Use an AO-specific inhibitor: Re-run your liver S9 or hepatocyte stability assay in the presence of a known AO inhibitor (e.g., hydralazine or raloxifene). A significant increase in stability will confirm the role of AO.
-
Cross-Species Comparison: AO activity varies significantly between species (e.g., high in human and monkey, low in dog). Observing high clearance in human S9 but low clearance in dog S9 is a strong indicator of AO metabolism.
Step 2: Structural Modifications to Mitigate AO Metabolism
-
Block the Site of Oxidation: AO typically oxidizes electron-deficient carbons adjacent to a ring nitrogen. Identifying this "soft spot" and blocking it with a fluorine or methyl group is a primary strategy.[3]
-
Modulate Ring Electronics: While counterintuitive, sometimes adding an electron-donating group (EDG) like a methoxy or morpholino group can surprisingly block AO oxidation by altering the substrate's binding mode in the enzyme's active site.[3]
-
Introduce Steric Hindrance: Placing a bulky group near the AO soft spot can prevent the compound from accessing the enzyme's active site.
-
Reduce Aromaticity: Partial saturation of the heterocyclic ring can effectively block AO oxidation, though this is a significant structural change that may impact target activity.[3]
Diagram: Troubleshooting Metabolic Instability
Below is a workflow to diagnose and address common metabolic stability issues.
Caption: Workflow for diagnosing and solving metabolic instability.
Section 3: Troubleshooting Guide - Chemical Instability
This section addresses issues related to the intrinsic chemical stability of your compounds.
Q: My compound degrades in the stock solution (DMSO) over time, and I observe poor recovery in my acidic or basic aqueous buffers, even without enzymes. What should I investigate?
A: This points to chemical instability. The imidazo[1,2-a]pyridine core can be susceptible to hydrolysis under certain pH conditions.
Step 1: Systematic pH Stability Study
-
Protocol: Incubate your compound in a series of buffers across a wide pH range (e.g., pH 1.2, 3.0, 5.0, 7.4, 9.0) at a controlled temperature (e.g., 37°C).
-
Analysis: Use a validated HPLC method to quantify the disappearance of the parent compound over several time points (e.g., 0, 2, 4, 8, 24 hours).
-
Interpretation: A rapid loss of the parent compound at low or high pH indicates acid or base-catalyzed hydrolysis. The imidazole ring, in particular, can be susceptible to cleavage under harsh acidic conditions.
Step 2: Structural Modifications to Enhance Chemical Stability
-
Identify the labile bond: Use LC-MS to identify the degradation products. This will help you pinpoint the bond that is being cleaved.
-
Electronic Shielding: If hydrolysis is the issue, consider adding electron-withdrawing groups near the labile bond to decrease its reactivity.
-
Steric Protection: Introduce bulky substituents that sterically hinder the approach of water or hydronium/hydroxide ions to the reactive center.
Diagram: Common Metabolic "Soft Spots"
This diagram highlights the positions on the imidazo[1,2-a]pyridine core that are frequently targeted by metabolic enzymes.
Caption: Common metabolic soft spots on the imidazo[1,2-a]pyridine core.
Section 4: Experimental Protocols
A reliable and reproducible protocol is the foundation of good science. Here is a detailed, step-by-step protocol for a standard in vitro metabolic stability assay using human liver microsomes.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of a test compound.[4][9]
Materials:
-
Pooled Human Liver Microsomes (HLM), from a reputable supplier
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic fate (e.g., Verapamil, Testosterone)
-
Negative control (compound known to be highly stable, e.g., Warfarin)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates and analytical plates
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw HLM on ice.
-
Prepare a working solution of HLM in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation.[9]
-
Prepare the test compound and controls to a final concentration of 1 µM in the incubation mixture. Keep the final DMSO concentration below 0.5% to avoid enzyme inhibition.
-
Pre-warm the HLM solution and phosphate buffer to 37°C in a water bath.
-
-
Incubation (in a 96-well plate):
-
Time=0 Point: In a separate plate, add the quenching solution first. Then add the HLM solution, buffer, and test compound. This sample represents 100% of the compound at the start.
-
Main Incubation: To the main incubation plate, add the HLM solution and buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a well in the analytical plate already containing ice-cold quenching solution.[9] This stops the reaction.
-
-
Sample Processing:
-
Once all time points are collected, seal the analytical plate.
-
Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point using LC-MS/MS.[5]
-
Normalize the peak areas to the internal standard.
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (T½) using the formula: T½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / T½) x (incubation volume / mg microsomal protein)
-
Self-Validation and Controls:
-
-NADPH Control: Run a parallel incubation without the NADPH regenerating system. Significant compound loss in this control suggests non-CYP degradation or chemical instability.
-
Positive Control: The positive control (e.g., Verapamil) should show significant metabolism, validating the activity of your microsomal batch.
-
Negative Control: The negative control (e.g., Warfarin) should show high stability, confirming the experimental conditions are not causing non-specific degradation.
References
- How to Conduct an In Vitro Metabolic Stability Study. (2025). Vertex AI Search.
- Obach, R. S. (2004).
- Linton, A., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO).
- Ma, S., & Chowdhury, S. K. (2011). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments.
- Crofts, F. G., et al. (1998). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1. PubMed.
- Metabolic Stability Assays. Merck Millipore.
- Zhang, L., et al. (2022).
- Ricci, G., & Orsale, M. V. (2019).
- Evaluating Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
- Moraski, G. C., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH.
- da Silva, G. G., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. (2013). Probe Reports from the NIH Molecular Libraries Program.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of Imidazo[1,2-a]pyridine Derivatives: A Comparative Analysis
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine is a nitrogen-bridged heterocyclic system that has garnered significant attention from the medicinal chemistry community.[1] Its rigid, planar structure and rich electron density make it an exceptional pharmacophore capable of interacting with a diverse array of biological targets. This versatility has established it as a "privileged structure," forming the core of several commercially successful drugs, including Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic).[1][2]
The true power of this scaffold lies in its synthetic tractability. The core can be readily functionalized at multiple positions (primarily C2, C3, C6, C7, and C8), allowing for the fine-tuning of its physicochemical properties and biological activity. This guide provides a comparative analysis of the biological activities of various imidazo[1,2-a]pyridine derivatives, grounded in experimental data, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will explore the crucial structure-activity relationships (SAR) that govern their efficacy and delve into the underlying mechanisms of action.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of targeted, potent, and less toxic anticancer agents is a paramount goal in drug discovery. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds that can modulate various cellular pathways implicated in cancer.[3] Their anticancer effects often stem from the inhibition of key enzymes, such as protein kinases, or interference with crucial cellular structures like microtubules.[3][4]
Comparative Analysis of Anticancer Potency
The cytotoxic effects of these derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison.
| Compound Class/Example | Substituents | Target Cell Line | IC50 (µM) | Primary Target/Mechanism | Reference |
| Thiazole-substituted | Thiazole at C3 | A375 (Melanoma) | 0.14 | PI3Kα Inhibition | [5] |
| Thiazole-substituted | Thiazole at C3 | HeLa (Cervical) | 0.21 | PI3Kα Inhibition | [5] |
| Compound 6 | Phenyl at C2, Ester at C3 | A375, WM115 (Melanoma) | ~9.7 - 15 | AKT/mTOR Inhibition, Apoptosis | [5] |
| Compound 12b | tert-butyl at C2, Phenylamino at C3 | HepG2 (Liver), MCF-7 (Breast) | 13, 11 | Not specified | [6] |
| IP-5 | Not specified | HCC1937 (Breast) | 45 | p53/p21 Upregulation, Apoptosis | [7][8] |
| HB9 | Hybrid with amine/aniline | A549 (Lung) | 50.56 | Not specified | [9] |
| HB10 | Hybrid with acid hydrazide | HepG2 (Liver) | 51.52 | Not specified | [9] |
Structure-Activity Relationship (SAR) in Anticancer Derivatives
The substitution pattern on the imidazo[1,2-a]pyridine ring is critical for anticancer activity. Different functional groups at specific positions can dramatically influence potency and target selectivity.
-
Position 2 (C2): Substitution with aryl groups, such as a p-tolyl group, is often associated with significant activity. The nature of the substituent on this aryl ring can further modulate potency.[10]
-
Position 3 (C3): This position is a key site for introducing diversity. Attaching moieties like thiazole groups or acetamide linkers has led to potent PI3K and Akt inhibitors.[5][11]
-
Position 6 (C6) & 8 (C8): Modifications at these positions, often with electron-withdrawing or donating groups, can influence the overall electronic properties of the scaffold and its interaction with target proteins. Dichloro-substitution has been explored in several synthetic schemes.[12]
Caption: Key SAR points for anticancer activity.
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
A predominant mechanism for the anticancer action of imidazo[1,2-a]pyridine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[11] Derivatives have been designed to act as potent inhibitors of kinases within this cascade, particularly PI3Kα and Akt.[5][13] By blocking this pathway, these compounds can induce cell cycle arrest and trigger apoptosis (programmed cell death).[5][7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is chosen for its high throughput, reliability, and straightforward execution.
-
Cell Seeding: Plate cancer cells (e.g., A375, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for sufficient time for the compounds to exert their cytotoxic or cytostatic effects.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, often by targeting critical signaling pathways that regulate the inflammatory response.[14][15]
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory potential can be assessed by measuring the inhibition of inflammatory mediators or enzymes like cyclooxygenases (COX).
| Compound/Example | Assay | Target/Measurement | Result | Reference |
| MIA Derivative | ELISA-based | NF-κB & STAT3 pathways | Suppression of pathways | [14][15] |
| Carboxylic Acid Derivatives | In vivo carrageenan edema | Edema inhibition | More efficient than indomethacin | [16] |
| Compound 5 | In vitro enzyme assay | COX-2 Inhibition | Preferential COX-2 inhibitor | [16] |
| Imidazo[1,2-a]pyrimidines | Human whole blood assay | COX-2 Inhibition | IC50 = 13 µmol/L (13x selective over COX-1) | [17] |
Mechanism of Action: Suppression of NF-κB and STAT3 Pathways
A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert its anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathways.[14][15] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory genes like iNOS (inducible nitric oxide synthase) and COX-2. By inhibiting the activation of STAT3 and NF-κB, these derivatives can effectively dampen the production of inflammatory mediators. Molecular docking studies have shown that these compounds can bind directly to the NF-κB p50 subunit.[14][15]
Caption: Suppression of the NF-κB inflammatory pathway.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotic development. Imidazo[1,2-a]pyridines have been investigated for their activity against a range of bacterial and fungal pathogens.[18][19]
Comparative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the standard metric used to evaluate the potency of an antimicrobial agent. It is the lowest concentration of a chemical that prevents the visible growth of a bacterium or fungus.
| Compound Class/Example | Substituents | Target Organism | MIC (mg/mL or µg/mL) | Reference |
| Azo-based (4e) | Azo-linkage, specific aryl groups | E. coli CTXM (resistant) | 0.5 - 0.7 mg/mL | [20] |
| Azo-based (4e) | Azo-linkage, specific aryl groups | K. pneumoniae NDM (resistant) | 0.5 - 0.7 mg/mL | [20] |
| Compound 9a | N-benzyl-benzamide moiety | Bacillus subtilis | High activity (zone of inhibition) | [19] |
| Compound 38 | Phenyl at C2, specific group at C7 | Gram-positive & Gram-negative strains | Most effective of series | [10] |
| Triazole hybrids (13b, 13j) | 1,2,3-Triazole at C2 | B. subtilis, S. aureus, P. aeruginosa | Significant activity | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized and quantitative method for determining the MIC, chosen for its reproducibility and efficiency in testing multiple compounds and concentrations.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 25923) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Streptomycin) should be included as a reference standard.[19]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.
Neuropharmacological Activity: The Case of Zolpidem and Alpidem
The therapeutic value of the imidazo[1,2-a]pyridine scaffold is perhaps best exemplified by Zolpidem and Alpidem. Though structurally similar, they exhibit distinct pharmacological profiles: Zolpidem is a potent hypnotic used for insomnia, while Alpidem was used as an anxiolytic.[21][22] This difference underscores how subtle structural modifications can drastically alter biological activity.
Their mechanism of action involves positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[23][24] These drugs bind to the benzodiazepine (BZ) site on the receptor, enhancing the effect of GABA and leading to neuronal hyperpolarization and reduced excitability.[24] Notably, they show selectivity for GABA-A receptor subtypes containing the α1 subunit, which is thought to mediate the sedative and hypnotic effects.[23]
Caption: Zolpidem's mechanism at the GABA-A receptor.
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility and the ability to systematically modify its structure have led to derivatives with potent and selective activities across a remarkable range of therapeutic areas, from oncology to infectious diseases and neuropharmacology. The comparative data clearly show that substitutions at the C2, C3, and C7 positions are particularly influential in determining biological outcomes.[10]
Future research will likely focus on developing derivatives with even greater target specificity to minimize off-target effects and toxicity. The combination of rational drug design, guided by SAR and in silico modeling, with high-throughput screening will continue to unlock the full potential of this versatile and powerful chemical core. The development of novel imidazo[1,2-a]pyridines as inhibitors of protein kinases and as new antimicrobial agents remains a particularly promising avenue for future therapeutic breakthroughs.[10][25]
References
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. Available at: [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available at: [Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available at: [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH. Available at: [Link]
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library. Available at: [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. NIH. Available at: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
-
Mechanism of action of the hypnotic zolpidem in vivo. NIH. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. RXIV. Available at: [Link]
-
Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. Available at: [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications. Available at: [Link]
-
Reduction of reticulata neuronal activity by zolpidem and alpidem, two imidazopyridines with high affinity for type I benzodiazepine receptors. PubMed. Available at: [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link]
-
Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. ResearchGate. Available at: [Link]
-
The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. ResearchGate. Available at: [Link]
-
Alpidem. Wikipedia. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. Available at: [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine. ResearchGate. Available at: [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. SpringerLink. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Taylor & Francis Online. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ResearchGate. Available at: [Link]
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available at: [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. europepmc.org. Available at: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. NIH. Available at: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ScienceOpen. Available at: [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
-
Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation. PubMed. Available at: [Link]
-
Zolpidem. Britannica. Available at: [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. sciensage.info [sciensage.info]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reduction of reticulata neuronal activity by zolpidem and alpidem, two imidazopyridines with high affinity for type I benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Alpidem - Wikipedia [en.wikipedia.org]
- 23. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to 2-(dichloromethyl)imidazo[1,2-a]pyridine and its Halogenated Analogs: Synthesis, Properties, and Biological Potential
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically used drugs with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5][6][7][8][9] The introduction of halogens into drug candidates is a well-established strategy to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth technical comparison of 2-(dichloromethyl)imidazo[1,2-a]pyridine and its halogenated analogs, including mono- and tri-halogenated derivatives of fluorine, chlorine, bromine, and iodine. We will delve into their synthesis, discuss their potential structure-activity relationships (SAR), and provide detailed experimental protocols for their preparation and biological evaluation. While direct head-to-head comparative studies for this entire series of compounds are not extensively available in the current literature, this guide synthesizes the existing knowledge to provide a comprehensive and scientifically grounded overview for researchers in drug discovery and development.
Synthesis of 2-(Halomethyl)imidazo[1,2-a]pyridines: A Mechanistic Perspective
The most common and direct route to the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[10][11][12][13][14][15] This versatile reaction can be adapted to synthesize the 2-(halomethyl) analogs by selecting the appropriate halogenated acetone derivative as the starting material.
A plausible and efficient synthetic pathway for the chloro- and bromo- analogs is the reaction of 2-aminopyridine with the corresponding mono-, di-, or tri-halogenated acetone. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine with the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.
For the synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridine, 1,3-dichloroacetone is a suitable starting material.[10][11] Following this logic, 1,1-dichloroacetone would be the appropriate precursor for this compound, and 1,1,1-trichloroacetone for the corresponding 2-(trichloromethyl) analog. Similarly, the bromo-analogs can be prepared using the respective brominated acetones. The synthesis of fluoro- and iodo- analogs often requires more specialized methods due to the different reactivity of the halogenated precursors.
Below is a generalized experimental protocol for the synthesis of this compound, which can be adapted for other chloro- and bromo- analogs.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminopyridine
-
1,1-Dichloroacetone
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (10 mmol, 1 equivalent) in 40 mL of anhydrous ethanol.
-
Addition of Reagent: To the stirring solution, add 1,1-dichloroacetone (12 mmol, 1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality in Experimental Choices: The choice of an anhydrous solvent like ethanol is to prevent side reactions with water. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The basic work-up with sodium bicarbonate is crucial to neutralize the hydrohalic acid formed during the reaction and to facilitate the extraction of the free base product into the organic solvent.
Comparative Physicochemical Properties
The nature and number of halogen atoms on the 2-methyl substituent are expected to significantly influence the physicochemical properties of the imidazo[1,2-a]pyridine derivatives.
| Property | Monohalo | Dihalo | Trihalo | Influence of Halogen (F < Cl < Br < I) |
| Lipophilicity (logP) | Increases | Increases further | Highest increase | Increases down the group |
| Electrophilicity of the α-carbon | Moderate | High | Very High | Decreases down the group (due to bond length and polarizability) |
| Stability | Generally stable | Potentially reactive | Can be unstable (e.g., iodoform) | Decreases down the group |
| Hydrogen Bonding Capacity | Potential H-bond acceptor | Weak H-bond acceptor | Very weak H-bond acceptor | Decreases down the group |
Expert Insights: The increasing halogenation is predicted to enhance the lipophilicity of the compounds, which can improve their ability to cross cell membranes. However, excessive halogenation, particularly with larger halogens like iodine, might also lead to decreased aqueous solubility and potential steric hindrance in binding to biological targets. The high electrophilicity of the di- and tri-halomethylated carbon could make these compounds susceptible to nucleophilic attack, which might be a mechanism of action (e.g., covalent inhibition of an enzyme) or a pathway for metabolic degradation.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
While a direct comparative dataset is not available, we can infer potential trends in biological activity based on published data for various imidazo[1,2-a]pyridine derivatives and general principles of medicinal chemistry.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have shown significant anticancer activity through various mechanisms, including inhibition of kinases (e.g., PI3K/Akt/mTOR pathway), tubulin polymerization, and other key cellular processes.[2][3][16][9]
| Compound Series | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Imidazo[1,2-a]pyridine-based | HCC1937 (Breast) | 45 | Cell cycle arrest, apoptosis | [16] |
| Imidazo[1,2-a]pyridine-based | A375 (Melanoma) | <1 | Not specified | [9] |
| Covalent Imidazo[1,2-a]pyridines | NCI-H358 (Lung) | Potent | KRAS G12C inhibition | [2] |
SAR Insights: The introduction of halogens can influence anticancer activity in several ways:
-
Lipophilicity and Cell Penetration: Increased lipophilicity from halogenation may enhance cell permeability, leading to higher intracellular concentrations of the drug.
-
Target Binding: Halogen atoms can form halogen bonds, a type of non-covalent interaction with protein targets, which can enhance binding affinity and potency.
-
Metabolic Stability: Fluorine, in particular, is often used to block sites of metabolism, increasing the half-life of a drug.
-
Reactivity: As mentioned, di- and trichloromethyl groups can act as latent electrophiles, potentially forming covalent bonds with nucleophilic residues (e.g., cysteine) in the active site of target proteins, leading to irreversible inhibition.
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold is also a promising platform for the development of new antimicrobial agents.[4][7]
| Compound Series | Organism | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyridinyl-chalcones | S. aureus | 3.125 - 6.25 | This data is from a study on related compounds and is illustrative. |
| Imidazo[1,2-a]pyridinyl-chalcones | P. aeruginosa | 50 | This data is from a study on related compounds and is illustrative. |
SAR Insights:
-
Halogen Type and Position: The type and position of the halogen can significantly impact antimicrobial activity. For instance, some studies on other heterocyclic scaffolds have shown that brominated and fluorinated derivatives can have enhanced activity.
-
Degree of Halogenation: Increasing the number of halogens can increase the lipophilicity, which might improve penetration through the bacterial cell wall. However, this can also lead to toxicity. The optimal degree of halogenation needs to be determined experimentally for each class of compounds and each target organism.
Experimental Protocol for Biological Evaluation: MTT Assay for Cytotoxicity
This protocol describes a standard method to assess the in vitro anticancer activity of the synthesized compounds.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Synthesized imidazo[1,2-a]pyridine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
The 2-(halomethyl)imidazo[1,2-a]pyridine scaffold represents a promising area for the discovery of new therapeutic agents. While direct comparative data for a full series of halogenated analogs of this compound is currently limited in the literature, this guide provides a framework for their synthesis and evaluation based on established chemical principles and related studies. The variation of the halogen (F, Cl, Br, I) and the degree of halogenation (mono-, di-, tri-) are expected to have a profound impact on the physicochemical properties and biological activities of these compounds. Future systematic studies are warranted to fully explore the structure-activity relationships within this series and to identify lead candidates for further development as anticancer or antimicrobial agents. This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing chemical space.
References
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. (2021-12-14). [Link]
-
Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. (2025-08-07). [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024-09-02). [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024-09-02). [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022-09-01). [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. (n.d.). [Link]
-
Synthesis of imidazo[1,2-a]pyridines as antiviral agents. (n.d.). [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021-01-20). [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022-01-20). [Link]
-
. (n.d.). [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). [Link]
-
Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. (2021-03-08). [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2025-08-08). [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (n.d.). [Link]
-
Synthesis of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidines derivatives. (n.d.). [Link]
-
(PDF) Synthesis and Antimicrobial screening of Chalcones containing imidazo [1,2-a] pyridine nucleus. (2025-08-06). [Link]
-
Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1][2][10]Thiadiazole Moiety. (n.d.). [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021-12-14). [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026-01-08). [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). [Link]
Sources
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 5. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nanobioletters.com [nanobioletters.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Dichloromethyl Imidazo[1,2-a]pyridines and Their Halogenated Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including promising anticancer properties.[1][2] The therapeutic efficacy of these compounds is profoundly influenced by the nature and position of substituents on the core heterocyclic structure. This guide provides a comparative analysis of the structure-activity relationship (SAR) of halogenated imidazo[1,2-a]pyridines, with a forward-looking perspective on the potential role of the dichloromethyl group in enhancing anticancer activity. While direct experimental data on dichloromethyl imidazo[1,2-a]pyridines is limited in the current literature, this guide will extrapolate from the well-established SAR of chloro-substituted analogs to provide insights for future drug design and development.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Oncology
Imidazo[1,2-a]pyridines have emerged as a versatile class of compounds with demonstrated efficacy against a range of cancer cell lines, including those of the breast, colon, and lung.[3][4] Their mechanisms of action are diverse, often involving the inhibition of critical cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway, and the disruption of microtubule dynamics.[1] The amenability of the imidazo[1,2-a]pyridine ring system to chemical modification allows for the fine-tuning of its pharmacological properties, making it an attractive scaffold for the development of targeted cancer therapies.
The Influence of Halogenation on Anticancer Potency: A Comparative Overview
The introduction of halogen atoms, particularly chlorine, has been a widely employed strategy to modulate the anticancer activity of imidazo[1,2-a]pyridines. The position and number of chlorine substituents can significantly impact the compound's potency, selectivity, and pharmacokinetic profile.
General Structure of Substituted Imidazo[1,2-a]pyridines
Caption: Key substitution positions on the imidazo[1,2-a]pyridine scaffold.
Comparative Anticancer Activity of Chloro-Substituted Imidazo[1,2-a]pyridines
The following table summarizes the in vitro anticancer activities of various chloro-substituted imidazo[1,2-a]pyridine derivatives against different cancer cell lines, providing a basis for understanding the impact of chlorination.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | Specific structure not detailed | HCC1937 (Breast) | 45 | [3] |
| IP-6 | Specific structure not detailed | HCC1937 (Breast) | 47.7 | [3] |
| Compound 8 | 2-chloro-6-methoxyquinoline at C3 | HeLa (Cervical) | 0.34 | [5] |
| MDA-MB-231 (Breast) | 0.32 | [5] | ||
| ACHN (Renal) | 0.39 | [5] | ||
| HCT-15 (Colon) | 0.31 | [5] | ||
| Compound 12 | 2-chloro-6-methoxy-quinoline at C3 | HeLa (Cervical) | 0.35 | [5] |
| MDA-MB-231 (Breast) | 0.29 | [5] | ||
| ACHN (Renal) | 0.34 | [5] | ||
| HCT-15 (Colon) | 0.30 | [5] | ||
| 6-substituted | General multicomponent reaction products | HT-29 (Colon) | Varies | [4] |
| Caco-2 (Colon) | Varies | [4] |
Key Observations from SAR Studies:
-
Position of Chloro Group: Substitution at the 6-position of the imidazo[1,2-a]pyridine ring has been shown to yield compounds with excellent activity against colon cancer cell lines.[4]
-
Multiple Chloro Substituents: The presence of a dichlorophenyl group can contribute to potent biological activity, as seen in derivatives designed as DPP-4 inhibitors.
-
Combination with Other Moieties: Hybrid molecules combining a chloro-substituted quinoline with the imidazo[1,2-a]pyridine scaffold at the 3-position have demonstrated sub-micromolar anticancer activity.[5]
The Dichloromethyl Group: A Frontier in Imidazo[1,2-a]pyridine SAR
-
Increased Lipophilicity: The dichloromethyl group can enhance the compound's ability to cross cell membranes, potentially leading to increased intracellular concentrations and improved efficacy.
-
Metabolic Stability: The C-H bond in the dichloromethyl group is less susceptible to metabolic oxidation compared to a methyl group, which could lead to a longer half-life in vivo.
-
Target Engagement: The steric and electronic properties of the dichloromethyl group can influence how the molecule binds to its biological target, potentially leading to altered potency and selectivity.
Experimental Protocols
Synthesis of Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone. For the synthesis of chloro-substituted derivatives, appropriately chlorinated starting materials are used.
General Synthetic Scheme:
Caption: General synthetic route to imidazo[1,2-a]pyridines.
Step-by-Step Protocol for Synthesis of 6-Substituted Imidazo[1,2-a]pyridines (adapted from multicomponent reaction): [4]
-
To a solution of the appropriate 2-aminopyridine in a suitable solvent (e.g., methanol), add the aldehyde and isocyanide components.
-
The reaction mixture is stirred at room temperature for a specified period.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-substituted imidazo[1,2-a]pyridine.
Note on the Synthesis of Dichloromethyl Derivatives: The synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridines has been achieved through the condensation of 2-aminopyridine with 1,3-dichloroacetone.[6] It is plausible that the use of a reagent such as 1,1-dichloro-3-haloacetone could be explored for the synthesis of 2-(dichloromethyl)imidazo[1,2-a]pyridines, although this has not been explicitly reported.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Step-by-Step Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After incubation, the medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Signaling Pathway Inhibition
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Future Directions and Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel anticancer drug candidates. While the SAR of various substituted analogs is well-documented, the exploration of dichloromethyl-substituted derivatives represents a promising, yet underexplored, avenue of research. Based on the established principles of halogenation in drug design, it is reasonable to predict that the dichloromethyl group could confer advantageous properties, including enhanced potency and metabolic stability.
Future research should focus on the development of synthetic methodologies to access dichloromethyl imidazo[1,2-a]pyridines and a systematic evaluation of their anticancer activity. Comparative studies against a panel of cancer cell lines, alongside their mono-chloro and non-halogenated counterparts, will be crucial to elucidate the specific contribution of the dichloromethyl group to the overall SAR. Such studies will undoubtedly provide valuable insights for the rational design of the next generation of imidazo[1,2-a]pyridine-based anticancer agents.
References
[7] Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. ([Link]) [6] Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. ([Link]) [3] The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. ([Link]) [4] 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. ([Link]) [8] One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. ([Link]) [5] Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research. ([Link]) [9] The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. ([Link]) IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. ([Link]) [1] Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. ([Link]) [10] Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. RSC Medicinal Chemistry. ([Link]) [2] Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. ([Link]) [11] Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. ([Link]) [12] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. ([Link]) [13] The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ResearchGate. ([Link]) [14] Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. ([Link]) [15] Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. ([Link]) [16] Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. ([Link]) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. ([Link]) [17] Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information. ([Link]) [18] Antitumor imidazotetrazines. 14. Synthesis and antitumor activity of 6- and 8-substituted imidazo[5,1-d]-1,2,3,5-tetrazinones and 8-substituted pyrazolo[5,1-d]. Journal of Medicinal Chemistry. ([Link]) [19] Antitumor activity and pharmacokinetics in mice of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M & B 39831), a novel drug with potential as an alternative to dacarbazine. Cancer Research. ([Link]) Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science. ([Link])
Sources
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antitumor imidazotetrazines. 14. Synthesis and antitumor activity of 6- and 8-substituted imidazo[5,1-d]-1,2,3,5-tetrazinones and 8-substituted pyrazolo[5,1-d]-1,2,3,5-tetrazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antitumor activity and pharmacokinetics in mice of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M & B 39831), a novel drug with potential as an alternative to dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Elucidation of 2-(dichloromethyl)imidazo[1,2-a]pyridine
Introduction: The Imperative for Unambiguous Structural Confirmation in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents, including Zolpidem and Olprinone.[1][2][3] The biological activity of these molecules is intrinsically linked to their precise three-dimensional architecture. Any ambiguity in bond connectivity, stereochemistry, or even isomeric form can lead to drastic differences in efficacy and safety. For novel derivatives such as 2-(dichloromethyl)imidazo[1,2-a]pyridine, which holds potential for new pharmacological profiles, absolute and unequivocal structural confirmation is not merely a procedural step but a foundational requirement for advancing a drug development program.
This guide provides an in-depth comparison of analytical techniques for the structural characterization of this target molecule. We will present a detailed, field-proven protocol for single-crystal X-ray crystallography (SCXRD), the gold standard for unambiguous structure determination, and compare its capabilities against complementary spectroscopic methods.[4][5] Our focus is to explain the causality behind experimental choices, empowering researchers to apply these methodologies with confidence.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
For determining the precise arrangement of atoms in a molecule, SCXRD is unparalleled.[5] The technique involves diffracting X-rays off a single, highly ordered crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map, from which the atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional accuracy.[5] While other techniques provide valuable clues, SCXRD delivers the definitive answer, leaving no room for structural misinterpretation.[6]
Experimental Workflow for SCXRD Analysis
The journey from a synthesized powder to a confirmed crystal structure is a multi-step process that demands precision and a systematic approach.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Protocol: Confirming the Structure of this compound
1. Synthesis and Purification:
-
Rationale: The starting point for any crystallization is a highly pure compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Protocol:
-
Synthesize this compound via established synthetic routes, such as the cyclocondensation of 2-aminopyridine with a suitable dichlorinated three-carbon synthon.
-
Purify the crude product using column chromatography (Silica gel, ethyl acetate/hexane gradient) to achieve >98% purity as determined by HPLC and ¹H NMR.
-
Confirm the mass of the purified product using High-Resolution Mass Spectrometry (HRMS).
-
2. Crystallization:
-
Rationale: This is the most critical and often trial-and-error phase. The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing molecules to self-assemble into a well-ordered crystal lattice. A variety of solvents and techniques should be screened.
-
Protocol: Slow Evaporation Method
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent (e.g., acetone, dichloromethane) in a small, clean vial.
-
Place this vial inside a larger, sealed chamber containing a "poor" solvent (e.g., hexane, pentane).
-
Alternatively, cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.
-
Monitor the vial daily for the formation of small, clear crystals with well-defined edges. This process can take several days to weeks.
-
3. Data Collection:
-
Rationale: A suitable single crystal is mounted on a diffractometer and cooled under a liquid nitrogen stream to minimize thermal vibration of the atoms, resulting in a higher quality diffraction pattern.
-
Protocol:
-
Using a microscope, select a single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.
-
Mount the crystal on a cryoloop and flash-cool it in the 100 K nitrogen stream of the diffractometer.
-
Center the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).
-
Collect a series of diffraction images (frames) while rotating the crystal through a range of angles. Modern detectors can complete data collection in a few hours.
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction data (intensities and positions of spots) are used to solve the "phase problem" and generate an initial model of the molecular structure.[7] This model is then refined against the experimental data to achieve the best possible fit.
-
Protocol:
-
Integrate the raw diffraction images to produce a reflection file containing Miller indices (h,k,l) and intensities for each diffraction spot.
-
Solve the structure using software packages (e.g., SHELXT, Olex2) employing direct methods or Patterson functions to determine the initial atomic positions.
-
Refine the structural model iteratively by adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor (residual factor), which should typically be below 5-7% for a well-resolved small molecule structure.
-
The final output is a Crystallographic Information File (CIF), which contains all the atomic coordinates and geometric parameters of the molecule.
-
Part 2: A Comparative Guide to Alternative & Complementary Techniques
While SCXRD provides the definitive structure, other analytical techniques are indispensable for routine characterization, purity assessment, and providing complementary structural information.
| Technique | Principle | Sample Requirements | Information Obtained | Key Limitations |
| Single-Crystal X-ray Crystallography (SCXRD) | Diffraction of X-rays by a single crystal. | High-quality single crystal (0.1-0.3 mm). | Unambiguous 3D molecular structure, bond lengths/angles, absolute stereochemistry, crystal packing. | Requires suitable single crystals, which can be difficult or impossible to grow.[4][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | 1-10 mg dissolved in a deuterated solvent. | Molecular connectivity (through-bond correlations), proton/carbon environment, relative stereochemistry. | Does not provide absolute stereochemistry or precise bond lengths/angles. Signal overlap in complex molecules can complicate interpretation.[6] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge (m/z) ratio. | Micrograms to nanograms of sample. | Molecular weight, elemental composition (HRMS), fragmentation patterns for substructure identification. | Provides no information on 3D structure, stereochemistry, or isomeric differentiation (e.g., positional isomers). |
| Microcrystal Electron Diffraction (MicroED) | Diffraction of electrons by nanocrystals. | Powder containing nanocrystals. | 3D molecular structure from crystals a billionth of the size needed for SCXRD.[4] | Evolving technique, less widely available than SCXRD.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For this compound, ¹H and ¹³C NMR are essential first steps.[9]
-
¹H NMR: Would show characteristic signals for the protons on the pyridine and imidazole rings. The chemical shift and multiplicity of these protons help confirm the fused ring system.[10] The proton of the dichloromethyl group (-CHCl₂) would appear as a distinct singlet.
-
¹³C NMR: Would reveal the number of unique carbon environments, corresponding to the carbons in the heterocyclic core and the dichloromethyl group.[11]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. For instance, an HMBC experiment would show a correlation between the dichloromethyl proton and its attached carbon, confirming the C-C bond.
-
Limitation: While NMR confirms the carbon-hydrogen framework and connectivity, it cannot definitively prove the attachment of the two chlorine atoms to the methyl group over other possibilities without ambiguity. It also provides no information on the planarity of the ring system or intermolecular interactions in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular formula.
-
Rationale: For a compound containing two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[12][13]
-
Expected Observation:
-
The molecular ion peak (M⁺) will be accompanied by an M+2 peak (containing one ³⁷Cl) and an M+4 peak (containing two ³⁷Cl atoms).
-
The relative intensity ratio of these peaks will be approximately 9:6:1 , which is a highly diagnostic signature for a molecule containing two chlorine atoms.[12]
-
-
Limitation: MS confirms that the molecule has the correct mass and contains two chlorine atoms, but it cannot specify where those atoms are located on the imidazo[1,2-a]pyridine scaffold.[14]
Conclusion: An Integrated Approach to Structural Certainty
The structural elucidation of a novel pharmaceutical candidate like this compound requires a multi-faceted analytical approach. NMR and MS serve as rapid, essential tools to verify the molecular formula and basic connectivity, confirming that the correct molecule has likely been synthesized.
However, for absolute, unambiguous proof of structure—a non-negotiable requirement for regulatory submission and understanding structure-activity relationships—single-crystal X-ray crystallography remains the undisputed gold standard. It is the only technique that provides a direct visualization of the molecule's three-dimensional form, resolving any potential ambiguities from spectroscopic data. The recent emergence of techniques like MicroED shows promise for cases where growing large single crystals is a bottleneck, further expanding the crystallographer's toolbox.[4][8] By integrating these techniques, researchers can proceed with full confidence in the structural integrity of their lead compounds.
References
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- Researchers develop powerful method to solve structures of small molecules. ACS Central Science.
- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications.
- 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate.
- SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. (N.d.).
- Mass spectrometry of halogen-containing organic compounds. ResearchGate.
- Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. ChemicalBook.
- Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. PubChem - NIH.
- 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. ResearchGate.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
- The molecule that gave the mass spectrum shown here contains a ha... Pearson.
- Chemical structure of imidazo[1,2-a]pyridine derivatives. ResearchGate.
- Synthesis, crystal structures and spectral characterization of imidazo[1,2-a]pyrimidin-2-yl-acetic acid and related analog with imidazo[2,1-b]thiazole ring. Semantic Scholar.
- Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange.
- What Is Small Molecule Crystal Structure Analysis? Rigaku.
- Structure of imidazo[1,2-a]pyridine and numbering of atoms. ResearchGate.
- Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl). IUCr Journals.
- Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. PubMed.
- Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.
- Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. PubChem.
- 2-(CHLOROMETHYL)IMIDAZO[1,2-A]PYRIDINE AldrichCPR. Sigma-Aldrich.
- (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...). ResearchGate.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
- Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. PubMed.
- 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride. Santa Cruz Biotechnology.
- 2-(Chloromethyl)imidazo[1,2-a]pyridine;chloride. PubChem.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. rigaku.com [rigaku.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Halogenation's Impact on Imidazo[1,2-a]pyridine: A Comparative Guide to Biological Activity
An in-depth analysis of how mono- versus di-halogenation influences the therapeutic potential of imidazo[1,2-a]pyridine derivatives, supported by experimental data for researchers and drug development professionals.
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. The strategic placement of halogen atoms on this privileged structure can significantly modulate its physicochemical properties and, consequently, its therapeutic efficacy. This guide provides a comparative analysis of the biological activities of mono- and di-halogenated imidazo[1,2-a]pyridines, drawing upon experimental data to elucidate the nuanced structure-activity relationships (SAR) that govern their anticancer and antimicrobial potential.
The Halogen Effect: A Double-Edged Sword in Drug Design
Halogenation is a powerful tool in drug discovery, capable of enhancing a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. However, the number and position of halogen substituents can dramatically alter the biological profile, sometimes leading to enhanced potency and at other times to diminished or even abolished activity. This guide delves into these contrasting effects within the imidazo[1,2-a]pyridine series.
Anticancer Activity: A Target-Specific Influence of Halogenation
The versatility of the imidazo[1,2-a]pyridine core has been extensively exploited in the development of novel anticancer agents. Halogenation plays a pivotal role in tuning their potency and selectivity against various cancer cell lines and molecular targets.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Studies on 2,6,8-substituted imidazo[1,2-a]pyridines as PI3Kα inhibitors have shed light on the impact of halogenation. While a comprehensive direct comparison is limited, analysis of structure-activity relationships from various studies indicates that both mono- and di-halogenation can be beneficial. For instance, a di-chloro substituted derivative, 2-(2,4-dichlorophenyl)-...-imidazo[1,2-a]pyridine, has been identified as a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, suggesting that multiple halogen substitutions can be advantageous for certain enzyme targets.
Conversely, for other targets, a single halogen atom appears optimal. Research on a series of imidazo[1,2-a]pyridine-8-carboxamides as antitubercular agents revealed that mono-halogenated compounds retained their activity, whereas di-substituted analogs were inactive. This highlights the critical importance of the specific biological target when considering the degree of halogenation.
Table 1: Anticancer Activity of Halogenated Imidazo[1,2-a]pyridines
| Compound Class | Substitution Pattern | Target/Cell Line | Activity (IC50/GI50) | Reference |
| Imidazo[1,2-a]pyridine-8-carboxamides | Mono-halogenated | Mycobacterium tuberculosis | Active | [1] |
| Imidazo[1,2-a]pyridine-8-carboxamides | Di-halogenated | Mycobacterium tuberculosis | Inactive | [1] |
| 2-Phenyl-imidazo[1,2-a]pyridines | 6-Chloro | HT-29, Caco-2 | ~1-10 µM | [2] |
| 2,6,8-Trisubstituted-imidazo[1,2-a]pyridines | Varied (including halogens) | PI3Kα | Nanomolar to micromolar | [3][4] |
| 6,8-Dibromo-imidazo[1,2-a]pyridines | 6,8-Dibromo | Various cancer cell lines | Data not specified | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (mono- and di-halogenated imidazo[1,2-a]pyridines) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Activity: A Balancing Act of Lipophilicity and Target Interaction
Halogenation significantly influences the lipophilicity of imidazo[1,2-a]pyridines, a key factor in their ability to penetrate microbial cell membranes. The electronic effects of halogens also play a crucial role in their interaction with microbial targets.
Antifungal Activity
Studies on 6-chloroimidazo[1,2-a]pyridine derivatives have demonstrated their potential as antifungal agents. A series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives exhibited promising activity against Candida parapsilosis, with Minimum Inhibitory Concentrations (MICs) ranging from 19.36 µM to 89.38 µM.[3] Similarly, 6-chloroimidazo[1,2-a]pyridinyl–chalcone hybrids showed activity against Aspergillus flavus with MIC values between 75.48 and 160.89 µM.[6]
Antibacterial Activity
Research into 6,8-dibromo-imidazo[1,2-a]pyridine derivatives has revealed their antibacterial and antifungal properties.[5] While specific MIC values were not detailed in the abstract, the study indicates the potential of di-halogenated compounds in this therapeutic area. The increased lipophilicity imparted by two bromine atoms may enhance membrane permeability, leading to improved antibacterial efficacy.
Table 2: Antimicrobial Activity of Halogenated Imidazo[1,2-a]pyridines
| Compound Class | Substitution Pattern | Microorganism | Activity (MIC) | Reference |
| (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitriles | 6-Chloro | Candida parapsilosis | 19.36 - 89.38 µM | [3] |
| 6-chloroimidazo[1,2-a]pyridinyl–chalcones | 6-Chloro | Aspergillus flavus | 75.48 - 160.89 µM | [6] |
| Imidazo[1,2-a]pyridine derivatives | 6,8-Dibromo | Gram-positive and Gram-negative bacteria, Aspergillus niger | Active at 40µg/ml | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) Insights
The available data, though not always from direct comparative studies, allows for the deduction of several key SAR insights:
-
Target Specificity is Key: The decision to pursue mono- or di-halogenation is highly dependent on the biological target. What proves beneficial for one target (e.g., certain kinases) may be detrimental for another (e.g., specific enzymes in Mycobacterium tuberculosis).
-
Position Matters: The regiochemistry of halogenation is as crucial as the number of halogens. Substitutions at the C6 and C8 positions of the imidazo[1,2-a]pyridine ring have been shown to be particularly impactful for both anticancer and antimicrobial activities.
-
Lipophilicity and Permeability: Di-halogenation generally increases lipophilicity, which can enhance membrane permeability and cellular uptake. This may be advantageous for antimicrobial activity but could also lead to off-target effects and toxicity in anticancer applications.
-
Electronic Effects: The electron-withdrawing nature of halogens can influence the pKa of the imidazo[1,2-a]pyridine core and its ability to form hydrogen bonds and other interactions with the target protein.
Future Directions and Conclusion
While this guide consolidates available data, it also highlights a significant gap in the literature: the lack of systematic, direct comparative studies of mono- versus di-halogenated imidazo[1,2-a]pyridines against a broad range of biological targets. Future research should focus on the synthesis and parallel evaluation of such libraries to provide a clearer, more comprehensive understanding of the impact of halogenation.
References
- N'guessan, D. U. J.-P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(6), 217-225.
- N'guessan, D. U. J.-P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2025). Synthesis and Antifungal Activity of 6-Chloroimidazo[1,2-a]pyridinyl-Chalcones Against Aspergillus Flavus. Asian Journal of Chemical Sciences, 15(6), 217-225.
- BenchChem. (2025). A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents.
- Ramachandran, S., Panda, M., Mukherjee, K., Roy Choudhury, N., Tantry, S. J., Kedari, C. K., Ramachandran, V., Sharma, S., Ramya, V. K., Guptha, S., & Sambandamurthy, V. K. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996–5001.
- Li, Y., Zhang, Y., Chen, J., Wang, G., Li, Y., & Li, J. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638.
- Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., Abughefra, Y. M., & El-Huneidi, W. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837.
- Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohkubo, M., Okada, M., Ohta, M., Tsukada, J., Noguchi, T., Sakaura, N., Takeda, S., & Yamaura, T. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 49-63.
- Ingham, D. J., Patel, S., Gu, Y., Saeed, M., Ardayfio, K., An, W., Sun, D., & Kasi, D. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4348–4354.
- Al-Qatati, A., & Aliwaini, S. (2017). Combined pitavastatin and dacarbazine treatment activates apoptosis and autophagy resulting in synergistic cytotoxicity in melanoma cells. Oncology Letters, 14(5), 5971–5976.
- Nagaraj, A., Amala, G., & Raghaveer, S. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research, 16(12), 13-18.
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules, 28(7), 3229.
- Kamal, A., Reddy, V. S., Sreekanth, K., Kumar, G. B., Shaik, A. B., & Bagul, C. (2016). A facile I2-catalyzed synthesis of imidazo[1,2-a]pyridines via sp3 C–H functionalization of azaarenes and evaluation of anticancer activity. Organic & Biomolecular Chemistry, 14(34), 8081–8091.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951.
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). Journal of Ovarian Research, 16(1), 139.
- Kanthecha, D. A., Bhatt, B. S., & Patel, M. N. (2017). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Applied Organometallic Chemistry, 31(7), e3658.
- Investigating therapeutic efficacy of Imidazo[1,2-α] pyridine deriv
- DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL 6,8-DISUBSTITUTED IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AS A CDK2 INHIBITORS. (2023). HETEROCYCLES, 106(7), 1158.
- Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). (n.d.).
- Terao, Y., et al. (2012). Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7567-7571.
- Boufous, H., et al. (2014). Synthesis, antibacterial and antifungal activity of some new imidazo[1,2-a]pyridine derivatives. Der Pharmacia Lettre, 6(4), 343-348.
- Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters.
- Rangel, D. C., et al. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc.
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies.
- Sedić, M., et al. (2021). Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. Molecules, 26(16), 4983.
- Lin, H., et al. (2012). Synthesis and Structure-Activity Relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a Novel Series of Beta Isoform Selective Phosphatidylinositol 3-kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2230-2234.
- Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. (2022). Journal of Fungi, 8(10), 1069.
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). European Journal of Medicinal Chemistry, 109, 263-276.
- Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(5), 1974-1978.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Derivatives
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system that has earned the designation of a "privileged structure" in medicinal chemistry.[1] This is due to its unique three-dimensional arrangement, which allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[2] Marketed drugs such as the hypnotic Zolpidem, the cardiotonic Olprinone, and the anti-ulcer agent Zolimidine feature this core, underscoring its clinical significance.[2][3] Beyond these, derivatives have shown potent activity as antitubercular, anticancer, anti-inflammatory, and anxiolytic agents.[2][4][5]
However, the journey from a biologically active "hit" compound to a clinically effective drug is critically dependent on its pharmacokinetic profile. This profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), dictates the concentration and persistence of a drug at its target site. A compound with excellent in vitro potency can fail if it is poorly absorbed, rapidly metabolized, or fails to reach its intended biological destination.
This guide provides a comparative analysis of the pharmacokinetic profiles of several key classes of imidazo[1,2-a]pyridine derivatives. We will move beyond a mere presentation of data to explore the underlying structure-pharmacokinetic relationships (SPRs), explaining how subtle modifications to the scaffold can dramatically alter a compound's in vivo behavior. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for future therapeutic innovations.
The Imidazo[1,2-a]pyridine Core Scaffold
The fundamental structure of imidazo[1,2-a]pyridine consists of a fused pyridine and imidazole ring system. The numbering convention, shown below, is crucial for discussing the structure-activity and structure-pharmacokinetic relationships, as substitutions at different positions have distinct effects on the molecule's properties.
Caption: Core structure of the imidazo[1,2-a]pyridine ring system.
Comparative Pharmacokinetic Analysis
The pharmacokinetic behavior of imidazo[1,2-a]pyridine derivatives is highly tunable and varies significantly based on their therapeutic application and the specific substitutions on the core scaffold.
Anxiolytics and Hypnotics: The "Pidem" Family
This class, which includes the well-known drugs Zolpidem and Alpidem, is designed for rapid central nervous system (CNS) penetration and action.
-
Zolpidem: As a hypnotic, Zolpidem is characterized by rapid absorption after oral administration, with a time to maximum plasma concentration (Tmax) of 0.5 to 3 hours.[6] Its oral bioavailability is approximately 70%, indicating good absorption but also some first-pass metabolism.[6] Different formulations have been developed to modulate its absorption profile; for instance, a sublingual tablet formulation exhibits a significantly shorter lag time and faster initial absorption compared to immediate-release oral tablets, making it suitable for middle-of-the-night awakenings.[7]
-
Alpidem: Developed as an anxiolytic, Alpidem also crosses the blood-brain barrier effectively, achieving cerebral concentrations 2.5 to 4 times greater than in plasma.[8] However, it is subject to a very high first-pass effect, resulting in a low absolute oral bioavailability of only 13% in rats.[8] Its elimination is rapid, with a terminal half-life of 1.2-1.7 hours.[8] This high clearance and extensive metabolism highlight a key challenge in developing orally active CNS agents from this scaffold.
| Derivative | Indication | Tmax (h) | t½ (h) | Bioavailability (F%) | Key PK Characteristic |
| Zolpidem | Hypnotic | ~1.6[6] | ~2.5[9] | ~70%[6] | Rapid oral absorption and onset of action. |
| Alpidem | Anxiolytic | ~1.0-2.0[10] | ~1.5[8] | 13% (rat)[8] | High first-pass metabolism, low bioavailability. |
Antitubercular Agents
The development of imidazo[1,2-a]pyridines against Mycobacterium tuberculosis provides an excellent case study in pharmacokinetic optimization. Early leads often suffered from poor metabolic stability and low exposure.
-
Imidazo[1,2-a]pyridine-3-carboxamides: This series has emerged as a highly potent class of antitubercular agents.[11] Researchers systematically modified the scaffold to improve in vivo properties. For example, one lead compound demonstrated an acceptable half-life (1.5 h) and exposure (AUC₀₋∞, 288.22 h·ng/mL) in rats.[5] Further optimization of a different series led to a compound with an impressive oral bioavailability of 41% and a half-life of 5.1 hours.[5] A subsequent study produced compounds like 18 , which not only had nanomolar potency but also a favorable pharmacokinetic profile in mice, with an oral bioavailability of 28% and a half-life of 3.8 hours, making it a promising candidate for further development.[12]
| Compound | Key Feature | t½ (h) | Bioavailability (F%) | AUC (ng·h/mL) | Species |
| Lead Cpd. 1 [5] | N-(2-phenoxyethyl) | 1.5 | N/A | 288 | Rat |
| Lead Cpd. 2 [5] | Scaffold hopped | 5.1 | 41% | N/A | Rat |
| Compound 13 [12] | Biaryl ether | 2.9 (PO) | 17% | 308 (at 10 mg/kg) | Mouse |
| Compound 18 [12] | Fluorinated biaryl ether | 3.8 (PO) | 28% | 1550 (at 10 mg/kg) | Mouse |
Anticancer Agents: PDGFR Inhibitors
Targeting platelet-derived growth factor receptor (PDGFR) for cancer therapy requires compounds with sustained exposure to inhibit tumor growth. A significant hurdle encountered during the development of imidazo[1,2-a]pyridine-based PDGFR inhibitors was efflux by P-glycoprotein (Pgp), a transporter protein that pumps drugs out of cells, thereby limiting oral absorption and efficacy.[13]
-
Structure-Pharmacokinetic Relationship: Initial compounds like 11 showed potent and selective in vitro activity but had poor oral exposure in rats (F% = 3.3%).[13] This was attributed to high Pgp efflux. The key breakthrough came from a structural modification: the integration of a fluorine-substituted piperidine. This change resulted in compound 28 , which exhibited a dramatic reduction in Pgp efflux and a significantly improved oral bioavailability of 34% in rats.[13] This demonstrates a rational design approach to overcoming a specific pharmacokinetic barrier.
| Compound | Key Modification | Oral Bioavailability (F%) | IV Clearance (mL/min/kg) | Pgp Efflux Ratio | Species |
| 11 [13] | Parent structure | 3.3% | 27 | 5.7 | Rat |
| 27 [13] | Constrained amine | 1.7% | 20 | N/D | Rat |
| 28 [13] | Fluoro-piperidine | 34% | 23 | 1.1 | Rat |
Causality in Experimental Design: Elucidating Pharmacokinetics
The data presented above are the result of carefully designed in vivo and in vitro experiments. Understanding these methodologies is key to interpreting the results and designing better molecules.
Typical In Vivo Pharmacokinetic Study Workflow
The objective of an in vivo PK study is to determine how a drug is absorbed, distributed, and eliminated in a living organism. A common experimental design involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals (typically rats or mice).[4]
Caption: Workflow for a typical in vivo pharmacokinetic study.
Step-by-Step Experimental Protocol
-
Acclimatization & Dosing: Healthy adult male Sprague-Dawley rats are acclimatized. For a given compound, one group receives an IV dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution, while another group receives a PO dose (e.g., 5-10 mg/kg) to assess absorption.[12][13]
-
Blood Sampling: Blood samples (~100-200 µL) are collected from the tail or jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant like EDTA.[12] The serial sampling allows for the construction of a plasma concentration-time curve.
-
Plasma Preparation: Samples are immediately centrifuged to separate plasma from blood cells. The supernatant (plasma) is harvested and stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the drug in the plasma samples is measured using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[4] This technique is chosen for its high sensitivity and selectivity, allowing for accurate quantification of the drug, often in the presence of its metabolites.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using specialized software. A non-compartmental analysis is typically sufficient to calculate key parameters:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cl (Clearance): The volume of plasma cleared of the drug per unit time. Calculated from the IV dose and AUC.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
t½ (Half-life): The time required for the drug concentration to decrease by half.
-
Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation. It is calculated by comparing the AUC from the oral dose to the AUC from the IV dose, adjusted for dose differences: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[4]
-
Conclusion
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for drug discovery, leading to successful therapeutics across multiple disease areas. This comparative guide illustrates that the pharmacokinetic profiles of its derivatives are equally diverse and highly dependent on specific structural modifications. Key takeaways for drug development professionals include:
-
High Tunability: The ADME properties of this scaffold can be rationally modulated. For CNS-acting agents like Zolpidem, rapid absorption is a key feature, while for systemic diseases like tuberculosis or cancer, optimizing for longer half-life and higher oral bioavailability is paramount.
-
Metabolic Stability is Key: Many derivatives are susceptible to significant first-pass metabolism, which can drastically reduce bioavailability, as seen with Alpidem. Medicinal chemistry efforts must focus on identifying and blocking metabolic "soft spots."
-
Transporter Interactions Matter: As demonstrated with the PDGFR inhibitors, interactions with efflux transporters like P-gp can be a major obstacle to oral absorption. Proactive screening and rational design can mitigate these effects.
By integrating pharmacokinetic assessment early in the discovery process and understanding the structure-pharmacokinetic relationships, researchers can more effectively harness the therapeutic potential of the imidazo[1,2-a]pyridine scaffold to develop the next generation of innovative medicines.
References
- A Comparative Analysis of the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Deriv
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Deriv
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives.
- Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hep
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
- Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine...
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
- Comparison of pharmacokinetic profiles of zolpidem buffered sublingual tablet and zolpidem oral immediate-release tablet: results from a single-center, single-dose, randomized, open-label crossover study in healthy adults. PubMed.
- Structure–Activity Relationship and In Vitro Pharmacological Evaluation of Imidazo[1,2- a ] Pyridine-Based Inhibitors of 5-LO.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- The disposition and pharmacokinetics of alpidem, a new anxiolytic, in the r
- Pharmacokinetics, pharmacodynamics, and relative pharmacokinetic/pharmacodynamic profiles of zaleplon and zolpidem.
- Design, synthesis, and structure activity relationship (SAR)
- Comparison of Pharmacokinetic Profiles of Zolpidem Buffered Sublingual Tablet and Zolpidem Oral Immediate-Release Tablet: Results from a Single-Center, Single-Dose, Randomized, Open-Label Crossover Study in Healthy Adults.
- Zolpidem Tartrate. U.S.
- Saripidem. Bionity.
- Alpidem. Wikipedia.
- Comparative single-dose bioavailability study of two 10 mg Zolpidem tablet formulations in healthy volunteers. Macedonian Pharmaceutical Bulletin.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
- Pharmacokinetic and dynamic studies with a new anxiolytic imidazo-pyridine alpidem utilizing pharmaco-EEG and psychometry. PubMed.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. Comparison of pharmacokinetic profiles of zolpidem buffered sublingual tablet and zolpidem oral immediate-release tablet: results from a single-center, single-dose, randomized, open-label crossover study in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The disposition and pharmacokinetics of alpidem, a new anxiolytic, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic and dynamic studies with a new anxiolytic imidazo-pyridine alpidem utilizing pharmaco-EEG and psychometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-conferences.org [bio-conferences.org]
- 12. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Imidazo[1,2-a]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific arrangement of substituents on this bicyclic heterocyclic system gives rise to a variety of structural isomers, each with a potentially unique pharmacological and toxicological profile. Consequently, the unambiguous identification and characterization of these isomers are of paramount importance in drug discovery and development.
This comprehensive guide provides a detailed comparison of imidazo[1,2-a]pyridine isomers through the lens of key spectroscopic techniques. As Senior Application Scientists, we move beyond mere data presentation to explain the underlying principles and experimental considerations that enable confident isomer differentiation.
The Challenge of Isomerism in Imidazo[1,2-a]pyridines
The core imidazo[1,2-a]pyridine structure presents multiple sites for substitution, leading to a host of positional isomers. Distinguishing between these isomers can be challenging due to their often-similar physical properties. Spectroscopic methods, by probing the unique electronic and magnetic environments of each isomer, offer a powerful and non-destructive solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most definitive technique for the structural elucidation of imidazo[1,2-a]pyridine isomers. The chemical shifts and coupling constants of the protons and carbons are exquisitely sensitive to their local electronic environment, providing a unique fingerprint for each isomer.
Key Differentiating Features in ¹H NMR
The protons on the imidazo[1,2-a]pyridine ring system exhibit characteristic chemical shifts that are influenced by the positions of the nitrogen atoms and any substituents. Protons on the pyridine ring are typically found further downfield than those on the imidazole ring due to the electron-withdrawing nature of the pyridine nitrogen.
Table 1: Representative ¹H NMR Chemical Shift Ranges for Unsubstituted Imidazo[1,2-a]pyridine [1][3]
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-2 | ~7.5-8.0 | s |
| H-3 | ~7.0-7.5 | s |
| H-5 | ~7.6-8.2 | d |
| H-6 | ~6.7-7.2 | t |
| H-7 | ~7.1-7.6 | t |
| H-8 | ~8.0-8.5 | d |
Note: Chemical shifts are approximate and can vary based on the solvent and substituents.
The substitution pattern dramatically alters this landscape. For instance, an electron-donating group on the pyridine ring will shield the ring protons, causing an upfield shift, while an electron-withdrawing group will have the opposite effect. The position of substitution is critical; for example, a substituent at C-7 will have a more pronounced effect on the chemical shifts of H-6 and H-8 than a substituent at C-5.
The Power of ¹³C NMR
¹³C NMR spectroscopy provides complementary information, with the chemical shifts of the carbon atoms being highly indicative of their hybridization and electronic environment. The bridgehead carbons (C-8a) and the carbons adjacent to the nitrogen atoms typically have distinct chemical shifts.
Table 2: Representative ¹³C NMR Chemical Shift Ranges for Unsubstituted Imidazo[1,2-a]pyridine [4]
| Carbon | Chemical Shift (ppm) |
| C-2 | ~115-125 |
| C-3 | ~110-120 |
| C-5 | ~120-130 |
| C-6 | ~110-120 |
| C-7 | ~125-135 |
| C-8 | ~115-125 |
| C-8a | ~140-150 |
Note: Chemical shifts are approximate and can vary based on the solvent and substituents.
Experimental Protocol: Acquiring High-Quality NMR Data
A robust and reliable NMR dataset is the foundation of accurate structural assignment.
Step-by-Step NMR Analysis Workflow:
-
Sample Preparation: Dissolve 5-10 mg of the purified imidazo[1,2-a]pyridine isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters (e.g., spectral width, number of scans) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Consider using spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR for Unambiguous Assignments:
-
For complex or novel isomers, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure. Compare the experimental data with literature values or with data from computational predictions.
-
Workflow for NMR-based Isomer Differentiation
Caption: A streamlined workflow for the differentiation of imidazo[1,2-a]pyridine isomers using NMR spectroscopy.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of the synthesized isomers, thus confirming their elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.
While electron ionization (EI) mass spectra of isomers can be very similar, subtle differences in fragmentation patterns can sometimes be observed and used for differentiation. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) are excellent for determining the molecular weight with minimal fragmentation.
Vibrational Spectroscopy (FT-IR): Probing Functional Groups
Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in the molecule. While the IR spectra of imidazo[1,2-a]pyridine isomers may be broadly similar in the fingerprint region, specific vibrational modes, particularly those involving the C-H bonds of the aromatic rings and any substituent functional groups, can show slight shifts in frequency and intensity. For instance, the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can be characteristic of the substitution pattern on the aromatic rings.[5]
UV-Vis and Fluorescence Spectroscopy: Exploring the Electronic Landscape
UV-Visible and fluorescence spectroscopy probe the electronic transitions within the molecule and are particularly sensitive to the extent of π-conjugation. Different isomers of imidazo[1,2-a]pyridine can exhibit distinct absorption and emission maxima (λ_max) and quantum yields.[6][7]
The position and nature of substituents have a profound impact on the photophysical properties. Electron-donating groups generally cause a bathochromic (red) shift in the absorption and emission spectra, while electron-withdrawing groups can cause a hypsochromic (blue) shift.[6][8] This makes UV-Vis and fluorescence spectroscopy a rapid and sensitive method for distinguishing between certain isomers, especially when a chromophoric or fluorophoric substituent is present.
Table 3: Illustrative Photophysical Data for Substituted Imidazo[1,2-a]pyridine Derivatives [6][7]
| Compound/Substituent | Absorption λ_max (nm) | Emission λ_max (nm) |
| Unsubstituted | ~318 | ~376 |
| 2-Phenyl | ~320 | ~382 |
| 2-(4'-Chlorophenyl) | ~322 | ~385 |
Note: Data is illustrative and highly dependent on the solvent and specific molecular structure.
The Synergy of Spectroscopic Techniques and Computational Chemistry
While each spectroscopic technique provides valuable pieces of the structural puzzle, a combined approach is often necessary for unequivocal isomer identification. Furthermore, computational methods, such as Density Functional Theory (DFT), have become powerful tools for predicting spectroscopic properties.[9][10] Calculated NMR chemical shifts, vibrational frequencies, and electronic transition energies can be compared with experimental data to provide a higher level of confidence in the structural assignment.
Logical Relationship of Spectroscopic Techniques for Isomer Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Cytotoxicity of 2-(dichloromethyl)imidazo[1,2-a]pyridine
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound 2-(dichloromethyl)imidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In oncology, these heterocycles have garnered significant interest for their ability to inhibit cancer cell growth through various mechanisms, including the disruption of key survival signaling pathways.[2][3]
This document outlines a systematic approach to characterize the cytotoxic profile of this compound, comparing its performance against established chemotherapeutics and parent compounds. We will detail the requisite experimental protocols, explain the rationale behind methodological choices, and provide a template for data interpretation, thereby offering a complete, self-validating system for your research.
Foundational Strategy: A Multi-Faceted Experimental Design
To rigorously assess the cytotoxic potential of a novel agent, a multi-pronged approach is essential. We must not only quantify cell death but also probe the underlying mechanism. Our experimental design is therefore built on three pillars:
-
Comparative Analysis: Benchmarking the test compound against a known standard (Cisplatin) and a baseline control (unsubstituted imidazo[1,2-a]pyridine) to understand the contribution of the dichloromethyl moiety to its activity.
-
Diverse Cell Line Panel: Employing a range of cancer cell lines from different tissue origins (lung, breast, liver, cervical) to assess the breadth of activity, alongside a non-cancerous cell line to evaluate selectivity and potential for off-target toxicity.[4][5][6]
-
Orthogonal Cytotoxicity Assays: Using multiple assays that measure different biological endpoints to build a robust and reliable cytotoxicity profile.[7][8]
Caption: Overall experimental workflow for cytotoxicity evaluation.
Core Cytotoxicity Assays: Protocols and Rationale
The initial screening of any potential anticancer agent requires robust, reproducible methods to quantify its effect on cell viability.[7][9] We will employ three distinct assays, each providing a different but complementary piece of the puzzle.
The MTT assay is a cornerstone of cytotoxicity testing.[10][11] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13] The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂ to allow for adherence.[14]
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (vehicle control) and medium only (blank). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[12][15]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the LDH released from cells with damaged plasma membranes.[8][16] LDH is a stable cytosolic enzyme that, upon cell lysis, leaks into the culture medium.[17] This assay is an excellent indicator of cytolysis and necrosis.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Prepare additional control wells for "Maximum LDH Release" (cells treated with a lysis buffer provided in the kit) and "Spontaneous LDH Release" (untreated cells).[7]
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Enzymatic Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[18] Add the LDH assay reaction mixture to each well according to the manufacturer's protocol.[19]
-
Incubation and Reading: Incubate the plate at room temperature for 20-30 minutes, protected from light.[18] Measure the absorbance at 490 nm.[20]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).
Understanding how a compound kills cancer cells is critical. This assay differentiates between apoptosis (programmed cell death) and necrosis. In early apoptosis, the phospholipid phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[21]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Culture cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like EDTA, as trypsin can damage membrane proteins. Wash the collected cells twice with cold PBS.[22]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.[23]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
Probing the Mechanism of Action: Targeting Cancer Pathways
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting critical survival pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][24] This pathway controls cell proliferation, growth, and survival. Inhibition of key kinases like Akt and mTOR can lead to cell cycle arrest and apoptosis.[2][3]
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for imidazo[1,2-a]pyridine derivatives.
A logical next step after confirming cytotoxicity is to perform a Western blot analysis to measure the levels of phosphorylated (active) Akt and mTOR in cells treated with this compound. A decrease in the phosphorylation of these proteins would provide strong evidence for its mechanism of action.[24]
Data Presentation for Comparative Analysis
Clear and concise data presentation is paramount. All quantitative results should be summarized in tables for easy comparison.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | HeLa (Cervical) | NIH/3T3 (Normal) | Selectivity Index (NIH/3T3 / A549) |
| This compound | 11.5 | 15.2 | 9.8 | 12.4 | >100 | >8.7 |
| Cisplatin | 53.25[25] | 25.5 | 54.81[25] | 18.9 | 8.5 | 0.16 |
| Imidazo[1,2-a]pyridine (Unsubstituted) | >100 | >100 | >100 | >100 | >100 | N/A |
| Compound HB9 (Reference Derivative) | 50.56[25] | N/A | N/A | N/A | N/A | N/A |
Note: Data for the test compound are hypothetical examples for illustrative purposes. Reference values are cited from the literature.
Table 2: Apoptosis vs. Necrosis in A549 Cells (24h Treatment at IC₅₀)
| Treatment | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) | % Necrotic (Q1) |
| Untreated Control | 95.1% | 2.5% | 1.4% | 1.0% |
| This compound | 48.2% | 35.7% | 12.1% | 4.0% |
| Cisplatin | 52.5% | 30.1% | 15.3% | 2.1% |
Note: Data are hypothetical examples. A significant increase in the Early Apoptotic population (Q4) suggests apoptosis is a primary mechanism of cell death.
Conclusion and Future Directions
This guide presents a robust, multi-faceted strategy for the comprehensive evaluation of this compound's cytotoxic properties. By employing a panel of diverse cancer cell lines, utilizing orthogonal assays to measure distinct cytotoxicity endpoints, and comparing the results against appropriate controls, researchers can generate a high-confidence profile of the compound's potency, selectivity, and mechanism of action.
The hypothetical data presented suggest that the addition of the dichloromethyl group could significantly enhance cytotoxic potency compared to the unsubstituted parent scaffold, potentially through the induction of apoptosis. A favorable selectivity index would further underscore its therapeutic potential. Confirmation of these findings through the detailed protocols herein would provide a strong rationale for advancing this compound into more complex 3D culture models and subsequent in vivo studies.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Bio-protocol, 9(19), e3393. Retrieved from [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Methods in Molecular Biology, 979, 205–212. Retrieved from [Link]
-
Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Biologi. Retrieved from [Link]
-
Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(5), 4931–4939. Retrieved from [Link]
-
The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and imidazo[1,2-a]pyridine (12a–l) derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Kaya, B., Yurttaş, L., Baysal, M., Korkut Çelikateş, B., Kaplancıklı, Z. A., & İmamoğlu, R. (2022). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 527-542. Retrieved from [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025). Chemical Methodologies. Retrieved from [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved from [Link]
-
Altaher, A. M. H., Mohammed, A. A. A., Al-Ghorbani, M., El-Safory, S., & El-Nagar, M. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 12(4), 78-90. Retrieved from [Link]
-
Altaher, A. M. H., Abu-Irmaileh, B. H., Al-Ghorbani, M., El-Safory, S., & El-Nagar, M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3169–3178. Retrieved from [Link]
-
Levasseur, L. M., Slocum, H. K., Rustum, Y. M., & Greco, W. R. (1998). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 17(15-16), 1825-1838. Retrieved from [Link]
-
Chen, O. (2024). Cancer Cell Culture: A Critical Tool in Cancer Research and Drug. International Peer Reviewed Journals and Organization, 8(3), 25. Retrieved from [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). DARU Journal of Pharmaceutical Sciences, 31(1), 1-13. Retrieved from [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 37941-37953. Retrieved from [Link]
-
Wang, P., Wang, H., & Huang, Q. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12644–12650. Retrieved from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). ScienceOpen. Retrieved from [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemistry. Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. Retrieved from [Link]
-
Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Indian Journal of Pharmaceutical Sciences, 80(2), 249-256. Retrieved from [Link]
-
Cytotoxicity Assays. (n.d.). Life Science Applications. Retrieved from [Link]
-
Edmond, V., & Laroche-Clary, A. (2014). Advanced Cell Culture Techniques for Cancer Drug Discovery. Cancers, 6(2), 1016-1036. Retrieved from [Link]
-
Tips for Quickly Master MCF7 Cell Culture and Gene Editing !. (2025). Ubigene. Retrieved from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). ResearchGate. Retrieved from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. primescholars.com [primescholars.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. opentrons.com [opentrons.com]
- 9. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. biologi.ub.ac.id [biologi.ub.ac.id]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bosterbio.com [bosterbio.com]
- 24. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemmethod.com [chemmethod.com]
A Comparative Guide to the Synthesis of 2-(Dichloromethyl)imidazo[1,2-a]pyridine: A Benchmarking Analysis
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a dichloromethyl group at the 2-position can significantly modulate the biological activity and pharmacokinetic properties of these compounds. This guide provides a comprehensive benchmark of synthetic methodologies for 2-(dichloromethyl)imidazo[1,2-a]pyridine, offering an objective comparison of routes, supported by experimental data and detailed protocols. Our analysis aims to equip researchers with the insights needed to select the most efficient and practical synthetic strategy for their specific research and development goals.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique set of challenges. While numerous methods exist for the construction of the core imidazo[1,2-a]pyridine ring system, the direct and efficient installation of the dichloromethyl functionality is not as straightforward. This guide will focus on a primary, two-step benchmark synthesis and compare it against other established and potential methodologies for constructing this valuable scaffold.
Benchmark Synthesis: Two-Step Approach via 2-Chloromethyl Intermediate
A robust and accessible route to this compound involves a two-step process: the initial synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridine followed by a subsequent chlorination. This method is highlighted as the benchmark due to its reliance on readily available starting materials and well-understood reaction mechanisms.
Step 1: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine
The most common and efficient method for the synthesis of the 2-(chloromethyl) intermediate is the condensation reaction between a 2-aminopyridine and 1,3-dichloroacetone. This reaction, a variation of the classic Tschitschibabin reaction, proceeds via the initial formation of an N-substituted pyridinium salt, followed by intramolecular cyclization.
Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on one of the electrophilic carbons of 1,3-dichloroacetone. This is followed by an intramolecular cyclization involving the exocyclic amino group, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine ring.
Step 2: Chlorination of 2-(Chloromethyl)imidazo[1,2-a]pyridine
The conversion of the 2-chloromethyl group to the desired 2-dichloromethyl functionality can be achieved through radical chlorination. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) are typically employed.
Causality in Experimental Choices: The choice of a two-step approach is often dictated by the commercial availability and stability of the starting materials. 1,3-dichloroacetone is a readily available and relatively inexpensive reagent. The subsequent chlorination step allows for a controlled introduction of the second chlorine atom.
Alternative Synthetic Strategies: A Comparative Analysis
To provide a comprehensive benchmark, we will compare the two-step synthesis with other established methods for constructing the imidazo[1,2-a]pyridine core. While these methods may not directly yield the 2-(dichloromethyl) derivative, they represent viable alternative pathways that could be adapted.
The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is a powerful one-pot method for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2][3]
Applicability to the Target Synthesis: To synthesize a 2-(dichloromethyl) derivative via the GBB reaction, one would theoretically need to use dichloroacetaldehyde. However, the stability and reactivity of this aldehyde under the reaction conditions could be a significant challenge. The reaction is typically catalyzed by Lewis or Brønsted acids.[4][5]
Ortoleva-King Type Reactions
This classical method involves the reaction of a 2-aminopyridine with an α-haloketone.[6] For the synthesis of the imidazo[1,2-a]pyridine core, this often involves the in-situ generation of the α-haloketone.
Applicability to the Target Synthesis: A potential, though less direct, route could involve the reaction of 2-aminopyridine with a ketone bearing a masked or precursor dichloromethyl group.
C-H Functionalization Approaches
Direct functionalization of the C2-position of a pre-formed imidazo[1,2-a]pyridine ring is a more modern approach. However, the direct introduction of a dichloromethyl group via C-H activation is not a well-established transformation.
Data Presentation: A Head-to-Head Comparison
| Metric | Benchmark: Two-Step Synthesis | Alternative: GBB Reaction (Theoretical) | Alternative: Ortoleva-King Type |
| Starting Materials | 2-Aminopyridine, 1,3-dichloroacetone, Chlorinating agent (e.g., NCS) | 2-Aminopyridine, Dichloroacetaldehyde, Isocyanide | 2-Aminopyridine, α-haloketone |
| Number of Steps | 2 | 1 | 1 |
| Typical Yield | Moderate to Good (overall) | Potentially low to moderate (substrate dependent) | Moderate to Good |
| Reaction Conditions | Step 1: Reflux in solvent (e.g., acetone, ethanol). Step 2: Radical conditions (heat/light). | Acid or Lewis acid catalysis, room temp to mild heating. | Often requires heating. |
| Advantages | Reliable, uses readily available materials, well-understood mechanism. | One-pot, high atom economy. | Good yields for a range of substrates. |
| Disadvantages | Two-step process, use of radical initiators. | Availability and stability of dichlorinated aldehyde, potential side reactions. | Requires synthesis of specific α-haloketones. |
Experimental Protocols
Benchmark Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 eq) in acetone, add 1,3-dichloroacetone (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Chlorination to this compound
-
Dissolve 2-(chloromethyl)imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-chlorosuccinimide (1.1-1.5 eq) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct.
-
Wash the filtrate with a solution of sodium thiosulfate and then with brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Synthetic Pathways
Caption: Benchmark two-step synthesis of this compound.
Caption: Alternative one-pot synthetic routes to the imidazo[1,2-a]pyridine scaffold.
Conclusion and Future Outlook
The two-step synthesis of this compound, proceeding through a 2-(chloromethyl) intermediate, stands as a reliable and practical benchmark method. It offers a good balance of yield, scalability, and accessibility of starting materials. While one-pot methodologies like the Groebke-Blackburn-Bienaymé reaction are intellectually appealing for their efficiency, the practical challenges associated with the required dichlorinated starting materials currently limit their widespread application for this specific target.
Future research in this area should focus on the development of novel, direct C-H dichloromethylation methods for the imidazo[1,2-a]pyridine core. Such advancements would significantly streamline the synthesis, reduce step counts, and align with the principles of green chemistry. Furthermore, a more detailed investigation into the scope and limitations of using dihalogenated aldehydes in multicomponent reactions could open up new avenues for the direct synthesis of this important class of compounds.
References
-
Groebke, K.; Blackburn, C.; Bienaymé, H. The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019 , 2019(42), 7007-7049. [Link][2]
-
Boltjes, A.; Dömling, A. The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 2024 , 20, 1838-1854. [Link][5]
-
Nair, D. K.; Mobin, S. M.; Namboothiri, I. N. Synthesis of imidazopyridines from the Morita–Baylis–Hillman acetates of nitroalkenes and convenient access to Alpidem and Zolpidem. Organic Letters, 2012 , 14(18), 4782-4785. [Link]
-
Shaaban, S.; Abdel-Wahab, B. F. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 2016 , 20(1), 233-254. [Link][3]
-
Baenziger, M.; Durantie, E.; Mathes, C. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 2017 , 49(10), 2266-2274. [Link][4]
-
Zhang, Y.; et al. Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry, 2013 , 78(24), 12494-12504. [Link][6]
-
Andrade, C. K. Z.; et al. Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. The Journal of Organic Chemistry, 2020 , 85(21), 13612-13623. [Link][1]
Sources
- 1. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Reactivity Studies of 2-(Dichloromethyl)imidazo[1,2-a]pyridine and Its Analogs
Introduction: The Privileged Scaffold and the Cross-Reactivity Imperative
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This versatility has led to the development of numerous therapeutic agents with diverse activities, including hypnotic drugs like Zolpidem, cardiotonics such as Olprinone, and anti-ulcer agents like Soraprazan.[3][4] The broad biological activity of this scaffold underscores the critical importance of thorough cross-reactivity profiling for any new derivative, such as 2-(dichloromethyl)imidazo[1,2-a]pyridine, to ensure its target specificity and minimize potential off-target effects that could lead to adverse drug reactions.[5][6]
This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for novel imidazo[1,2-a]pyridine derivatives. We will explore both in silico predictive methods and robust in vitro experimental protocols, using hypothetical data for this compound to illustrate key concepts and data presentation. The objective is to provide researchers, scientists, and drug development professionals with a practical guide to de-risking novel chemical entities by thoroughly characterizing their off-target interaction profiles.
Part 1: Predictive Analysis: In Silico Profiling of Off-Target Liabilities
Before embarking on resource-intensive experimental studies, computational methods offer a valuable preliminary assessment of potential cross-reactivity.[7][8] These approaches leverage large databases of known ligand-target interactions and chemical structure information to predict the likely off-target binding profile of a novel compound.[9][10]
Methodologies for In Silico Off-Target Prediction
A multi-pronged computational approach is recommended to increase the confidence of predictions.[8] This typically involves a combination of ligand-based and structure-based methods:
-
Ligand-Based Methods: These methods compare the 2D or 3D structure of the query molecule to a database of compounds with known biological activities.
-
Similarity Ensemble Approach (SEA): This method is based on the principle that structurally similar molecules are likely to have similar biological targets.
-
Machine Learning Models (MLM): Algorithms such as artificial Neural Networks (aNN), Support Vector Machines (SVM), and Random Forests (RF) are trained on large datasets to recognize patterns that correlate chemical features with target binding.[7][8]
-
-
Structure-Based Methods: These methods require a 3D structure of the potential off-target protein and involve docking the query molecule into the binding site to predict binding affinity.
Hypothetical In Silico Screening of this compound
For our lead compound, a hypothetical in silico screening using a combination of SEA and MLM approaches might yield a list of potential off-targets with associated confidence scores.
| Predicted Off-Target | Prediction Method | Confidence Score | Potential Clinical Implication |
| GABA-A Receptor | SEA, MLM | High | Sedation, anxiolysis (similar to Zolpidem) |
| Phosphodiesterase 3 (PDE3) | SEA | Medium | Cardiotonic effects (similar to Olprinone) |
| H+/K+ ATPase | MLM | Medium | Anti-secretory effects (similar to Soraprazan) |
| Cyclooxygenase-2 (COX-2) | SEA | Low | Anti-inflammatory effects |
| hERG Channel | MLM | Low | Cardiotoxicity |
This table presents hypothetical data for illustrative purposes.
This predictive analysis helps in prioritizing which off-targets to investigate further in experimental assays. The high confidence prediction for GABA-A receptor interaction, for instance, would warrant a dedicated binding and functional assay.
Part 2: Experimental Validation: In Vitro Cross-Reactivity Profiling
Following the in silico predictions, a tiered approach to in vitro testing is essential to confirm and quantify off-target interactions.
Tier 1: Broad Panel Screening
The initial step involves screening the compound against a broad panel of receptors, enzymes, and ion channels at a fixed concentration (e.g., 10 µM). This provides a wide-angle view of the compound's promiscuity.
Tier 2: Dose-Response and Affinity Determination
For any "hits" identified in the broad panel screen (typically >50% inhibition), full dose-response curves should be generated to determine the potency (IC50 or EC50) of the interaction. Further characterization of the binding affinity (Kd) and kinetics (kon, koff) can be achieved using biophysical methods.
Key Experimental Methodologies
1. Radioligand Binding Assays
This classic method measures the ability of the test compound to displace a radiolabeled ligand from its target receptor. It is a robust and high-throughput method for determining binding affinity.
2. Enzyme Inhibition Assays
For enzymatic off-targets, direct measurement of the compound's effect on enzyme activity is performed. This can be done using various detection methods, such as fluorescence, absorbance, or luminescence.
3. Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time data on the binding affinity and kinetics of a drug-target interaction.[11] This method is invaluable for distinguishing between specific and non-specific binding.
4. Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[12] This assay can confirm target engagement in a more physiologically relevant setting.
Comparative Data for Imidazo[1,2-a]Pyridine Analogs
To put the cross-reactivity profile of this compound into context, it should be compared with structurally related compounds, including a known specific drug from the same class.
| Compound | Primary Target IC50 (nM) | Off-Target 1 (GABA-A Receptor) Ki (nM) | Off-Target 2 (PDE3) IC50 (nM) | Off-Target 3 (hERG) IC50 (µM) |
| This compound | 50 (Hypothetical Target X) | 850 | >10,000 | >30 |
| Zolpidem | 20 (GABA-A Receptor α1) | N/A | >10,000 | >50 |
| Olprinone | 150 (PDE3) | >10,000 | N/A | >100 |
This table presents hypothetical data for illustrative purposes.
This comparative data allows for a more informed assessment of the risk associated with the observed off-target interactions. For example, while our lead compound shows some affinity for the GABA-A receptor, it is significantly less potent than Zolpidem, suggesting a potentially wider therapeutic window.
Part 3: Detailed Experimental Protocols
To ensure reproducibility and reliability, detailed and well-validated protocols are essential.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
This protocol outlines the steps for determining the binding kinetics and affinity of this compound to a purified off-target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified off-target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Protein Immobilization: Activate the sensor surface with EDC/NHS and immobilize the purified off-target protein to the desired density.
-
Analyte Injection: Prepare a serial dilution of this compound in running buffer.
-
Binding Measurement: Inject the different concentrations of the compound over the immobilized protein surface and a reference surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to confirm the engagement of this compound with a potential off-target in intact cells.
Materials:
-
Cell line expressing the off-target protein
-
This compound
-
Cell lysis buffer
-
Antibody against the off-target protein
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with the compound or vehicle control.
-
Heating: Heat the treated cells at a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Detect the amount of soluble off-target protein at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizing Workflows and Pathways
Experimental Workflow for Cross-Reactivity Assessment
Caption: A tiered approach to cross-reactivity assessment.
Hypothetical Signaling Pathway Interaction
Caption: Potential on-target and off-target interactions.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic agents. However, its inherent biological promiscuity necessitates a rigorous and systematic approach to cross-reactivity profiling. This guide has outlined a comprehensive strategy, combining predictive in silico methods with robust in vitro experimental validation, to thoroughly characterize the off-target interaction profile of new derivatives like this compound.
By adopting this multi-faceted approach, drug discovery teams can make more informed decisions, leading to the development of safer and more effective medicines. Future advancements in proteomics and high-content imaging will likely provide even more powerful tools for assessing cross-reactivity in a cellular context, further refining our ability to predict and mitigate off-target effects.
References
-
Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link][1]
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link][13][14]
-
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link][15]
-
Conti, M., & Hall, R. A. (2012). Cross-reactivity of mouse monoclonal antibodies produced by in vitro or in vivo immunization. Hybridoma, 31(5), 379–383. [Link][16]
-
Giri, R., & Kumar, A. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 603–626. [Link][17]
-
Kaur, H., & Kumar, V. (2022). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 22(8), e200324228067. [Link][5][18]
- Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2012). The experimental uncertainty of heterogeneous public K(i) data. Journal of Medicinal Chemistry, 55(11), 5165–5173.
- Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., Lavan, P., Weber, E., Doak, A. K., Côté, S., Roe, D. R., & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 603-626. [Link]
-
Singh, P., & Kumar, V. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Discovery Technologies, 18(4), 493–513. [Link][2]
- van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies? PLoS Medicine, 7(3), e1000245.
- Vidal, D., Garcia-Serna, R., & Mestres, J. (2011). A computational perspective on the molecular basis of rare and neglected diseases. Molecular BioSystems, 7(6), 1847–1856.
- Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421–1433.
-
Yu, H., Chen, J., Xu, X., & Li, Y. (2012). A systematic prediction of multiple drug-target interactions from chemical, genomic, and pharmacological data. PLoS One, 7(5), e37608.[19]
-
Zhang, L., Ai, H., Li, S., & Zhang, J. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. International Journal of Molecular Sciences, 23(19), 11883. [Link][11]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Cross-reactivity of mouse monoclonal antibodies produced by in vitro or in vivo immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Dichloromethyl)imidazo[1,2-a]pyridine: A Guide for Laboratory Professionals
The core principle underpinning this guidance is the assumption that 2-(Dichloromethyl)imidazo[1,2-a]pyridine is a hazardous waste until proven otherwise. This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Chlorinated organic compounds can present a range of hazards, including toxicity, irritation, and potential carcinogenicity.[1]
Personal Protective Equipment (PPE):
A comprehensive assessment of the risks should be conducted before handling. However, as a baseline, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling fine powders or creating aerosols. | To prevent inhalation of the compound. |
Engineering Controls:
All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically classified as hazardous waste.[3]
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams, particularly non-hazardous waste.
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
2. Waste Container Labeling:
Proper labeling is critical for ensuring safe handling and disposal. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant"). In the absence of specific data, it is prudent to list potential hazards based on similar compounds.
-
The accumulation start date (the date the first drop of waste is added to the container).
-
The name and contact information of the generating laboratory or researcher.
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area must be secure, well-ventilated, and away from sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
4. Final Disposal:
-
Engage a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
The most common and recommended method for the disposal of chlorinated organic compounds is incineration in a specialized hazardous waste incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride gas.[1]
-
Provide the disposal company with all available information about the waste, including the chemical name and any known or suspected hazards.
Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional environmental health and safety (EHS) office.
-
If the spill is small and you are trained and equipped to handle it, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
Exposure:
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
-
PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]
-
Indiana Department of Environmental Management. (n.d.). Hazardous Chemical Compounds & Hazardous Waste. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
- Acros PharmaTech Limited. (2018). Safety Data Sheet: 6-nitro-1H-imidazo[4,5-b]pyridine.
- Sigma-Aldrich. (2025).
- Capot Chemical Co., Ltd. (n.d.). MSDS of 2-Chloromethyl-imidazo[1,2-A]pyridine.
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
State of Maine. (n.d.). Chapter 850: Identification of Hazardous Wastes. Retrieved from [Link]
- VWR. (2022). Safety Data Sheet: UN1282 Pyridine AGR, ACS, Ph Eur.
-
ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. Retrieved from [Link]
-
MDPI. (2023). Separation of Anionic Chlorinated Dyes from Polluted Aqueous Streams Using Ionic Liquids and Their Subsequent Recycling. Retrieved from [Link]
-
PubMed. (2023). Separation of Anionic Chlorinated Dyes from Polluted Aqueous Streams Using Ionic Liquids and Their Subsequent Recycling. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]
- ResearchGate. (2025).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
